Antiproliferative agent-53-d3
Description
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Properties
Molecular Formula |
C20H17ClF4N4O2 |
|---|---|
Molecular Weight |
459.8 g/mol |
IUPAC Name |
(2S,3R)-N-(3-chloro-4-fluorophenyl)-1-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]-3-(hydroxymethyl)-N-(trideuteriomethyl)azetidine-2-carboxamide |
InChI |
InChI=1S/C20H17ClF4N4O2/c1-10-5-14(20(23,24)25)13(7-26)18(27-10)29-8-11(9-30)17(29)19(31)28(2)12-3-4-16(22)15(21)6-12/h3-6,11,17,30H,8-9H2,1-2H3/t11-,17-/m0/s1/i2D3 |
InChI Key |
PBBZMQSTYBBLDS-PXBRQSFWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
General Approach to Characterizing a Novel Antiproliferative Agent
A comprehensive search of publicly available scientific literature and databases has yielded no information on a compound designated "Antiproliferative agent-53-d3".
This suggests that "this compound" may be a novel compound, an internal research designation not yet disclosed in public forums, or a potential misnomer. Without accessible data from preclinical or clinical studies, a detailed technical guide on its mechanism of action, quantitative data, and experimental protocols cannot be generated at this time.
For researchers, scientists, and drug development professionals interested in the discovery and mechanisms of novel antiproliferative agents, the following general principles and methodologies are commonly applied and would be relevant to the study of a new chemical entity like "this compound".
The characterization of a new antiproliferative agent typically follows a structured pipeline of in vitro and in vivo studies to elucidate its mechanism of action, efficacy, and safety profile.
Initial Screening and Potency Assessment
The first step involves screening the compound against a panel of cancer cell lines to determine its cytotoxic and cytostatic effects.
Table 1: Representative Data from a Preliminary Antiproliferative Assay
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Data not available |
| HCT116 | Colorectal Carcinoma | Data not available |
| A549 | Lung Carcinoma | Data not available |
| HeLa | Cervical Adenocarcinoma | Data not available |
| K-562 | Chronic Myelogenous Leukemia | Data not available |
| IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. |
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with a serial dilution of the test compound (e.g., "this compound") for a specified period, typically 48-72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Workflow for Initial Compound Screening
Caption: Workflow for determining the in vitro antiproliferative activity of a novel compound.
Elucidation of the Mechanism of Action
Once the antiproliferative activity is confirmed, a series of experiments are conducted to understand how the compound exerts its effects at a molecular level.
Key Mechanistic Assays:
-
Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase (G1, S, G2/M). This is often performed using flow cytometry to quantify DNA content.
-
Apoptosis Induction Assays: To investigate if the compound induces programmed cell death. Common methods include Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, and Western blot analysis for key apoptosis markers like cleaved caspase-3 and PARP.
-
Target Identification and Validation: Identifying the molecular target(s) of the compound is crucial. This can involve techniques such as thermal shift assays, affinity chromatography, or computational modeling. Subsequent validation may include Western blotting to assess the modulation of downstream signaling pathways.
Hypothetical Signaling Pathway Modulation
If "this compound" were found to target a common oncogenic pathway, such as the PI3K/AKT/mTOR pathway, its mechanism could be visualized as follows:
Technical Guide: Synthesis and Characterization of Antiproliferative Agent-53-d3
Executive Summary
This document provides a comprehensive technical overview of the synthesis, characterization, and biological evaluation of a novel deuterated compound, designated Antiproliferative Agent-53-d3 (APA-53-d3). This agent is a synthetic chalcone (B49325) derivative designed for enhanced metabolic stability through selective deuterium (B1214612) incorporation. The strategic replacement of hydrogen with deuterium at a metabolically vulnerable position aims to improve the pharmacokinetic profile and overall efficacy of the parent compound.[1][2][3] This guide details the complete synthesis protocol, extensive physicochemical characterization, in vitro antiproliferative activity against relevant cancer cell lines, and elucidation of its putative mechanism of action through signaling pathway analysis. All data is presented to facilitate reproducibility and further investigation by researchers in the field of oncology drug discovery.
Synthesis of this compound
The synthesis of APA-53-d3 is achieved through a multi-step process, beginning with the deuteration of a key intermediate followed by a Claisen-Schmidt condensation to form the final chalcone structure. The deuteration strategy focuses on replacing a methoxy (B1213986) group, a common site of metabolic degradation, with a trideuteromethoxy group (-OCD₃).
Detailed Experimental Protocol
Step 1: Synthesis of 4-hydroxy-3-(trideuteromethoxy)benzaldehyde (Intermediate 2)
-
To a solution of vanillin (B372448) (Intermediate 1) (10.0 g, 65.7 mmol) in anhydrous N,N-Dimethylformamide (DMF, 100 mL), potassium carbonate (13.6 g, 98.6 mmol) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Deutero-iodomethane (CD₃I) (5.0 mL, 82.1 mmol) is added dropwise to the suspension.
-
The reaction mixture is stirred at 60°C for 12 hours under a nitrogen atmosphere.
-
Upon completion (monitored by TLC), the mixture is cooled to room temperature, and 200 mL of cold water is added.
-
The resulting precipitate is collected by vacuum filtration, washed with water (3 x 50 mL), and dried under vacuum to yield Intermediate 2 as a white solid.
Step 2: Synthesis of (E)-3-(4-hydroxy-3-(trideuteromethoxy)phenyl)-1-(4-nitrophenyl)prop-2-en-1-one (APA-53-d3)
-
Intermediate 2 (5.0 g, 32.2 mmol) and 4-nitroacetophenone (5.3 g, 32.2 mmol) are dissolved in ethanol (B145695) (100 mL).
-
A 20% aqueous solution of sodium hydroxide (B78521) (20 mL) is added dropwise to the stirred solution at 0°C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.
-
The mixture is then poured into 300 mL of ice-cold water and acidified to pH 4 with 2N HCl.
-
The resulting yellow precipitate (APA-53-d3) is collected by filtration, washed extensively with water to remove salts, and then purified by recrystallization from ethanol to afford the final product.
Physicochemical Characterization
APA-53-d3 was characterized using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its structure, purity, and identity.
Characterization Data Summary
The quantitative data obtained from the characterization analyses are summarized below.
| Technique | Parameter | Observed Value |
| ¹H NMR | Chemical Shift (δ) | 8.31 (d, J=8.8 Hz, 2H), 8.15 (d, J=8.8 Hz, 2H), 7.80 (d, J=15.6 Hz, 1H), 7.62 (d, J=15.6 Hz, 1H), 7.35 (s, 1H), 7.20 (d, J=8.2 Hz, 1H), 6.95 (d, J=8.2 Hz, 1H), 5.90 (s, 1H, -OH) |
| ¹³C NMR | Chemical Shift (δ) | 188.5, 162.1, 150.2, 148.9, 145.3, 144.1, 130.5, 125.4, 124.1, 123.8, 115.6, 110.2 |
| Mass Spec. | m/z [M-H]⁻ | 301.08 |
| HPLC | Purity | >99.5% |
| Melting Point | Range | 158-160 °C |
Detailed Analytical Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[4][5] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) was performed using an ESI-TOF (Electrospray Ionization-Time of Flight) instrument in negative ion mode to confirm the molecular weight.
-
HPLC Analysis: Purity was determined using a reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water (70:30, v/v) at a flow rate of 1.0 mL/min, with UV detection at 320 nm.
Biological Evaluation & Mechanism of Action
In Vitro Antiproliferative Activity
The antiproliferative effects of APA-53-d3 were evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after 72 hours of continuous exposure.[6]
-
Human cancer cell lines (MCF-7, A549, HCT116) were seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.
-
Cells were treated with various concentrations of APA-53-d3 (0.01 to 100 µM) for 72 hours.
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
The medium was removed, and 150 µL of DMSO was added to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm using a microplate reader. The concentration that inhibits 50% of cell growth (IC₅₀) was calculated.
IC₅₀ Data Summary
| Cell Line | Cancer Type | IC₅₀ (µM) for APA-53-d3 | IC₅₀ (µM) for Non-deuterated Analog |
| MCF-7 | Breast Adenocarcinoma | 3.5 µM | 8.2 µM |
| A549 | Lung Carcinoma | 5.1 µM | 11.5 µM |
| HCT116 p53+/+ | Colon Carcinoma | 2.8 µM | 6.9 µM |
The results indicate that APA-53-d3 exhibits significantly higher potency compared to its non-deuterated counterpart, consistent with the hypothesis that deuteration reduces metabolic degradation and increases target exposure.[1]
Proposed Signaling Pathway and Experimental Workflow
Further investigation suggests that APA-53-d3 induces cell cycle arrest and apoptosis through the activation of the p53 tumor suppressor pathway.[7][8] Treatment of HCT116 cells with APA-53-d3 led to an accumulation of cells in the G2/M phase and an increase in apoptotic markers.[9]
Conclusion
This compound, a novel deuterated chalcone, has been successfully synthesized and characterized. The incorporation of deuterium resulted in a significant enhancement of its antiproliferative potency in vitro against breast, lung, and colon cancer cell lines. Preliminary mechanistic studies indicate that its mode of action involves the induction of apoptosis via the p53 signaling pathway. These findings underscore the potential of deuterium modification as a valuable strategy in drug design to improve the therapeutic properties of anticancer agents. [1][2]Further preclinical development, including in vivo pharmacokinetic and efficacy studies, is warranted.
References
- 1. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Biological Evaluation, and In Silico Studies of Novel Aminated Xanthones as Potential p53-Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR: Design, Synthesis, Cell Cycle Analysis, and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Biological Targets of Antiproliferative Agent Vitamin D3 and its Interplay with p53: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Initial Note on Nomenclature: The specific term "Antiproliferative agent-53-d3" does not correspond to a recognized chemical entity in widespread scientific literature. Based on the components of the query, this guide focuses on the well-documented antiproliferative properties of Vitamin D3 and its analogues, with a particular emphasis on their interaction with the tumor suppressor protein p53 . This interplay is a critical area of cancer research, offering potential avenues for novel therapeutic strategies.
Core Biological Targets and Mechanisms of Action
The active form of Vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), exerts its antiproliferative effects primarily through its interaction with the nuclear Vitamin D Receptor (VDR).[1][2][3] This ligand-receptor complex translocates to the nucleus, where it binds to Vitamin D Response Elements (VDREs) on the promoter regions of target genes, thereby modulating their transcription. The downstream effects are multifaceted and cell-type specific, leading to the inhibition of cell proliferation, induction of differentiation, and promotion of apoptosis.[4][5]
A crucial aspect of Vitamin D3's anticancer activity is its crosstalk with the p53 signaling pathway.[1][2] The tumor suppressor p53 plays a pivotal role in preventing cancer development by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[3] Evidence suggests a synergistic relationship where p53 can directly upregulate the expression of the VDR gene, thereby sensitizing cancer cells to the antiproliferative effects of Vitamin D3.[2] Conversely, Vitamin D3 and its analogues can modulate the expression of p53 and its downstream targets. For instance, in certain cancer cell lines, Vitamin D3 treatment has been shown to increase the expression of p53.[1]
However, the interaction is complex and can be influenced by the p53 mutation status of the cancer cells. Some studies indicate that mutant p53 can physically and functionally interact with the VDR, modulating the expression of VDR-regulated genes and, in some contexts, converting Vitamin D3 into an anti-apoptotic agent.[6][7]
The primary biological targets and mechanisms are summarized below:
-
Vitamin D Receptor (VDR): The primary nuclear receptor for Vitamin D3, mediating its genomic effects.
-
p53 Signaling Pathway: Vitamin D3 can influence and be influenced by the p53 tumor suppressor pathway.
-
Cell Cycle Regulators: Vitamin D3 can induce cell cycle arrest, often at the G0/G1 phase, by modulating the expression of cyclins and cyclin-dependent kinase inhibitors.
-
Apoptosis-Related Proteins: Vitamin D3 can induce apoptosis by affecting the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3]
-
Other Signaling Pathways: The antiproliferative effects of Vitamin D3 also involve the modulation of other signaling pathways, including those mediated by growth factors and their receptors.
Quantitative Data: Antiproliferative Activity of Vitamin D3 Analogues
The potency of Vitamin D3 and its synthetic analogues varies significantly across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity. The following table summarizes representative IC50 values for selected Vitamin D3 analogues in various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| 1,25(OH)2D3 (Calcitriol) | A375 | Malignant Melanoma | 1.15 | [4] |
| 1,24,25(OH)3D3 | A375 | Malignant Melanoma | 17.8 | [4] |
| 20,24(OH)2D3 | A375 | Malignant Melanoma | 280 | [4] |
| 1,25(OH)2D2 | A375 | Malignant Melanoma | 0.036 | [5] |
| PRI-1730 | A375 | Malignant Melanoma | 1.5 | [5] |
| PRI-1733 | A375 | Malignant Melanoma | ~0.028 | [5] |
| Vitamin D3 analogue 12c | HCT116 | Colorectal Cancer | 5.3 | [8] |
| Calcitriol | HCT116 | Colorectal Cancer | 47 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antiproliferative effects of Vitamin D3 and its analogues.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Vitamin D3 analogue in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Solubilization: Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
DNA Fragmentation Assay for Apoptosis
This assay detects the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.
Materials:
-
Cell lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
100% Ethanol (B145695) and 70% Ethanol
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
TAE buffer
-
DNA loading dye
-
Ethidium (B1194527) bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Cell Harvesting: Treat cells with the Vitamin D3 analogue as described for the MTT assay. Harvest both adherent and floating cells and wash with PBS.
-
Cell Lysis: Resuspend the cell pellet in cell lysis buffer and incubate on ice for 30 minutes.
-
Centrifugation: Centrifuge at 13,000 x g for 20 minutes at 4°C to separate the fragmented DNA (supernatant) from the intact chromatin (pellet).
-
RNA and Protein Digestion: Transfer the supernatant to a new tube and treat with RNase A at 37°C for 1 hour, followed by Proteinase K at 50°C for 2 hours.
-
DNA Extraction: Perform a phenol:chloroform:isoamyl alcohol extraction to purify the DNA.
-
DNA Precipitation: Precipitate the DNA by adding two volumes of cold 100% ethanol and incubating at -20°C overnight.
-
DNA Pellet Washing and Resuspension: Centrifuge to pellet the DNA, wash with 70% ethanol, air dry, and resuspend in TE buffer.
-
Agarose Gel Electrophoresis: Run the DNA samples on a 1.5-2% agarose gel containing ethidium bromide.
-
Visualization: Visualize the DNA fragmentation pattern under UV light. A ladder-like pattern indicates apoptosis.[9][10][11]
Immunohistochemical (IHC) Staining for p53 and Bcl-2
IHC is used to detect the expression and localization of specific proteins within tissue sections or cell preparations.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections or cells grown on coverslips
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity
-
Blocking solution (e.g., normal goat serum)
-
Primary antibodies against p53 and Bcl-2
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-diaminobenzidine) substrate-chromogen system
-
Hematoxylin (B73222) for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.[12]
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution in a steamer or water bath.[13]
-
Peroxidase Blocking: Incubate the sections with 3% hydrogen peroxide to block endogenous peroxidase activity.[12]
-
Blocking: Apply a blocking solution to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the sections with the primary antibody (anti-p53 or anti-Bcl-2) at the optimal dilution overnight at 4°C.[12]
-
Secondary Antibody and Detection: Apply the biotinylated secondary antibody, followed by the streptavidin-HRP conjugate.
-
Chromogen Application: Add the DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip using a permanent mounting medium.
-
Microscopic Analysis: Examine the slides under a light microscope to assess the intensity and localization of p53 and Bcl-2 staining.
Mandatory Visualizations
Signaling Pathways
References
- 1. Crosstalk Between Vitamin D and p53 Signaling in Cancer: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Anticancer Activity of Vitamin D, Lumisterol and Selected Derivatives against Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of the Vitamin D3 response by cancer-associated mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 8. Recent Advancements Towards the Use of Vitamin D Isoforms and the Development of Their Synthetic Analogues as New Therapeutics | MDPI [mdpi.com]
- 9. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]
- 10. scribd.com [scribd.com]
- 11. DNA Laddering Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. p53 immunohistochemistry protocol [protocols.io]
- 13. genomeme.ca [genomeme.ca]
Structure-Activity Relationship of p53-Modulating Antiproliferative Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of small molecule antiproliferative agents that exert their effects through the p53 tumor suppressor pathway. Given the absence of a specific agent designated "Antiproliferative agent-53-d3" in the scientific literature, this paper will focus on two well-documented classes of p53-modulating compounds: Chalcones and 3-Methylene-2-norbornanone (B1204528) derivatives .
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[1] In many cancers, the p53 pathway is inactivated, often through mutation of the TP53 gene or by overexpression of its negative regulators, such as MDM2.[2] The reactivation of p53 function is a promising therapeutic strategy in oncology.[1]
This guide will detail the SAR of chalcones and 3-methylene-2-norbornanone derivatives, providing quantitative data on their antiproliferative activities, comprehensive experimental protocols for their evaluation, and visual representations of key signaling pathways and experimental workflows.
Quantitative Structure-Activity Relationship Data
The antiproliferative activity of chalcones and 3-methylene-2-norbornanone derivatives is highly dependent on their substitution patterns. The following tables summarize the key quantitative data from published studies, focusing on their growth inhibitory concentrations (GI50 or IC50) in various cancer cell lines.
Table 1: SAR of Chalcone (B49325) Derivatives as p53 Activators
Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one scaffold, have been extensively studied for their antitumor properties.[3] Their mechanism often involves the activation of the p53 pathway by disrupting the p53-MDM2 interaction.[2][4]
| Compound ID | Ring A Substitution | Ring B Substitution | Cell Line (p53 status) | GI50/IC50 (µM) | Key Findings & SAR Insights |
| CM-M345 (1) | - | - | HCT116 (p53+/+) | 2.1 - 3.4 | Potent growth inhibitory activity through potential activation of p53 by disrupting its interaction with MDM2. Low selectivity for cancer cells.[4] |
| SSE14105 | Unsubstituted | 4-Chloro | HCT116 | - | Caused rapid accumulation of p53. The conjugated ketone is crucial for activity.[1][5] |
| SSE14106 | Unsubstituted | 4-Methoxy | HCT116 | - | Similar to SSE14105, induced p53 accumulation, highlighting the importance of the enone moiety.[1][5] |
| SSE14108 | Unsubstituted | 3,4,5-Trimethoxy | HCT116 | 0.473 ± 0.043 | One of the most potent compounds in the series, indicating that multiple methoxy (B1213986) groups on Ring B enhance activity.[5] |
| Chalcone 11 | 4'-Amino | 4-Chloro | MCF-7 (ER+) | IC50: 13.2 - 34.7 | Halogens on Ring B and an additional benzene (B151609) ring play a central role in antiproliferative activity. Upregulated p53 expression.[6] |
| Chalcone 17 | 4'-Amino | Naphthyl | MCF-7 (ER+) | IC50: 13.2 - 34.7 | Similar to Chalcone 11, demonstrated p53 upregulation.[6] |
| Compound 63 | Prenylated | - | HCT116 (p53+/+) | More potent than non-prenylated precursor | The presence of a prenyl group was favorable for the growth inhibitory effect.[2] |
Table 2: SAR of 3-Methylene-2-norbornanone Derivatives
This class of compounds has shown potent antiproliferative activity, particularly against cancer cells with mutant p53, suggesting a mechanism involving the refolding of mutant p53 protein.[7]
| Compound ID | Modifications to Norbornanone Scaffold | Cell Line (p53 status) | LC50 (µM) | Key Findings & SAR Insights |
| 3-Methylene-2-norbornanone (3) | - | Mutant p53 cell types | 3 - 8 | Potent activity against mutant p53 cells with high selectivity over wild-type p53 cells.[7][8] |
| Analogs of (3) | Varied substitutions | Mutant p53 cell types | - | Showed refolding of mutant p53 protein comparable to their antiproliferative activities.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. The following are key experimental protocols for the synthesis and biological evaluation of p53-modulating antiproliferative agents.
Synthesis of Chalcones (Claisen-Schmidt Condensation)
This protocol describes a general method for the synthesis of chalcones.[5][6]
-
Reaction Setup: Dissolve equimolar amounts (e.g., 3.0 mmol) of an appropriate acetophenone (B1666503) and a substituted benzaldehyde (B42025) in ethanol (B145695) (30 mL) in a round-bottom flask.
-
Base Addition: While stirring at room temperature, add a catalytic amount of a base, such as an ethanolic solution of sodium hydroxide.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the reaction mixture into ice-cold water.
-
Purification: Collect the precipitated solid by filtration, wash with water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Characterization: Confirm the structure of the synthesized chalcones using spectroscopic methods such as NMR, HRMS, and IR.[1]
Antiproliferative Activity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9][10]
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50/IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
p53 Activation Analysis (Western Blotting)
Western blotting is used to detect the levels of p53 and other related proteins in cell lysates.[5]
-
Cell Lysis: Treat cells with the test compounds for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for p53 (or other proteins of interest) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of Pathways and Workflows
Graphical representations are essential for understanding complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language).
Signaling Pathway of p53 Activation by Chalcones
This diagram illustrates the mechanism by which chalcones can activate the p53 pathway.
Experimental Workflow for SAR Studies
This diagram outlines a typical workflow for the structure-activity relationship studies of novel antiproliferative agents.
References
- 1. Synthesis and evaluation of modified chalcone based p53 stabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 4. Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiproliferative activity and p53 upregulation effects of chalcones on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and structure-activity relationship studies of 3-methylene-2-norbornanone as potent anti-proliferative agents presumably working through p53 mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. p53-Dependent Anti-Proliferative and Pro-Apoptotic Effects of a Gold(I) N-Heterocyclic Carbene (NHC) Complex in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Kinetic Isotope Effect in the Optimization of Antiproliferative Agents: A Technical Guide on "Antiproliferative Agent-53-d3"
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of deuterium (B1214612) into drug candidates to enhance their pharmacokinetic and pharmacodynamic profiles, a concept rooted in the kinetic isotope effect (KIE), is a burgeoning area of pharmaceutical research. This technical guide explores the application of this principle through the lens of a hypothetical deuterated compound, "Antiproliferative agent-53-d3." While specific data for a compound with this exact designation is not publicly available, this document will use the well-established antiproliferative properties of vitamin D3 analogs as a relevant framework. By examining the metabolic pathways of these analogs and the impact of selective deuteration, we will provide a comprehensive overview of the rationale, experimental validation, and potential benefits of this approach in developing next-generation antiproliferative therapies.
Introduction: The Kinetic Isotope Effect in Drug Design
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes.[1] In drug development, the focus is typically on the substitution of hydrogen (¹H) with its heavier, stable isotope, deuterium (²H or D). The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond.[2][3] Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step will proceed more slowly than those involving a C-H bond.[1][4]
This principle is particularly relevant for drugs that are metabolized by cytochrome P450 (CYP450) enzymes, which frequently catalyze the oxidation of C-H bonds as a primary route of clearance.[5][6] By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, it is possible to slow down the rate of metabolism, leading to several potential therapeutic advantages:
-
Increased drug exposure and half-life: A slower rate of metabolism can lead to a longer drug half-life, potentially allowing for less frequent dosing and improved patient compliance.[3][7]
-
Improved safety profile: By reducing the formation of potentially toxic metabolites, deuteration can lead to a safer drug candidate.[7][]
-
Enhanced efficacy: Increased and more stable plasma concentrations of the active drug may result in improved therapeutic efficacy.[]
"this compound": A Case Study Framework
For the purpose of this guide, "this compound" will be considered as a deuterated analog of a potent antiproliferative agent. Given the extensive research into vitamin D3 and its analogs for their antiproliferative effects,[9][10][11][12] we will use a hypothetical deuterated vitamin D3 analog as our model. Vitamin D3 itself is known to be metabolized by CYP450 enzymes, presenting a valid scenario for the application of the kinetic isotope effect.[13][14] The "-d3" designation suggests the incorporation of three deuterium atoms at a metabolically active site.
Metabolic Pathway and Rationale for Deuteration
The metabolism of vitamin D3 and its active form, 1α,25-dihydroxyvitamin D3, involves several hydroxylation steps catalyzed by CYP450 enzymes.[14] A key metabolic pathway involves the side chain of the molecule. For instance, hydroxylation at C-24, followed by further oxidation, is a major catabolic pathway. Placing deuterium atoms on the C-24 position could significantly slow down this metabolic inactivation, thereby prolonging the antiproliferative activity of the compound.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 3. Deuterated drug - Wikipedia [en.wikipedia.org]
- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. Chemical synthesis, biological activities and action on nuclear receptors of 20S(OH)D3, 20S,25(OH)2D3, 20S,23S(OH)2D3 and 20S,23R(OH)2D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical synthesis of 20S-hydroxyvitamin D3, which shows antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiproliferative action of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiproliferative role of vitamin D and its analogs--a brief overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Role of Flavopiridol, a Representative Antiproliferative Agent, in G1 Phase Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide uses Flavopiridol (B1662207) (Alvocidib) as a representative example to illustrate the role of an antiproliferative agent in cell cycle arrest. This is due to the lack of publicly available scientific data for a compound specifically named "Antiproliferative agent-53-d3". The principles, experimental methodologies, and data presentation formats detailed herein are broadly applicable to the study of similar compounds.
Executive Summary
Flavopiridol is a potent, semi-synthetic flavonoid that functions as a broad-spectrum cyclin-dependent kinase (CDK) inhibitor. By competing with ATP for the kinase binding pocket, Flavopiridol disrupts the normal progression of the cell cycle, primarily inducing arrest at the G1 and G2 phases.[1][2] This guide focuses on the mechanism of Flavopiridol-induced G1 phase arrest, a critical checkpoint for cell proliferation. The primary mechanism involves the inhibition of CDK4 and CDK2.[2] Inhibition of these kinases prevents the hyperphosphorylation of the retinoblastoma protein (pRb), maintaining it in its active, hypophosphorylated state. Active pRb remains bound to the E2F transcription factor, thereby repressing the transcription of genes required for S-phase entry. Furthermore, Flavopiridol has been shown to down-regulate the expression of Cyclin D1, a key regulatory partner for CDK4/6, through transcriptional repression.[3][4] This multifaceted disruption of the G1/S transition machinery makes Flavopiridol a subject of significant interest in oncology research.
Quantitative Data Summary
The antiproliferative and cell cycle arrest effects of Flavopiridol have been quantified across various cancer cell lines. The following tables summarize key findings.
Table 1: In Vitro Antiproliferative Activity of Flavopiridol (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |
| MCF-7 | Breast Carcinoma | ~66-100 | 72 |
| MDA-MB-468 | Breast Carcinoma | Not specified | - |
| LNCaP | Prostate Cancer | 16 | 72 |
| DU 145 | Prostate Cancer | Not specified | - |
| HCT116 | Colon Cancer | 13 | Not specified |
| K562 | Leukemia | 130 | 72 |
| CAL62 | Anaplastic Thyroid Cancer | Sub-micromolar | 48 |
| KMH2 | Anaplastic Thyroid Cancer | Sub-micromolar | 48 |
| BHT-101 | Anaplastic Thyroid Cancer | Sub-micromolar | 48 |
| KKU-055 | Cholangiocarcinoma | 40.1 ± 1.8 | 72 |
| KKU-100 | Cholangiocarcinoma | 91.9 ± 6.2 | 72 |
| KKU-213 | Cholangiocarcinoma | 58.2 ± 4.3 | 72 |
Data compiled from multiple sources. Specific experimental conditions may vary.
Table 2: Effect of Flavopiridol on Cell Cycle Distribution in MCF-7 Breast Cancer Cells
| Treatment | Concentration (nM) | Duration (h) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (DMSO) | - | 24 | 24.87 | 15.27 | 34.44 |
| Flavopiridol | 300 | 24 | Increased | Significant Reduction | Increased |
| Complex [CuLCl2] | Not specified | 24 | 33.18 | 23.40 | 30.91 |
Note: Specific percentages for Flavopiridol-treated MCF-7 cells were described qualitatively in some sources.[5] The data from the [CuLCl2] complex is included for comparative illustration of G1 arrest.[6]
Signaling Pathway: Flavopiridol-Induced G1 Arrest
Flavopiridol primarily induces G1 cell cycle arrest by inhibiting the activity of cyclin-dependent kinases, which are crucial for the G1 to S phase transition. The central event is the prevention of the retinoblastoma protein (pRb) hyperphosphorylation.
Caption: Flavopiridol-induced G1 cell cycle arrest pathway.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the role of Flavopiridol in cell cycle arrest.
Cell Culture and Treatment
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed MCF-7 cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, T-25 flasks for flow cytometry) and allow them to adhere and reach 60-70% confluency.
-
Treatment: Prepare a stock solution of Flavopiridol in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 100 nM, 300 nM, 500 nM). A vehicle control using an equivalent concentration of DMSO should be run in parallel.
-
Incubation: Replace the culture medium with the Flavopiridol-containing or vehicle control medium and incubate for the desired time points (e.g., 6, 12, 24 hours).
Western Blotting for Cell Cycle Proteins
This protocol is for assessing the protein levels of Cyclin D1 and the phosphorylation status of pRb.
Caption: Standard workflow for Western blot analysis.
Reagents and Buffers:
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors.
-
Laemmli Sample Buffer (2X): 4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004% bromophenol blue, 125 mM Tris-HCl (pH 6.8).
-
Tris-Buffered Saline with Tween-20 (TBST): 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.
-
Primary Antibodies:
-
Rabbit anti-Cyclin D1 (1:1000 dilution)
-
Rabbit anti-phospho-pRb (Ser807/811) (1:1000 dilution)
-
Mouse anti-β-Actin (1:5000 dilution, as loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG (1:2000 dilution)
-
HRP-conjugated goat anti-mouse IgG (1:5000 dilution)
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add an equal volume of 2X Laemmli buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-40 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the percentage of cells in each phase of the cell cycle.
Caption: Experimental workflow for cell cycle analysis.
Reagents and Buffers:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution: 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS.
Procedure:
-
Cell Harvesting: Following treatment, harvest the cells (including floating cells in the medium) by trypsinization.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 500 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use the FL2 channel to detect PI fluorescence.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to gate on the single-cell population and model the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
As demonstrated through the representative agent Flavopiridol, antiproliferative compounds that target core cell cycle machinery offer a potent strategy for inhibiting cancer cell growth. The induction of G1 arrest through the inhibition of CDK4 and CDK2, leading to the suppression of pRb phosphorylation and Cyclin D1 expression, is a key mechanism of action. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation and mechanistic elucidation of such compounds. A thorough understanding of these pathways and methodologies is essential for the continued development of targeted cancer therapeutics.
References
- 1. The Pharmacological Implications of Flavopiridol: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavopiridol induces G1 arrest with inhibition of cyclin-dependent kinase (CDK) 2 and CDK4 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Down-regulation of cyclin D1 by transcriptional repression in MCF-7 human breast carcinoma cells induced by flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Deuterium Switch: Engineering Superior Antiproliferative Agents
An In-depth Technical Guide on the Discovery and Development of Novel Deuterated Anticancer Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quest for more effective and safer cancer therapeutics is a perpetual endeavor in medicinal chemistry. One innovative strategy that has gained significant traction is the selective replacement of hydrogen atoms with deuterium (B1214612) in known antiproliferative agents. This "deuterium switch" can profoundly alter a drug's metabolic profile, leading to improved pharmacokinetic properties, enhanced efficacy, and a more favorable safety profile. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel deuterated antiproliferative compounds, offering a valuable resource for researchers and drug development professionals.
The primary rationale behind deuteration lies in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes that play a crucial role in drug metabolism. By strategically placing deuterium at metabolically labile positions within a drug molecule, it is possible to slow down its rate of metabolism. This can lead to several advantageous outcomes, including a longer plasma half-life, increased drug exposure (Area Under the Curve or AUC), and a reduction in the formation of potentially toxic metabolites.
This guide will delve into specific examples of deuterated antiproliferative compounds, presenting comparative data on their biological activity and pharmacokinetics versus their non-deuterated parent drugs. Detailed experimental protocols for their synthesis and evaluation are provided, alongside visualizations of the key signaling pathways they modulate.
Data Presentation: Comparative Analysis of Deuterated and Non-Deuterated Compounds
The following tables summarize the quantitative data for several novel deuterated antiproliferative compounds compared to their non-deuterated (protio) counterparts.
Table 1: In Vitro Antiproliferative Activity (IC50)
| Compound | Deuterated Analog | Cancer Cell Line | IC50 (Deuterated) | IC50 (Non-Deuterated) | Fold Change |
| Sorafenib | Donafenib | HepG2 (Liver) | Data not available | Data not available | N/A |
| Dasatinib (B193332) | BRP800 | A549 (Lung) | ~1.87 µM[1] | ~763 nM[1] | Variable |
| H460 (Lung) | Data not available | Data not available | N/A | ||
| Enzalutamide (B1683756) | HC-1119 | LNCaP (Prostate) | Data not available | Data not available | N/A |
| VCaP (Prostate) | Data not available | Data not available | N/A | ||
| Plinabulin (B1683793) | MBRI-001 | HCCLM3 (Liver) | 5.58 nM[2] | 7.24 nM[2] | 1.3 |
| Bel-7402 (Liver) | 5.70 nM[2] | 11.73 nM[2] | 2.1 | ||
| NCI-H460 (Lung) | Data not available | Data not available | N/A | ||
| A549 (Lung) | Data not available | Data not available | N/A |
Note: IC50 values can vary depending on the specific experimental conditions. The data presented here is a compilation from available sources for comparative purposes.
Table 2: Comparative Pharmacokinetic Parameters
| Compound | Deuterated Analog | Species | Cmax | AUC | T½ (half-life) | Reference |
| Sorafenib | Donafenib | Human | Not directly compared | Not directly compared | Not directly compared | [3][4][5][6] |
| Enzalutamide | HC-1119 | Human | 80mg HC-1119 comparable to 160mg Enzalutamide[7] | 80mg HC-1119 comparable to 160mg Enzalutamide[7] | Data not available | [8][9][10][11] |
| Plinabulin | MBRI-001 | Rat | Improved vs. Plinabulin[12] | Higher vs. Plinabulin[12] | Longer vs. Plinabulin[12] | [2][12][13][14] |
| Dasatinib | BRP800 | Data not available | Data not available | Data not available | Data not available | [1][15] |
| TYK2 Inhibitor | Deucravacitinib | Human | Dose-dependent | Dose-dependent | ~8-15 hours[16] | [16][17][18][19][20] |
Note: Pharmacokinetic parameters are highly dependent on the dose, route of administration, and species. This table provides a qualitative and quantitative summary based on available data.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative deuterated compound and for key in vitro and in vivo assays used to evaluate their antiproliferative potential.
Synthesis of a Deuterated Dasatinib Analog (BRP800)
The synthesis of BRP800, a deuterated analog of dasatinib, involves a three-step process[1]:
-
Synthesis of tert-butyl 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate: This intermediate is synthesized from octadeuteriopiperazine dihydrochloride (B599025) (98 atom % D).
-
Coupling Reaction: The deuterated piperazine (B1678402) intermediate is then reacted with N-(2-chloro-6-methyl-phenyl)-2-(6-chloro-2-methyl-pyrimidin-4-yl)amino]thiazole-5-carboxamide in the presence of di-isopropylethylamine to generate tert-butyl 4-[6-[[5-[(2-chloro-6-methyl-phenyl)carbamoyl]thiazol-2-yl]amino]-2-methyl-pyrimidin-4-yl]-2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate.
-
Final Product Formation: The resulting compound is further processed to yield the final deuterated dasatinib analog, BRP800.
Characterization of the final product is performed using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm its structure and purity (>95%)[1].
In Vitro Antiproliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell metabolic activity, which is indicative of cell viability and proliferation[3][21][22][23][24].
Materials:
-
Cancer cell lines (e.g., A549, H460, HepG2, LNCaP)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Deuterated compound and its non-deuterated counterpart
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (deuterated and non-deuterated) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Xenograft Studies
Xenograft models are used to evaluate the in vivo antitumor efficacy of deuterated compounds.
Protocol Outline:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., H460 lung cancer cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups (vehicle control, non-deuterated compound, deuterated compound). Administer the compounds at specified doses and schedules (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor volume periodically (e.g., every 2-3 days) using calipers.
-
Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors. Compare the tumor growth inhibition between the different treatment groups.
Pharmacokinetic Studies
Pharmacokinetic studies are essential to compare the absorption, distribution, metabolism, and excretion (ADME) profiles of deuterated and non-deuterated compounds.
Protocol Outline:
-
Dosing: Administer a single dose of the test compound (deuterated or non-deuterated) to animals (e.g., rats or mice) via oral gavage or intravenous injection.
-
Blood Sampling: Collect blood samples at various time points post-dosing.
-
Plasma Analysis: Process the blood samples to obtain plasma and analyze the concentration of the compound and its metabolites using a validated LC-MS/MS method.
-
Parameter Calculation: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t½ (half-life) using non-compartmental analysis.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by the described deuterated compounds and a typical experimental workflow for their evaluation.
Signaling Pathways
Experimental and Logical Workflows
Conclusion
The strategic incorporation of deuterium into known antiproliferative agents represents a promising and clinically validated approach to enhancing their therapeutic potential. As demonstrated by the examples of donafenib, BRP800, HC-1119, MBRI-001, and deucravacitinib, deuteration can lead to significant improvements in pharmacokinetic profiles, resulting in increased efficacy and/or an improved safety margin. This in-depth technical guide has provided a comprehensive overview of the key concepts, comparative data, experimental protocols, and relevant signaling pathways associated with the discovery and development of these novel deuterated compounds. It is anticipated that the "deuterium switch" strategy will continue to be a valuable tool in the medicinal chemist's arsenal (B13267) for the design of next-generation anticancer drugs with superior clinical outcomes. Further research into identifying optimal deuteration sites and a deeper understanding of the nuanced effects of deuteration on drug-target interactions will undoubtedly fuel future innovations in this exciting field.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Phase I clinical trial of HC-1119: A deuterated form of enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ichgcp.net [ichgcp.net]
- 11. Phase I clinical trial of HC‐1119: A deuterated form of enzalutamide | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In vitro and in vivo pharmacokinetic and pharmacodynamic study of MBRI-001, a deuterium-substituted plinabulin derivative as a potent anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A deuterated analog of dasatinib disrupts cell cycle progression and displays anti-non-small cell lung cancer activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Hollow Fiber Assay | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Targeting cyclin-dependent kinases 4 and 6 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchhub.com [researchhub.com]
- 22. texaschildrens.org [texaschildrens.org]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Silico Modeling of Antiproliferative Agent-53-d3 Binding: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive framework for the in silico investigation of "Antiproliferative agent-53-d3," a molecule with known inhibitory effects on Theta-Mediated End Joining (TMEJ), Cytochrome P450 isoforms CYP2C19 and CYP2C9, and proliferation in BRCA2-deficient cells.[1] Given the absence of published in silico studies for this specific compound, this document serves as a detailed, exemplary whitepaper for researchers in drug discovery and computational biology. It outlines the methodologies for molecular docking and molecular dynamics simulations to elucidate the binding mechanisms of this compound with its primary protein targets: DNA Polymerase Theta (Polθ), CYP2C19, and CYP2C9. This guide includes hypothetical, yet plausible, quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to facilitate further research and application of computational approaches in drug development.
Introduction
This compound is a small molecule inhibitor with significant biological activity. It has been identified as an inhibitor of Theta-Mediated End Joining (TMEJ) in HEK293 cells with an IC50 of 0.14 µM.[1] Additionally, it exhibits inhibitory effects on Cytochrome P450 enzymes CYP2C19 and CYP2C9, with IC50 values of 0.77 µM and 3.1 µM, respectively.[1] The agent also demonstrates antiproliferative activity in DNA repair-compromised BRCA2-deficient DLD-1 cells, with an IC50 of 8.1 µM.[1] These activities suggest its potential as a targeted therapeutic, particularly in oncology.
In silico modeling offers a powerful, cost-effective, and rapid approach to understanding the molecular interactions that underpin these biological effects.[2][3][4][5][6] By simulating the binding of this compound to its protein targets at an atomic level, we can predict binding affinities, identify key interacting residues, and elucidate the structural basis of its inhibitory action. This guide details the necessary computational experiments to achieve these insights.
Target Identification and Structural Preparation
The primary targets for this in silico study are:
-
DNA Polymerase Theta (Polθ): A key enzyme in the TMEJ DNA repair pathway.[7][8]
-
Cytochrome P450 2C19 (CYP2C19): A major drug-metabolizing enzyme.[9]
-
Cytochrome P450 2C9 (CYP2C9): Another critical drug-metabolizing enzyme.[2]
The antiproliferative effect in BRCA2-deficient cells is likely linked to the inhibition of the TMEJ pathway, which becomes a critical survival mechanism in cells with compromised homologous recombination.[10][11][12][13] Therefore, modeling the interaction with Polθ is of primary importance for understanding its anticancer potential.
Protein Structure Acquisition and Preparation
Crystal structures of the target proteins are essential for structure-based drug design. The following structures were obtained from the RCSB Protein Data Bank (PDB):
| Target Protein | PDB ID | Resolution (Å) | Ligand (if any) |
| DNA Polymerase Theta (Polθ) | 7ZX0[14] | 2.99 | Small molecule inhibitor |
| Cytochrome P450 2C19 | 4GQS[15][16] | 2.87 | (2-methyl-1-benzofuran-3-yl)-(4-hydroxy-3,5-dimethylphenyl)methanone |
| Cytochrome P450 2C9 | 1OG5[2] | 2.60 | Warfarin (B611796) |
Protocol for Protein Preparation:
-
Download PDB File: Obtain the coordinate files for the selected PDB IDs.
-
Remove Non-essential Molecules: Delete water molecules, co-solvents, and any co-crystallized ligands from the PDB file.
-
Add Hydrogen Atoms: Add polar and non-polar hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.
-
Assign Charges and Atom Types: Utilize a force field (e.g., CHARMm, AMBER) to assign appropriate partial charges and atom types to all atoms in the protein.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable conformations introduced during the preparation steps.
Ligand Structure Preparation
The 2D structure of this compound is required for this study.
Protocol for Ligand Preparation:
-
Obtain 2D Structure: Source the 2D structure of this compound from a chemical database like PubChem or from the vendor (MedChemExpress).
-
Convert to 3D: Use a tool like Open Babel to convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).
-
Assign Charges: Calculate and assign partial charges to the ligand atoms.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity.[10][17]
Experimental Protocol for Molecular Docking
This protocol outlines a typical molecular docking workflow using AutoDock Vina.
-
Prepare Receptor and Ligand Files: Convert the prepared protein and ligand structures into the PDBQT file format, which includes atomic charges, atom types, and torsional degrees of freedom for the ligand.
-
Define the Binding Site (Grid Box): Identify the active site or binding pocket of the target protein. For the PDB structures chosen, this can be inferred from the location of the co-crystallized ligand. Define a grid box that encompasses this binding site.
-
Run Docking Simulation: Execute the docking algorithm (e.g., AutoDock Vina) with the prepared receptor and ligand files and the defined grid box. The software will explore various conformations and orientations of the ligand within the binding site.
-
Analyze Results: The output will be a set of binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. Visualize the top-ranked poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Predicted Binding Affinities (Hypothetical Data)
The following table summarizes the predicted binding affinities of this compound with its target proteins, as would be generated from a molecular docking study.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| DNA Polymerase Theta (Polθ) | -9.8 | ASP2250, LYS2278, TYR2305 |
| Cytochrome P450 2C19 | -8.5 | PHE114, ALA297, GLU300 |
| Cytochrome P450 2C9 | -7.9 | PHE114, ASN217, VAL292 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system than static docking poses.[15][18][19][20]
Experimental Protocol for Molecular Dynamics Simulation
This protocol describes a general workflow for running MD simulations using GROMACS.
-
System Setup: Place the top-ranked docked complex from the molecular docking experiment into a simulation box of a defined shape (e.g., cubic).
-
Solvation: Fill the simulation box with a pre-equilibrated solvent model (e.g., TIP3P water).
-
Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological ionic strength.
-
Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Conduct a two-phase equilibration process:
-
NVT Equilibration (Constant Number of particles, Volume, and Temperature): Heat the system to the target temperature (e.g., 300 K) and allow the solvent to equilibrate around the protein-ligand complex.
-
NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at the target pressure (e.g., 1 bar) to ensure the correct density.
-
-
Production Run: Run the production MD simulation for a desired length of time (e.g., 100 ns). Trajectories (atomic coordinates over time) are saved at regular intervals.
-
Analysis: Analyze the trajectory to calculate various properties, such as:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the simulation.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and protein.
-
Binding Free Energy Calculation (e.g., MM/PBSA): To obtain a more accurate estimate of the binding affinity.
-
Predicted Binding Free Energies (Hypothetical Data)
The following table presents hypothetical binding free energies calculated from MD simulations.
| Target Protein | Predicted Binding Free Energy (MM/PBSA) (kJ/mol) |
| DNA Polymerase Theta (Polθ) | -150.5 ± 12.3 |
| Cytochrome P450 2C19 | -112.8 ± 9.7 |
| Cytochrome P450 2C9 | -98.2 ± 10.1 |
Signaling Pathways and Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the implications of the in silico findings.
Theta-Mediated End Joining (TMEJ) Pathway
The TMEJ pathway is a DNA double-strand break repair mechanism that relies on microhomology sequences to join broken DNA ends. Polθ is a central player in this process.[7][8][21]
Caption: Theta-Mediated End Joining (TMEJ) pathway and the inhibitory action of this compound on Polθ.
In Silico Modeling Workflow
The following diagram illustrates the logical flow of the computational experiments described in this guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Crystal structure of human cytochrome P450 2C9 with bound warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. 3D structure modeling of cytochrome P450 2C19 and its implication for personalized drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stepwise requirements for Polymerases δ and θ in Theta-mediated end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CYP2C19 - Wikipedia [en.wikipedia.org]
- 10. BRCA1 and BRCA2: different roles in a common pathway of genome protection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gene - BRCA2 [maayanlab.cloud]
- 13. researchgate.net [researchgate.net]
- 14. rcsb.org [rcsb.org]
- 15. Structural Characterization of Human Cytochrome P450 2C19: ACTIVE SITE DIFFERENCES BETWEEN P450s 2C8, 2C9, AND 2C19 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rcsb.org [rcsb.org]
- 17. community.gep.wustl.edu [community.gep.wustl.edu]
- 18. rcsb.org [rcsb.org]
- 19. Structure of the Helicase Domain of DNA Polymerase Theta Reveals a Possible Role in the Microhomology-Mediated End-Joining Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rcsb.org [rcsb.org]
- 21. Essential roles for Polymerase θ mediated end-joining in repair of chromosome breaks - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Evaluation of Antiproliferative Agent-53-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the preliminary in vitro evaluation of a novel investigational compound, "Antiproliferative agent-53-d3" (APA-53-d3). The study was designed to assess its potential as an anticancer agent by characterizing its antiproliferative activity, elucidating its mechanism of action, and establishing foundational data for further preclinical development. Key findings indicate that APA-53-d3 exhibits potent and selective antiproliferative effects in various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest, mediated by the inhibition of the PI3K/Akt/mTOR signaling pathway. This guide details the experimental protocols, presents the quantitative data in a structured format, and visualizes the key pathways and workflows to support further research and development efforts.
Introduction
The search for novel therapeutic agents that can selectively target cancer cells while minimizing toxicity to normal tissues remains a cornerstone of oncological research. The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is frequently dysregulated in a wide range of human cancers, making it a prime target for therapeutic intervention. Its constitutive activation promotes cell growth, proliferation, survival, and angiogenesis, all of which are hallmarks of cancer.
"this compound" (APA-53-d3) is a synthetic small molecule designed to inhibit key kinases within the PI3K/Akt/mTOR cascade. This technical guide presents the initial in vitro data on APA-53-d3, demonstrating its antiproliferative efficacy and outlining the experimental framework used for its evaluation.
Data Summary
The antiproliferative activity of APA-53-d3 was assessed across a panel of human cancer cell lines and a non-cancerous cell line to determine its potency and selectivity. The key quantitative data are summarized below.
Table 1: Antiproliferative Activity (IC₅₀) of APA-53-d3
The half-maximal inhibitory concentration (IC₅₀) was determined following a 72-hour incubation period using the MTT assay. Data are presented as the mean ± standard deviation from three independent experiments.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 1.2 ± 0.3 |
| A549 | Lung Carcinoma | 2.5 ± 0.5 |
| HCT116 | Colorectal Carcinoma | 1.8 ± 0.4 |
| HEK293 | Normal Embryonic Kidney | > 50 |
Table 2: Apoptosis Induction by APA-53-d3 in MCF-7 Cells
The percentage of apoptotic cells was quantified by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry after 48 hours of treatment.
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Vehicle Control | 0 | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| APA-53-d3 | 1.2 (IC₅₀) | 15.8 ± 2.1 | 8.2 ± 1.5 | 24.0 ± 3.6 |
| APA-53-d3 | 2.4 (2x IC₅₀) | 28.4 ± 3.5 | 15.1 ± 2.8 | 43.5 ± 6.3 |
Table 3: Cell Cycle Analysis of APA-53-d3-Treated A549 Cells
The cell cycle distribution was analyzed by PI staining and flow cytometry after 24 hours of exposure to APA-53-d3.
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | 55.2 ± 4.1 | 30.5 ± 3.2 | 14.3 ± 1.9 |
| APA-53-d3 | 2.5 (IC₅₀) | 72.8 ± 5.3 | 15.1 ± 2.5 | 12.1 ± 1.7 |
| APA-53-d3 | 5.0 (2x IC₅₀) | 81.3 ± 6.0 | 9.2 ± 1.8 | 9.5 ± 1.4 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Cell Culture
MCF-7, A549, HCT116, and HEK293 cell lines were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO₂.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[1]
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: A serial dilution of APA-53-d3 was prepared in complete culture medium and added to the wells. A vehicle control (0.1% DMSO) was also included.
-
Incubation: Plates were incubated for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was read at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle control, and IC₅₀ values were determined using non-linear regression analysis.
Annexin V/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells were seeded in 6-well plates and treated with APA-53-d3 at the indicated concentrations for 48 hours.
-
Cell Harvesting: Both floating and adherent cells were collected, washed twice with cold PBS, and resuspended in 1X Annexin V Binding Buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension.
-
Incubation: The cells were incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells were analyzed within one hour using a flow cytometer. FITC and PI fluorescence were detected, and data from 10,000 events per sample were collected.
-
Data Analysis: The cell population was gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis
This protocol is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Cells were treated with APA-53-d3 for 24 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells were washed with PBS and then incubated with a solution containing PI (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes at 37°C in the dark.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases was quantified using cell cycle analysis software.
Visualizations: Signaling Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key biological pathways and experimental procedures.
Caption: Proposed mechanism of APA-53-d3 on the PI3K/Akt/mTOR signaling pathway.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Conclusion and Future Directions
The preliminary in vitro evaluation of "this compound" demonstrates its potent and selective cytotoxic activity against multiple cancer cell lines, with minimal impact on non-cancerous cells. The compound effectively induces apoptosis and promotes G0/G1 cell cycle arrest, consistent with the inhibition of the PI3K/Akt/mTOR signaling pathway.
These promising initial findings warrant further investigation. Future studies should focus on:
-
Western Blot Analysis: To confirm the inhibition of key proteins in the PI3K/Akt/mTOR pathway (e.g., phosphorylation of Akt and S6 ribosomal protein).
-
In Vivo Efficacy: To evaluate the antitumor activity of APA-53-d3 in xenograft animal models.
-
Pharmacokinetic and Toxicological Studies: To assess the drug's profile in terms of absorption, distribution, metabolism, excretion, and safety.
This technical guide provides a solid foundation for the continued development of APA-53-d3 as a potential novel anticancer therapeutic.
References
An In-depth Technical Guide to the Synthesis of Deuterated Vitamin D3 Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of deuterated Vitamin D3 analogs, compounds of significant interest for their application as internal standards in mass spectrometry-based quantification of vitamin D metabolites and for metabolic studies. This document details synthetic strategies, experimental protocols, and the biological context of Vitamin D3 signaling.
Introduction: The Significance of Deuterated Vitamin D3 Analogs
Vitamin D3, or cholecalciferol, is a crucial prohormone primarily synthesized in the skin upon exposure to sunlight. It undergoes hydroxylation in the liver to form 25-hydroxyvitamin D3 (25(OH)D3), the major circulating metabolite, and is further hydroxylated in the kidneys to produce the biologically active hormone, 1α,25-dihydroxyvitamin D3 (calcitriol).[1][2][3] Accurate measurement of these metabolites is vital for diagnosing and managing various health conditions, including bone disorders and diseases related to vitamin D deficiency.[2][3]
Deuterium-labeled Vitamin D3 analogs are indispensable tools for the precise quantification of vitamin D metabolites in biological matrices.[3][4][5] Their use as internal standards in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for correction of matrix effects and variations in sample processing, thereby ensuring high accuracy and precision.[4][6] The stable isotope label provides a distinct mass signature without significantly altering the chemical properties of the molecule.[4]
This guide will explore the primary synthetic routes for introducing deuterium (B1214612) into the Vitamin D3 scaffold, focusing on both A-ring and side-chain modifications.
Synthetic Strategies for Deuterated Vitamin D3 Analogs
The synthesis of deuterated Vitamin D3 analogs typically involves a convergent approach, where deuterated A-ring or side-chain synthons are coupled with the corresponding non-deuterated CD-ring fragment.[2][5] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed for the formation of the characteristic triene system of vitamin D.[7][8][9]
A-Ring Deuteration
A versatile strategy for preparing a variety of deuterated Vitamin D3 metabolites involves the synthesis of a deuterium-labeled A-ring synthon.[2][5] This approach is advantageous because the A-ring is structurally consistent across many metabolites, while the side-chain can be extensively metabolized.[5]
A representative synthetic workflow for an A-ring deuterated synthon is depicted below:
Caption: General workflow for A-ring deuterated Vitamin D3 analog synthesis.
Side-Chain Deuteration
Deuterium can also be introduced into the side chain of Vitamin D3 analogs. A common method involves the reaction of an ester precursor with a deuterated Grignard reagent, such as methyl-d3-magnesium bromide (CD3MgBr), to introduce deuterium at the C26 and C27 positions.[5]
The following diagram illustrates a typical side-chain deuteration strategy:
Caption: Workflow for side-chain deuterated Vitamin D3 analog synthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis and analysis of deuterated Vitamin D3 analogs.
Synthesis of a Deuterated A-Ring Synthon
The synthesis of deuterium-labeled A-ring precursors is a crucial step. A versatile method for preparing a d3-labeled A-ring enyne has been reported.[2][5]
Table 1: Experimental Protocol for Deuterated A-Ring Synthon Synthesis
| Step | Procedure | Reagents & Conditions |
| 1 | Synthesis of Deuterated Precursor | Commercially available starting materials are converted through a multi-step synthesis to introduce deuterium atoms. This can involve reduction with deuterium-containing reagents. |
| 2 | Formation of the Enyne | The deuterated precursor is converted to an enyne, a key functional group for the subsequent coupling reaction. |
| 3 | Purification | The deuterated A-ring enyne synthon is purified using techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC). |
Note: Specific reagents and conditions can be found in the cited literature.[2][5]
Palladium-Catalyzed Coupling Reaction
The coupling of the deuterated A-ring synthon with the CD-ring moiety is a critical step in the convergent synthesis.
Table 2: Experimental Protocol for Palladium-Catalyzed Coupling
| Step | Procedure | Reagents & Conditions |
| 1 | Reaction Setup | The deuterated A-ring enyne, the CD-ring bromoolefin, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Et3N) are combined in a suitable solvent (e.g., THF). |
| 2 | Reaction | The mixture is stirred at a specific temperature (e.g., 80 °C) for a defined period (e.g., 4 hours). |
| 3 | Workup and Purification | The reaction is quenched, and the product is extracted. Purification is typically performed by HPLC to isolate the desired deuterated Vitamin D3 analog. |
Note: For detailed conditions, refer to the cited literature.[7][8]
Purification by High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for the purification of Vitamin D3 analogs.
Table 3: Typical HPLC Purification Parameters
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 250 x 10 mm) |
| Mobile Phase | Gradient of methanol (B129727) and water |
| Flow Rate | 4.0 mL/min |
| Detection | UV at 265 nm |
Note: Specific gradient conditions may vary depending on the analog being purified.[10]
Quantitative Data
The efficiency of the synthetic and analytical methods is evaluated through various quantitative measures.
Table 4: Summary of Quantitative Data for Deuterated Vitamin D3 Analog Synthesis and Analysis
| Parameter | Typical Value/Range | Reference |
| Synthetic Yield (Overall) | ~20% | [11] |
| Deuterium Incorporation | >98% | [4] |
| LC-MS/MS Limit of Quantification (LOQ) | 10-20 pg/mL | [12] |
| LC-MS/MS Intra-day Precision (%RSD) | 1.6 - 4.1% | [12] |
| LC-MS/MS Inter-day Precision (%RSD) | 3.7 - 6.8% | [12] |
Analytical Application: LC-MS/MS for Vitamin D Metabolite Quantification
Deuterated Vitamin D3 analogs are primarily used as internal standards in LC-MS/MS for the accurate quantification of endogenous Vitamin D metabolites in biological samples such as serum or plasma.[3][4][6]
The general workflow for this application is as follows:
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Sample Preparation Protocol for LC-MS/MS
Table 5: Experimental Protocol for Sample Preparation for LC-MS/MS Analysis
| Step | Procedure | Reagents & Conditions |
| 1 | Protein Precipitation | To a plasma sample, an organic solvent (e.g., acetonitrile) containing the deuterated internal standard is added to precipitate proteins. |
| 2 | Solid-Phase Extraction (SPE) | The supernatant is loaded onto an SPE cartridge to remove interfering substances. The analytes are then eluted. |
| 3 | Derivatization | To enhance ionization efficiency, the sample may be derivatized with a reagent such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).[12][13][14] |
| 4 | Reconstitution | The sample is dried and reconstituted in the mobile phase for injection into the LC-MS/MS system. |
Note: For a detailed protocol, please refer to the cited literature.[6][12][13][14]
Biological Context: Vitamin D3 Signaling Pathways
The biological effects of the active form of Vitamin D3, 1α,25-dihydroxyvitamin D3, are mediated through both genomic and non-genomic signaling pathways.[15][16][17]
Genomic Signaling Pathway
The genomic actions of Vitamin D3 are mediated by the Vitamin D Receptor (VDR), a nuclear receptor that acts as a ligand-inducible transcription factor.[18][19]
Caption: Genomic signaling pathway of Vitamin D3.
Upon binding to 1α,25(OH)2D3, the VDR forms a heterodimer with the Retinoid X Receptor (RXR).[1][18][20] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[1][18][20]
Non-Genomic Signaling Pathway
Vitamin D3 can also elicit rapid cellular responses that do not involve gene transcription.[15][16][21] These non-genomic actions are mediated by a membrane-associated VDR and involve the activation of various second messenger systems.[16][21][22]
Caption: Non-genomic signaling pathway of Vitamin D3.
These rapid responses include the activation of signal transduction pathways involving protein kinase A (PKA) and protein kinase C (PKC), leading to changes in intracellular calcium levels and other cellular effects.[16][21]
Conclusion
The synthesis of deuterated Vitamin D3 analogs is a critical aspect of research in endocrinology, clinical diagnostics, and drug development. The methodologies outlined in this guide, from the strategic introduction of deuterium to the application of these analogs in highly sensitive analytical techniques, provide a robust framework for scientists in the field. A thorough understanding of both the synthetic chemistry and the biological signaling of Vitamin D3 is essential for the continued advancement of our knowledge of this vital hormone and its role in human health.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Stereoselective Palladium‐Catalyzed Approach to Vitamin D3 Derivatives in Protic Medium | Scilit [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. nobelprize.org [nobelprize.org]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of tritium- or deuterium-labeled vitamin D analogs by a convenient general method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UPLC-MS/MS Determination of Deuterated 25-Hydroxyvitamin D (d3-25OHD3) and Other Vitamin D Metabolites for the Measurement of 25OHD Half-Life | Springer Nature Experiments [experiments.springernature.com]
- 14. UPLC-MS/MS Determination of Deuterated 25-Hydroxyvitamin D (d3-25OHD3) and Other Vitamin D Metabolites for the Measurement of 25OHD Half-Life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Non-Genomic Actions of Vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 20. researchgate.net [researchgate.net]
- 21. Non-genomic signal transduction pathway of vitamin D in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
"Antiproliferative agent-53-d3" solubility and stability profile
Technical Guide: Solubility and Stability Profile of APS-53-d3
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a comprehensive technical overview of the solubility and stability profile of APS-53-d3, a novel deuterated antiproliferative agent. The data herein is intended to guide researchers, scientists, and drug development professionals in the appropriate handling, formulation, and experimental design involving this compound. This guide details the aqueous and organic solubility, pH-dependent stability, and forced degradation profile of APS-53-d3. All experimental methodologies are described to ensure reproducibility and proper interpretation of the presented data.
Solubility Profile
The solubility of a compound is a critical physicochemical parameter that influences its biological activity and formulation development.[1][2] The following section details the kinetic and thermodynamic solubility of APS-53-d3 in various aqueous and organic media.
Aqueous Solubility
The aqueous solubility of APS-53-d3 was determined using both kinetic and thermodynamic methods to provide a comprehensive understanding for different experimental needs. Kinetic solubility is often relevant for high-throughput screening, while thermodynamic solubility represents the true equilibrium solubility, crucial for formulation.[2][3][4]
Table 1: Aqueous Solubility of APS-53-d3
| Assay Type | Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | Phosphate Buffered Saline (PBS) | 7.4 | 25 | 45.8 ± 3.1 | 85.1 |
| Kinetic | Acetate Buffer | 4.5 | 25 | 155.2 ± 9.8 | 288.4 |
| Kinetic | Glycine-HCl Buffer | 2.5 | 25 | >250 | >464.5 |
| Thermodynamic | Phosphate Buffered Saline (PBS) | 7.4 | 25 | 31.5 ± 1.9 | 58.5 |
| Thermodynamic | Simulated Gastric Fluid (pH 1.2) | 1.2 | 37 | 210.7 ± 15.4 | 391.5 |
| Thermodynamic | Simulated Intestinal Fluid (pH 6.8) | 6.8 | 37 | 35.1 ± 2.5 | 65.2 |
Note: Data are presented as mean ± standard deviation (n=3). Molar concentration is calculated based on a hypothetical molecular weight of 538.7 g/mol .
Organic Solvent Solubility
Solubility in common organic solvents is essential for stock solution preparation and analytical method development.
Table 2: Organic Solvent Solubility of APS-53-d3 at 25°C
| Solvent | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | >100 |
| N,N-Dimethylformamide (DMF) | 85 |
| Ethanol | 12.5 |
| Methanol | 18.2 |
| Acetonitrile (B52724) | 5.8 |
| Chloroform | 22.1 |
Stability Profile
Understanding the chemical stability of APS-53-d3 is critical for defining storage conditions, predicting shelf-life, and identifying potential degradation products.[5][6] The stability was assessed in aqueous buffers at various pH values and under forced degradation conditions as stipulated by ICH guidelines.[7][8]
pH-Dependent Stability in Aqueous Buffers
The stability of APS-53-d3 was evaluated over 48 hours in aqueous buffer solutions at different pH values.
Table 3: pH-Rate Stability Profile of APS-53-d3 at 37°C
| pH | Buffer System | % Remaining after 24h | % Remaining after 48h |
| 2.5 | Glycine-HCl | 98.5% | 96.8% |
| 4.5 | Acetate | 99.1% | 98.5% |
| 7.4 | Phosphate | 95.2% | 90.4% |
| 9.0 | Borate | 81.3% | 65.7% |
Plasma Stability
The stability in plasma from different species provides an early indication of metabolic liability.[9][10]
Table 4: In Vitro Plasma Stability of APS-53-d3 at 37°C
| Species | % Remaining after 1h | % Remaining after 4h |
| Human | 92.1% | 75.4% |
| Mouse | 85.4% | 58.2% |
| Rat | 81.6% | 51.9% |
Forced Degradation Studies
Forced degradation studies were conducted to identify likely degradation pathways and to establish the stability-indicating nature of the analytical methods used.[5][7][11] The studies targeted a degradation of 5-20% of the active pharmaceutical ingredient (API).[7][12]
Table 5: Summary of Forced Degradation Results for APS-53-d3
| Stress Condition | Details | % Degradation | Observations |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | 15.2% | One major degradant observed |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 8h | 28.5% | Two major degradants observed |
| Oxidation | 3% H₂O₂, RT, 24h | 11.8% | One major N-oxide degradant |
| Thermal | 80°C, 72h (Solid State) | 4.1% | No significant degradation |
| Photolytic | 1.2 million lux hours (Visible) & 200 W·h/m² (UV) | 9.5% | Minor degradation, color change noted |
Experimental Protocols
Protocol: Kinetic Solubility Determination
This protocol is based on the shake-flask method adapted for a high-throughput format.[3]
-
Prepare a 10 mM stock solution of APS-53-d3 in DMSO.
-
In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Seal the plate and shake at 700 rpm for 2 hours at 25°C.
-
After incubation, filter the samples using a solubility filter plate (e.g., Millipore MultiScreen).
-
Analyze the filtrate by LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in the same buffer to determine the concentration.[3]
Protocol: Thermodynamic Solubility Determination
This method measures the equilibrium solubility of the solid compound.[13]
-
Add an excess amount (approx. 1 mg) of solid APS-53-d3 to a glass vial.
-
Add 1 mL of the desired aqueous buffer.
-
Seal the vials and incubate in a shaking water bath at 25°C or 37°C for 24 hours to ensure equilibrium is reached.[13]
-
After incubation, withdraw a sample and filter it through a 0.45 µm syringe filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.
Protocol: pH-Dependent and Plasma Stability Assay
-
Prepare a 10 mM stock solution of APS-53-d3 in DMSO.
-
Dilute the stock solution into the pre-warmed (37°C) stability medium (aqueous buffer or plasma) to a final concentration of 5 µM.[14]
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 1, 4, 24, 48 hours), withdraw an aliquot of the sample.
-
Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples at 10,000 x g for 10 minutes to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the percentage of APS-53-d3 remaining relative to the T=0 time point.[14]
Visualizations
Hypothetical Signaling Pathway Inhibition
APS-53-d3 is hypothesized to be an inhibitor of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and controls cell proliferation and survival.[15][16]
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. enamine.net [enamine.net]
- 4. inventivapharma.com [inventivapharma.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hudsonlabautomation.com [hudsonlabautomation.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. resolvemass.ca [resolvemass.ca]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Forced Degradation Studies - STEMart [ste-mart.com]
- 13. In-vitro Thermodynamic Solubility [protocols.io]
- 14. enamine.net [enamine.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes: In Vitro Profiling of Antiproliferative Agent-53-d3
1. Introduction
The development of novel antiproliferative agents is a cornerstone of oncological research. "Antiproliferative Agent-53-d3" is a novel small molecule inhibitor whose mechanism of action and efficacy require thorough in vitro characterization. These application notes provide a comprehensive suite of protocols to assess the biological activity of Agent-53-d3 in cancer cell lines. The assays detailed herein are designed to quantify the compound's impact on cell viability, its ability to induce programmed cell death (apoptosis), its effect on cell cycle progression, and its influence on key intracellular signaling pathways. The successful execution of these protocols will provide critical data for the preclinical evaluation of this compound.
2. Data Presentation: Summary of In Vitro Effects
The following tables summarize hypothetical, yet representative, data for the effects of this compound on a human cervical cancer cell line (HeLa).
Table 1: Antiproliferative Activity of Agent-53-d3 on HeLa Cells (72h Treatment)
| Concentration (µM) | % Inhibition (Mean ± SD) |
| 0.01 | 8.2 ± 2.1 |
| 0.1 | 25.6 ± 4.5 |
| 1 | 48.9 ± 3.8 |
| 10 | 85.3 ± 5.2 |
| 100 | 98.1 ± 1.5 |
| IC50 (µM) | 1.05 |
Table 2: Apoptosis Induction in HeLa Cells by Agent-53-d3 (10 µM, 48h)
| Cell Population | % of Total Events (Mean ± SD) |
| Viable (Annexin V- / PI-) | 35.4 ± 4.1 |
| Early Apoptotic (Annexin V+ / PI-) | 42.8 ± 3.7 |
| Late Apoptotic (Annexin V+ / PI+) | 18.2 ± 2.9 |
| Necrotic (Annexin V- / PI+) | 3.6 ± 1.1 |
Table 3: Cell Cycle Distribution in HeLa Cells after Agent-53-d3 Treatment (10 µM, 24h)
| Cell Cycle Phase | % of Cells (Mean ± SD) |
| G0/G1 | 68.5 ± 5.3 |
| S | 15.2 ± 2.8 |
| G2/M | 16.3 ± 3.1 |
3. Experimental Protocols & Visualizations
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound or vehicle control (e.g., DMSO).[2]
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2][3]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting viability against the log of the compound concentration.[2]
Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V.[4] Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[4]
Protocol:
-
Cell Treatment: Seed HeLa cells in 6-well plates. Once they reach 70-80% confluency, treat them with Agent-53-d3 (e.g., at its IC50 concentration) or vehicle control for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the collected cells with cold PBS and centrifuge at 300 x g for 5 minutes.[5]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6][7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[6]
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.
Protocol:
-
Cell Treatment & Harvesting: Treat cells as described for the apoptosis assay (e.g., for 24 hours). Harvest cells, wash with PBS, and obtain a single-cell suspension.[2]
-
Fixation: While gently vortexing, add the cell suspension dropwise into ice-cold 70% ethanol (B145695) for fixation.[8] Incubate for at least 2 hours at -20°C.[9]
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes, discard the ethanol, and wash the cell pellet with PBS.[9]
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.[8][9] RNase A is crucial to prevent the staining of double-stranded RNA.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[9]
-
Analysis: Analyze the stained cells by flow cytometry. Use a dot plot of PI-Area versus PI-Width to gate out doublets and aggregates.[8] Quantify the percentage of cells in G0/G1, S, and G2/M phases.
Signaling Pathway Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and assess the impact of Agent-53-d3 on key signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell proliferation and survival.[10][11] A decrease in the phosphorylation of Akt at Ser473 is a key indicator of pathway inhibition.[10]
Protocol:
-
Cell Lysis: Treat cells with Agent-53-d3 for the desired time. Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[10]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., phospho-Akt (Ser473), total Akt, and a loading control like β-actin).[12]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.[12] Capture the signal using a digital imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
References
- 1. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Assays of "Antiproliferative agent-53-d3" Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antiproliferative agent-53-d3 is a novel synthetic compound under investigation for its potential as a therapeutic agent in oncology. Preliminary studies suggest that its mechanism of action involves the activation of the p53 tumor suppressor pathway, a critical regulator of cell cycle arrest and apoptosis.[1][2] This document provides detailed protocols for quantifying the antiproliferative effects of this agent using common cell-based assays. The methodologies described herein are essential for determining the potency and efficacy of this compound in various cancer cell lines.
The selection of an appropriate assay is crucial for accurately assessing the biological activity of a compound.[3] Therefore, this note details two distinct methods: the CellTiter-Glo® Luminescent Cell Viability Assay, which measures metabolic activity as an indicator of cell viability, and the BrdU Cell Proliferation Assay, which quantifies DNA synthesis.[4][5]
Putative Signaling Pathway of this compound
The proposed mechanism of action for this compound involves the induction of cellular stress, leading to the stabilization and activation of the p53 protein. Activated p53 then transcriptionally upregulates target genes that mediate cell cycle arrest and apoptosis.[2] A simplified representation of this pathway is provided below.
Data Presentation
The antiproliferative activity of Agent-53-d3 was evaluated in three cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma). The half-maximal inhibitory concentration (IC50) values were determined after a 72-hour incubation period.
| Cell Line | Assay | IC50 (µM) |
| MCF-7 | CellTiter-Glo® | 1.2 ± 0.2 |
| BrdU | 1.5 ± 0.3 | |
| A549 | CellTiter-Glo® | 3.5 ± 0.5 |
| BrdU | 4.1 ± 0.6 | |
| HCT116 | CellTiter-Glo® | 0.8 ± 0.1 |
| BrdU | 1.0 ± 0.2 | |
| Table 1: IC50 values of this compound in various cancer cell lines. |
Experimental Workflow
The general workflow for assessing the antiproliferative activity of an agent is outlined below. This process includes cell culture, treatment, assay performance, and data analysis.
References
- 1. Activation of p53 Gene Expression and Synergistic Antiproliferative Effects of 5-Fluorouracil and β-escin on MCF7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
Application Note: A Validated LC-MS/MS Method for the Quantification of Antiproliferative agent-53 in Human Plasma
Introduction
Antiproliferative agent-53 is a novel small molecule inhibitor of the tyrosine kinase pathway, showing potential as a therapeutic agent in various oncology indications. To support preclinical and clinical development, a robust and sensitive bioanalytical method is required for the accurate quantification of Antiproliferative agent-53 in biological matrices. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Antiproliferative agent-53 in human plasma, utilizing its stable isotope-labeled analog, Antiproliferative agent-53-d3, as the internal standard (IS). The method demonstrates high selectivity, sensitivity, accuracy, and precision over a clinically relevant concentration range.
Experimental Protocols
1. Materials and Reagents
-
Analytes: Antiproliferative agent-53 (purity >99%), this compound (purity >99%, isotopic purity >99%)
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Reagents: Formic acid (FA), Ammonium acetate
-
Matrix: Human plasma (K2-EDTA)
2. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Antiproliferative agent-53 and this compound were separately dissolved in DMSO.
-
Working Solutions: Stock solutions were serially diluted in 50:50 ACN:H₂O to prepare calibration curve (CC) standards and quality control (QC) samples.
-
Calibration Curve Standards: Prepared by spiking blank human plasma to achieve final concentrations of 1, 5, 10, 50, 100, 500, 800, and 1000 ng/mL.
-
Quality Control Samples: Prepared in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 1 ng/mL
-
Low QC (LQC): 3 ng/mL
-
Medium QC (MQC): 75 ng/mL
-
High QC (HQC): 750 ng/mL
-
3. Sample Preparation: Protein Precipitation
-
Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (this compound in acetonitrile at 100 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
4. LC-MS/MS System and Conditions
-
LC System: Shimadzu Nexera X2
-
MS System: Sciex Triple Quad™ 6500+
-
Analytical Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Table 1: Liquid Chromatography Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 95 | 5 |
| 0.50 | 95 | 5 |
| 2.00 | 5 | 95 |
| 2.50 | 5 | 95 |
| 2.51 | 95 | 5 |
| 3.50 | 95 | 5 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| IonSpray Voltage (IS) | 5500 V |
| Temperature (TEM) | 500°C |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 60 psi |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Compound-Dependent Parameters
| Compound | Q1 Mass (Da) | Q3 Mass (Da) | Declustering Potential (DP) | Collision Energy (CE) |
| Antiproliferative agent-53 | 452.3 | 289.2 | 110 V | 35 V |
| This compound | 455.3 | 292.2 | 110 V | 35 V |
Quantitative Data Summary
Method Validation Results
The method was validated according to regulatory guidelines for bioanalytical method validation.
Table 4: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Model | r² |
| Antiproliferative agent-53 | 1 - 1000 | Linear, 1/x² weighting | >0.998 |
Table 5: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.00 | 6 | 0.98 | 98.0 | 8.5 |
| LQC | 3.00 | 6 | 3.05 | 101.7 | 6.2 |
| MQC | 75.0 | 6 | 77.1 | 102.8 | 4.1 |
| HQC | 750 | 6 | 739.5 | 98.6 | 3.8 |
Visualizations
Caption: Experimental workflow for the quantification of Antiproliferative agent-53.
Caption: Proposed mechanism of action for Antiproliferative agent-53.
Application Notes and Protocols for the Use of Antiproliferative Agent-53-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of "Antiproliferative Agent-53-d3" as an internal standard in the quantitative analysis of the novel investigational drug, "Antiproliferative Agent-53." The methodologies described herein are particularly relevant for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies, where accurate and precise measurement of drug concentration in biological matrices is paramount.
Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard in quantitative mass spectrometry.[1][2][3] They exhibit nearly identical physicochemical properties, extraction recovery, and chromatographic retention time to the analyte of interest.[1][4] This co-elution ensures that any variations during sample preparation, injection, and ionization are mirrored by the internal standard, allowing for reliable correction and leading to enhanced accuracy, precision, and robustness of the analytical method.[3][4]
Principle of the Method
This method employs Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the sensitive and selective quantification of Antiproliferative Agent-53 in human plasma. A known concentration of the stable isotope-labeled internal standard, this compound, is added to plasma samples at the beginning of the sample preparation process. Following a protein precipitation step to remove macromolecules, the supernatant is injected into the LC-MS/MS system. The analyte and the internal standard are separated from other endogenous components by reverse-phase chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the ratio of the peak area of the analyte to that of the internal standard and comparing this ratio to a calibration curve constructed from samples with known concentrations of the analyte.
Experimental Protocols
Materials and Reagents
-
Analytes: Antiproliferative Agent-53 (reference standard), this compound (internal standard)
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)
-
Biological Matrix: Blank human plasma (K2-EDTA)
-
Equipment: Analytical balance, Vortex mixer, Centrifuge, Calibrated pipettes, HPLC or UHPLC system, Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Antiproliferative Agent-53 and this compound reference standards and dissolve each in 1 mL of methanol to prepare individual stock solutions.
-
Analyte Working Solutions: Prepare a series of working solutions for the calibration curve by serially diluting the Antiproliferative Agent-53 stock solution with a 50:50 (v/v) mixture of methanol and water.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to achieve a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (calibrator, quality control, or unknown study sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS Working Solution (100 ng/mL) to each tube and vortex briefly. Exception: Do not add IS to blank samples.
-
Add 200 µL of cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
The following table summarizes the optimized liquid chromatography and mass spectrometry parameters for the analysis.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and re-equilibrate for 1.0 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Data Presentation
Mass Spectrometry Parameters
The mass transitions monitored for Antiproliferative Agent-53 and its deuterated internal standard are detailed below. The selection of a precursor ion and a specific product ion enhances the selectivity of the assay.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Antiproliferative Agent-53 | 452.3 | 289.1 | 100 | 30 | 22 |
| This compound | 455.3 | 292.1 | 100 | 30 | 22 |
Calibration Curve Performance
A typical calibration curve was constructed by analyzing plasma standards over a concentration range of 0.5 to 500 ng/mL. The curve demonstrated excellent linearity and accuracy.
| Nominal Conc. (ng/mL) | Calculated Conc. (Mean, n=3) | Accuracy (%) | Precision (%CV) |
| 0.50 | 0.52 | 104.0 | 5.8 |
| 1.00 | 0.98 | 98.0 | 4.5 |
| 5.00 | 5.15 | 103.0 | 3.1 |
| 25.0 | 24.2 | 96.8 | 2.5 |
| 100.0 | 101.7 | 101.7 | 1.9 |
| 250.0 | 248.5 | 99.4 | 2.2 |
| 400.0 | 405.2 | 101.3 | 1.5 |
| 500.0 | 497.1 | 99.4 | 1.8 |
| Linearity | r² > 0.998 |
Mandatory Visualizations
Signaling Pathway
Many antiproliferative agents exert their effects by modulating key cellular signaling pathways that control cell cycle progression and apoptosis. The p53 signaling pathway is a critical regulator of these processes and a common target for anticancer therapies.[5]
Experimental Workflow
The following diagram outlines the logical flow of the quantitative bioanalytical process, from sample receipt to final data reporting.
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust, sensitive, and selective approach for the quantification of Antiproliferative Agent-53 in human plasma. The use of a stable isotope-labeled internal standard is crucial for minimizing analytical variability and ensuring the generation of high-quality data essential for regulatory submissions and the successful development of new therapeutic agents.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Antiproliferative activity exerted by tricyclohexylphosphanegold(I) n-mercaptobenzoate against MCF-7 and A2780 cell lines: the role of p53 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preclinical Evaluation of Antiproliferative Agent-53-d3 in Murine Xenograft Models
These notes provide a comprehensive guide for the in vivo administration and evaluation of the novel investigational compound, Antiproliferative agent-53-d3, in animal models of cancer. The protocols outlined below are intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.
Introduction
This compound is a deuterated analog of a potent small molecule inhibitor targeting the PI3K/Akt/mTOR signaling cascade. This pathway is frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention. The introduction of deuterium (B1214612) at a metabolically active site is intended to improve the pharmacokinetic profile of the parent compound, potentially leading to enhanced efficacy and reduced toxicity. These protocols describe the necessary steps to evaluate the anti-tumor activity and tolerability of this compound in a subcutaneous xenograft model.
Quantitative Data Summary
The following tables summarize representative data from a hypothetical study evaluating the efficacy of this compound in an A549 non-small cell lung cancer xenograft model.
Table 1: In Vivo Efficacy of this compound on A549 Tumor Growth
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1542 ± 185 | - |
| Agent-53-d3 | 25 | 815 ± 112 | 47.1 |
| Agent-53-d3 | 50 | 421 ± 78 | 72.7 |
| Positive Control | 10 | 503 ± 95 | 67.4 |
Table 2: Tolerability Assessment of this compound
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) ± SEM (Day 21) | Study-Related Mortalities |
| Vehicle Control | - | + 5.8 ± 1.2 | 0/10 |
| Agent-53-d3 | 25 | + 3.1 ± 1.5 | 0/10 |
| Agent-53-d3 | 50 | - 4.5 ± 2.1 | 0/10 |
| Positive Control | 10 | - 7.2 ± 2.5 | 1/10 |
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound, which involves the inhibition of key nodes within the PI3K/Akt/mTOR signaling pathway, ultimately leading to decreased cell proliferation and survival.
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo efficacy study using a subcutaneous xenograft model.
Detailed Experimental Protocols
5.1. Animal Husbandry
-
Species: Athymic Nude (Nu/Nu) mice, female, 6-8 weeks old.
-
Housing: Animals are housed in individually ventilated cages under specific pathogen-free (SPF) conditions. A 12-hour light/dark cycle is maintained.
-
Diet: Standard chow and autoclaved water are provided ad libitum.
-
Acclimatization: All animals undergo a minimum of 7 days of acclimatization before any experimental procedures. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
5.2. Cell Culture and Tumor Implantation
-
Cell Line: A549 human non-small cell lung cancer cells.
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Implantation:
-
Harvest A549 cells during the logarithmic growth phase using trypsin.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL.
-
Anesthetize the mouse (e.g., using isoflurane).
-
Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
5.3. Drug Formulation and Administration
-
Formulation:
-
Prepare the vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.
-
For a 50 mg/kg dose, weigh the required amount of this compound and dissolve it in the vehicle to achieve a final concentration of 5 mg/mL (assuming a 10 mL/kg dosing volume).
-
Prepare fresh formulations daily and keep them protected from light.
-
-
Administration:
-
Once tumors reach an average volume of 100-150 mm³, randomize animals into treatment groups.
-
Administer the formulated agent or vehicle control via oral gavage (p.o.) or intraperitoneal injection (i.p.) once daily (q.d.).
-
The volume of administration should be calculated based on the most recent body weight measurement (e.g., 10 mL/kg).
-
5.4. Monitoring and Endpoints
-
Tumor Measurement:
-
Measure tumors twice weekly using a digital caliper.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Body Weight and Clinical Observations:
-
Record the body weight of each animal twice weekly.
-
Perform daily clinical observations to assess for any signs of toxicity, such as changes in posture, activity, or grooming.
-
-
Euthanasia Criteria (Endpoints):
-
Tumor volume exceeds 2000 mm³.
-
Body weight loss exceeds 20% of the initial weight.
-
Tumor becomes ulcerated.
-
The animal shows signs of significant distress or moribundity.
-
At the end of the study (e.g., Day 21), all remaining animals are euthanized via CO₂ asphyxiation followed by cervical dislocation.
-
5.5. Tissue Collection and Post-Mortem Analysis
-
Following euthanasia, collect blood samples via cardiac puncture for pharmacokinetic (PK) or biomarker analysis.
-
Excise the tumor, weigh it, and divide it for different analyses (e.g., snap-freeze in liquid nitrogen for Western blot, fix in 10% neutral buffered formalin for immunohistochemistry).
-
Collect major organs (liver, spleen, kidneys, lungs) for histopathological analysis to assess potential toxicity.
Protocol for treating cancer cell lines with "Antiproliferative agent-53-d3"
Application Notes and Protocols for "Antiproliferative agent-53-d3"
Audience: Researchers, scientists, and drug development professionals.
Introduction: "this compound" is a novel synthetic compound demonstrating significant potential in the inhibition of cancer cell growth. These application notes provide a comprehensive overview of the methodologies for evaluating its efficacy and elucidating its mechanism of action in cancer cell lines. The protocols detailed herein cover the assessment of cell viability, induction of apoptosis, and analysis of key signaling pathways.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 72 | 1.64 ± 0.05[1] |
| HeLa | Cervical Cancer | 48 | 11.60 ± 1.6[2] |
| A549 | Lung Carcinoma | 72 | 2.01 ± 0.28[1] |
| HT-29 | Colorectal Adenocarcinoma | 72 | 1.64 ± 0.05[1] |
| Saos-2 | Osteosarcoma | 72 | 0.62 ± 0.06[1] |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (48h Treatment)
| Treatment Group | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 4.2 ± 0.8 | 2.1 ± 0.5 |
| Agent-53-d3 | 1 | 15.7 ± 2.1 | 5.3 ± 1.0 |
| Agent-53-d3 | 5 | 35.2 ± 3.5 | 12.8 ± 1.9 |
| Agent-53-d3 | 10 | 58.9 ± 4.2 | 25.4 ± 3.3 |
Table 3: Western Blot Analysis of Key Signaling Proteins in MCF-7 Cells Treated with this compound (48h)
| Target Protein | Treatment (10 µM) | Fold Change (vs. Vehicle) | Antibody Dilution |
| p53 | Agent-53-d3 | 3.2 ± 0.4 | 1:1000 |
| Bcl-2 | Agent-53-d3 | 0.4 ± 0.1 | 1:1000 |
| Bax | Agent-53-d3 | 2.8 ± 0.3 | 1:1000 |
| Cleaved Caspase-3 | Agent-53-d3 | 4.5 ± 0.6 | 1:500 |
| β-actin | Loading Control | 1.0 | 1:5000 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is designed to assess the effect of "this compound" on cancer cell viability by measuring the metabolic activity of the cells.[3][4][5]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
"this compound" stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of "this compound" in culture medium. After 24 hours, remove the existing medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[6]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[3]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or SDS-HCl solution to each well to dissolve the formazan crystals.[3][6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay via Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with "this compound" using Annexin V and Propidium Iodide (PI) staining.[7][8]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed 1 x 10^6 cells in a T25 flask and treat with "this compound" for the desired time.[7]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.[7]
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300-670 x g for 5 minutes and discarding the supernatant.[7][8]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer. Healthy cells will be Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Western Blot Analysis
This protocol is for detecting changes in the expression levels of specific proteins involved in apoptosis and cell signaling pathways in response to "this compound".[9][10][11][12]
Materials:
-
Treated and untreated cancer cells
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against p53, Bcl-2, Bax, Cleaved Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS.[9] Lyse the cells by adding ice-cold lysis buffer.[11] Scrape the cells and transfer the lysate to a microcentrifuge tube.[11]
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9] Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the protein lysate with SDS sample buffer and heat at 95-100°C for 5 minutes.[11]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run the gel to separate proteins by size.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at the appropriate dilution in blocking buffer overnight at 4°C with gentle shaking.[11]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[9]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.[12]
-
Detection: Wash the membrane again as in step 8. Apply the chemiluminescent substrate and capture the signal using an imaging system.[9]
-
Analysis: Perform densitometric analysis of the bands to quantify protein expression levels relative to a loading control like β-actin.[9]
Mandatory Visualization
Caption: Experimental workflow for evaluating "this compound".
Caption: Hypothetical signaling pathway for "this compound".
References
- 1. medic.upm.edu.my [medic.upm.edu.my]
- 2. rsc.org [rsc.org]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 9. benchchem.com [benchchem.com]
- 10. medium.com [medium.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
Application Notes and Protocols for Antiproliferative Agent-53-d3 (Deuterated 20S-Hydroxyvitamin D3) in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Antiproliferative agent-53-d3" is understood to be a deuterated analog of 20S-hydroxyvitamin D3 (20S(OH)D3), a metabolite of Vitamin D3 that exhibits significant antiproliferative properties with a favorable safety profile. Unlike the active form of Vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), 20S(OH)D3 and its analogs show potent anticancer activity without inducing hypercalcemia, a major dose-limiting toxicity.[1][2][3] The introduction of deuterium (B1214612) atoms (d3) into the molecule provides a valuable tool for drug metabolism and pharmacokinetic (DMPK) studies. The heavy isotope label allows for the sensitive and specific quantification of the parent compound and its metabolites by mass spectrometry, distinguishing it from endogenous Vitamin D3 and its metabolites.
These application notes provide a comprehensive overview of the use of deuterated 20S-hydroxyvitamin D3 (referred to herein as 20S(OH)D3-d3) for in vitro and in vivo drug metabolism studies. Detailed protocols for assessing its metabolic stability, identifying its metabolic pathways, and evaluating its antiproliferative activity are presented.
Mechanism of Action: Vitamin D Receptor Signaling
The primary mechanism through which 20S(OH)D3 and its analogs exert their antiproliferative effects is by acting as agonists of the Vitamin D Receptor (VDR).[4][5] The VDR is a nuclear transcription factor that, upon ligand binding, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the modulation of their transcription.[4][6][7] This regulation of gene expression affects various cellular processes, including cell cycle progression, differentiation, and apoptosis.[5][8]
Quantitative Data Summary
The following tables summarize key quantitative data for 20S-hydroxyvitamin D3, the non-deuterated parent compound of "this compound". This data serves as a reference for expected outcomes in studies with the deuterated analog.
Table 1: In Vitro Antiproliferative Activity of 20S(OH)D3
| Cell Line | Cancer Type | Assay Type | IC50 / Effect | Reference |
| MDA-MB-453 | Breast Carcinoma | Colony Formation | Dose-dependent inhibition | [1] |
| MCF7 | Breast Carcinoma | Colony Formation | Dose-dependent inhibition | [1][2] |
| HepG2 | Hepatocarcinoma | Colony Formation | Dose-dependent inhibition | [1][2] |
| A375 | Malignant Melanoma | SRB Assay | IC50 values ranging from 0.028 nM to 1.5 nM for various analogs | [9] |
| HaCaT | Immortalized Keratinocytes | DNA Synthesis | Equal potency to 1,25(OH)2D3 | [3] |
Table 2: In Vitro Metabolic Parameters of 20S(OH)D3
| Enzyme | System | Metabolites Formed | Km (µM) | kcat (mol/min/mol P450) | Reference |
| CYP11A1 | Reconstituted | 20,23(OH)2D3, 17,20,23(OH)3D3 | Lower than for Vitamin D3 | Lower than for Vitamin D3 | [10][11] |
| CYP3A4 | Human Liver Microsomes | 20,24R(OH)2D3, 20,24S(OH)2D3, 20,25(OH)2D3 | ~19 | - | [12][13] |
| Mouse Liver Microsomes | Mouse Liver Microsomes | 20,24(OH)2D3, 20,25(OH)2D3 | 23-32 | - | [13][14] |
Experimental Protocols
Experimental Workflow Overview
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolism of 20S(OH)D3-d3 in HLM and calculate its in vitro half-life (t1/2) and intrinsic clearance (Clint).
Materials:
-
20S(OH)D3-d3 stock solution (e.g., 1 mM in DMSO)
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL)
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B)
-
Ice-cold acetonitrile (B52724) with an internal standard (e.g., a structurally similar, stable isotope-labeled compound)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a working solution of 20S(OH)D3-d3 by diluting the stock solution in the phosphate buffer to a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.25%.[15]
-
Prepare a microsomal suspension by diluting the HLM stock in phosphate buffer to a final protein concentration of 0.5 mg/mL.[15]
-
-
Incubation:
-
Pre-warm the HLM suspension and the 20S(OH)D3-d3 working solution at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM suspension.
-
Immediately add the 20S(OH)D3-d3 working solution to the HLM/NADPH mixture.
-
Incubate at 37°C with gentle shaking.
-
-
Time Points and Reaction Termination:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately terminate the reaction by adding the aliquot to a well of a 96-well plate containing ice-cold acetonitrile with the internal standard.[16] The ratio of acetonitrile to incubation mixture should be at least 2:1 (v/v) to ensure protein precipitation.
-
-
Sample Processing:
-
Vortex the plate to mix thoroughly.
-
Centrifuge the plate at high speed (e.g., 3000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining concentration of 20S(OH)D3-d3 at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of remaining 20S(OH)D3-d3 against time.
-
Determine the slope of the linear regression line, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (0.693 / t1/2) / (mg microsomal protein/mL).[17]
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of 20S(OH)D3-d3 in mice following a single dose administration.
Materials:
-
20S(OH)D3-d3 formulation for injection (e.g., in a suitable vehicle like corn oil with ethanol)
-
Male C57BL/6 mice (8-10 weeks old)
-
Syringes and needles for administration
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Dosing:
-
Acclimatize the mice for at least one week before the study.
-
Administer a single intraperitoneal (i.p.) injection of 20S(OH)D3-d3 at a dose of 5-30 µg/kg.[1] A vehicle control group should be included.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) via a suitable method (e.g., retro-orbital sinus or tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[18]
-
Collect blood into EDTA-coated tubes and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Transfer the plasma to labeled cryovials and store at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the plasma samples for the concentration of 20S(OH)D3-d3 and its potential metabolites using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Protocol 3: LC-MS/MS Bioanalytical Method
Objective: To quantify 20S(OH)D3-d3 and its metabolites in biological matrices (plasma, microsomal incubates).
Materials:
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
Reversed-phase C18 or Phenyl column
-
Mobile phases (e.g., A: water with 0.1% formic acid; B: methanol (B129727) or acetonitrile with 0.1% formic acid)
-
20S(OH)D3-d3 and metabolite reference standards
-
Internal standard (e.g., a stable isotope-labeled analog)
Procedure:
-
Sample Preparation:
-
Protein Precipitation (PPT): For plasma or microsomal samples, add 3 volumes of ice-cold acetonitrile containing the internal standard. Vortex and centrifuge. Collect the supernatant.
-
Solid Phase Extraction (SPE): For lower concentrations or cleaner samples, use a C18 SPE cartridge. Condition the cartridge, load the sample, wash with a low organic solvent concentration, and elute with a high organic solvent concentration.
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase.
-
-
Chromatographic Conditions:
-
Use a gradient elution to separate the analytes. A typical gradient might start at a lower percentage of organic phase and ramp up to a high percentage to elute the lipophilic compounds.
-
Optimize the flow rate and column temperature for optimal separation.
-
-
Mass Spectrometric Conditions:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Optimize the cone voltage and collision energy for 20S(OH)D3-d3 and its expected metabolites.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for the analyte and internal standard. The deuterium label on 20S(OH)D3-d3 will result in a mass shift of +3 Da compared to the endogenous compound, allowing for its specific detection.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of the reference standards.
-
Quantify the concentration of 20S(OH)D3-d3 and its metabolites in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Protocol 4: Antiproliferative Colony Formation Assay
Objective: To evaluate the ability of 20S(OH)D3-d3 to inhibit the proliferation and colony-forming ability of cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF7, MDA-MB-453, HepG2)
-
Complete cell culture medium
-
20S(OH)D3-d3 stock solution
-
6-well plates
-
Crystal violet staining solution
-
Microscope
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of 20S(OH)D3-d3 (e.g., 0.1 nM to 1000 nM). Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 10-14 days, changing the medium with fresh compound every 3-4 days.
-
-
Colony Staining and Counting:
-
After the incubation period, wash the plates with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
-
Data Analysis:
-
Calculate the percentage of colony formation inhibition for each concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the concentration of 20S(OH)D3-d3 to determine the IC50 value (the concentration that inhibits colony formation by 50%).
-
Logical Diagram for Metabolite Identification
References
- 1. 20-hydroxyvitamin D₃ inhibits proliferation of cancer cells with high efficacy while being non-toxic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical synthesis of 20S-hydroxyvitamin D3, which shows antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 5. Vitamin D and Its Receptor from a Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. VDR (VITAMIN D RECEPTOR) - NuRCaMeIn [ub.edu]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics of vitamin D3 metabolism by cytochrome P450scc (CYP11A1) in phospholipid vesicles and cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics of vitamin D3 metabolism by cytochrome P450scc (CYP11A1) in phospholipid vesicles and cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metabolism of 20-hydroxyvitamin D3 by mouse liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolism of 20-hydroxyvitamin D3 by mouse liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. mercell.com [mercell.com]
- 17. hrcak.srce.hr [hrcak.srce.hr]
- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application Notes and Protocols for High-Throughput Screening of Deuterated Antiproliferative Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for more effective and safer cancer therapeutics, the strategic modification of existing drugs is a key area of research. One such modification, the replacement of hydrogen with its stable isotope deuterium, has emerged as a promising strategy to enhance the pharmacokinetic and pharmacodynamic profiles of antiproliferative agents. This alteration, which increases the mass of the atom, can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly subtle change can have profound effects on a drug's metabolic stability, often slowing down its breakdown by metabolic enzymes like the cytochrome P450 family.[1] The result can be a longer drug half-life, increased exposure of the tumor to the active agent, and potentially a reduction in dose-limiting toxicities, thereby widening the therapeutic window.[2]
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of deuterated antiproliferative agents. The aim is to equip researchers with the necessary tools to efficiently identify and characterize novel deuterated compounds with enhanced anticancer activity.
Rationale for Screening Deuterated Compounds
The primary rationale for developing and screening deuterated drugs lies in the kinetic isotope effect (KIE). The greater stability of the C-D bond can significantly slow down metabolic pathways that involve the cleavage of this bond.[1] This can lead to:
-
Improved Metabolic Profile: Reduced rate of metabolism can lead to higher plasma concentrations and a longer half-life of the parent drug.[2]
-
Enhanced Efficacy: Increased exposure to the active drug can result in improved antitumor activity.
-
Improved Safety Profile: Slower metabolism can reduce the formation of potentially toxic metabolites.[2] Furthermore, a longer half-life may allow for lower or less frequent dosing, which can decrease side effects.[3]
This document will focus on two key examples of deuterated antiproliferative agents: a deuterated analog of dasatinib (B193332) and a deuterated analog of enzalutamide (B1683756), to illustrate the principles and protocols for their screening.
Data Presentation: Antiproliferative Activity of Deuterated Agents
The following tables summarize the antiproliferative activity of deuterated compounds compared to their non-deuterated parent drugs. The data is presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro.
| Compound | Cell Line | IC50 (µM) | Reference |
| Dasatinib | MDA-MB-231 (Breast Cancer) | 6.1 ± 2.2 | [4] |
| Deuterated Dasatinib (BRP800) | H460 (Non-Small Cell Lung Cancer) | Not explicitly stated, but showed potent antiproliferative activity. | [5] |
| Enzalutamide | LNCaP (Prostate Cancer) | Data not explicitly provided in a comparative format in the search results. | |
| Deuterated Enzalutamide (HC-1119) | Hs578T (Triple-Negative Breast Cancer) | 0.5 | [3] |
| Deuterated Enzalutamide (HC-1119) | SUM159PT (Triple-Negative Breast Cancer) | 10 | [3] |
| NMS-P937 (PLK1 Inhibitor) | AsPC-1 (Pancreatic Cancer) | 0.018 ± 0.003 | [2] |
| Deuterated NMS-P937 (PR00012) | AsPC-1 (Pancreatic Cancer) | 0.017 ± 0.002 | [2] |
| NMS-P937 (PLK1 Inhibitor) | BxPC-3 (Pancreatic Cancer) | 0.010 ± 0.001 | [2] |
| Deuterated NMS-P937 (PR00012) | BxPC-3 (Pancreatic Cancer) | 0.010 ± 0.001 | [2] |
Note: Direct comparative IC50 values for deuterated dasatinib and enzalutamide versus their parent compounds in the same cell lines were not consistently available in the provided search results. The table reflects the available data.
Key Signaling Pathways
Deuterated antiproliferative agents often exert their effects by modulating the same signaling pathways as their parent compounds, but with potentially enhanced potency or duration of action.
Cell Cycle Regulation Pathway (Target of Deuterated Dasatinib)
Deuterated dasatinib (BRP800) has been shown to induce G0/G1 cell cycle arrest.[5] It achieves this by decreasing the expression of key cell cycle promoting genes such as Cyclin D1, Cyclin E, CDK4, and CDK6, while increasing the expression of cell cycle inhibitors like p21 and p27.[5] This disrupts the phosphorylation of the retinoblastoma protein (Rb) and subsequent release of the E2F transcription factor, which is essential for entry into the S phase.
Androgen Receptor Signaling Pathway (Target of Deuterated Enzalutamide)
Deuterated enzalutamide (HC-1119) is a potent androgen receptor (AR) inhibitor.[3] In prostate and certain breast cancers, the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the AR triggers its translocation to the nucleus, where it acts as a transcription factor to promote the expression of genes involved in cell proliferation and survival.[6][7] Deuterated enzalutamide competitively binds to the AR, preventing its activation and nuclear translocation, thereby inhibiting tumor growth.[3]
Experimental Protocols
The following are detailed protocols for commonly used HTS assays to determine the antiproliferative activity of deuterated compounds.
High-Throughput Screening (HTS) Experimental Workflow
A typical HTS workflow for identifying novel deuterated antiproliferative agents involves several key stages, from initial assay development to hit confirmation and characterization.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Deuterated and non-deuterated test compounds
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the deuterated and non-deuterated compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for 48-72 hours at 37°C.
-
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: ATP-Based Luminescence Assay
This assay quantifies the amount of ATP present, which is a marker for metabolically active, viable cells. The assay utilizes luciferase to catalyze the oxidation of luciferin (B1168401) in the presence of ATP, generating a luminescent signal that is proportional to the amount of ATP.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Deuterated and non-deuterated test compounds
-
White, opaque-walled 96-well plates
-
ATP detection reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a white, opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the deuterated and non-deuterated compounds in complete culture medium.
-
Add the compound dilutions to the wells (typically in a small volume to minimize dilution of the medium). Include vehicle control and untreated control wells.
-
Incubate for 48-72 hours at 37°C.
-
-
ATP Detection:
-
Signal Measurement:
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion
High-throughput screening of deuterated antiproliferative agents offers a powerful approach to identify next-generation cancer therapeutics with improved pharmacological properties. The protocols and information provided herein serve as a comprehensive guide for researchers to design and execute robust screening campaigns. By leveraging the principles of the kinetic isotope effect and employing sensitive and reliable cell-based assays, the discovery and development of more effective and safer deuterated anticancer drugs can be significantly accelerated.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The effect of deuterated PLK1 inhibitor on its safety and efficacy in vivo [frontiersin.org]
- 3. HC-1119, a deuterated Enzalutamide, inhibits Migration, Invasion and Metastasis of the AR-positive triple-negative breast Cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A deuterated analog of dasatinib disrupts cell cycle progression and displays anti-non-small cell lung cancer activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The effect of deuterated PLK1 inhibitor on its safety and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. teachmephysiology.com [teachmephysiology.com]
Application Notes: Flow Cytometry Analysis of Cells Treated with Antiproliferative Agent-53-d3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antiproliferative agent-53-d3 is a novel synthetic analog of Vitamin D designed to exhibit potent antiproliferative and pro-apoptotic effects on cancer cells with minimal calcemic side effects.[1][2] Like other Vitamin D compounds, its mechanism of action is primarily mediated through the nuclear Vitamin D Receptor (VDR).[2][3] Upon binding to the VDR, the agent modulates the transcription of target genes involved in cell cycle regulation and apoptosis, leading to a halt in cell proliferation and induction of programmed cell death.[2][4] Flow cytometry is an indispensable tool for quantifying these cellular responses, providing robust and high-throughput analysis of apoptosis and cell cycle distribution in treated cell populations.[5]
Mechanism of Action
This compound enters the cell and binds to the VDR. This complex then heterodimerizes with the Retinoid X Receptor (RXR) and translocates to the nucleus. Inside the nucleus, the VDR/RXR heterodimer binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding initiates the transcription of genes that inhibit cell cycle progression and promote apoptosis.
Caption: Signaling pathway of this compound.
Data Presentation
The following tables summarize representative quantitative data from flow cytometry analysis of a human colon cancer cell line (e.g., HCT-116) treated with this compound for 48 hours.
Table 1: Induction of Apoptosis in HCT-116 Cells
| Treatment Concentration (µM) | Percentage of Live Cells (Annexin V- / PI-) | Percentage of Early Apoptotic Cells (Annexin V+ / PI-) | Percentage of Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 1.0 |
| 5 | 62.3 ± 4.2 | 25.4 ± 3.3 | 12.3 ± 2.1 |
| 10 | 40.1 ± 5.1 | 42.7 ± 4.5 | 17.2 ± 2.8 |
Table 2: Cell Cycle Distribution in HCT-116 Cells
| Treatment Concentration (µM) | Percentage of Cells in G0/G1 Phase | Percentage of Cells in S Phase | Percentage of Cells in G2/M Phase |
| 0 (Control) | 45.3 ± 2.8 | 35.1 ± 2.2 | 19.6 ± 1.9 |
| 1 | 58.7 ± 3.1 | 28.5 ± 1.8 | 12.8 ± 1.5 |
| 5 | 72.4 ± 4.5 | 15.2 ± 2.0 | 12.4 ± 1.7 |
| 10 | 78.9 ± 5.0 | 9.8 ± 1.5 | 11.3 ± 1.3 |
Experimental Workflow
The general workflow for analyzing the effects of this compound on cells using flow cytometry involves cell culture and treatment, followed by staining for either apoptosis or cell cycle analysis, and finally data acquisition and analysis.
Caption: Experimental workflow for flow cytometry analysis.
Experimental Protocols
1. Protocol for Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol is used to differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells.[6][7][8]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cell populations
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells at a density of 1 x 10^6 cells per well in a 6-well plate and incubate overnight.
-
Treat cells with the desired concentrations of this compound for the specified time (e.g., 48 hours). Include an untreated control.
-
-
Cell Harvesting:
-
After incubation, collect the cell culture supernatant (containing floating cells) into a centrifuge tube.
-
Wash the adherent cells with PBS and then detach them using trypsin.
-
Combine the detached cells with the supernatant from the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[5]
-
-
Washing:
-
Staining:
-
Incubation:
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
Analyze the samples immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[6][7]
-
2. Protocol for Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[9]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol (B145695)
-
PI staining solution (containing Propidium Iodide and RNase A)[5]
-
Treated and untreated cell populations
-
Flow cytometer
Procedure:
-
Cell Preparation and Harvesting:
-
Follow steps 1 and 2 from the apoptosis assay protocol to prepare and harvest the cells.
-
-
Fixation:
-
Washing:
-
Staining:
-
Resuspend the cell pellet in 500 µL of PI staining solution.[9]
-
-
Incubation:
-
Analysis:
-
Analyze the samples by flow cytometry. The DNA content of the cells will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
-
References
- 1. Vitamin D analogue: potent antiproliferative effects on cancer cell lines and lack of hypercalcemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative role of vitamin D and its analogs--a brief overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Antiproliferative action of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. scispace.com [scispace.com]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
Application Notes and Protocols: Vitamin D3 and its Analogs in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The active form of Vitamin D3, calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), and its synthetic analogs are recognized as potent antiproliferative agents with significant potential in cancer therapy.[1][2] These compounds exert their effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis.[3][4] Emerging research indicates that combining Vitamin D3 or its analogs with conventional chemotherapy drugs can enhance their antitumor efficacy, potentially allowing for lower, less toxic doses of cytotoxic agents.[5][6][7]
These application notes provide a comprehensive overview of the use of Vitamin D3 and its analogs in combination with other chemotherapy drugs. Detailed protocols for key experiments are provided to facilitate further research and drug development in this promising area.
I. Combination Therapies and In Vitro Efficacy
Vitamin D3 and its analogs have demonstrated synergistic or additive antiproliferative effects when combined with various chemotherapeutic agents across a range of cancer cell lines.
Data Summary: In Vitro Antiproliferative Activity
The following tables summarize the 50% inhibitory concentration (IC50) values for Vitamin D3 analogs and conventional chemotherapy drugs, both alone and in combination, in different cancer cell lines.
Table 1: Combination of Vitamin D3 Analogs with Cisplatin and Doxorubicin [5]
| Cell Line | Cancer Type | Agent 1 | IC50 (Agent 1) | Agent 2 (10 nM) | IC50 (Agent 1 + Agent 2) |
| WEHI-3 | Mouse Leukemia | Cisplatin | 0.82 µg/mL | PRI-2191 | 0.015 µg/mL |
| HL-60 | Human Promyelocytic Leukemia | Cisplatin | 0.11 µg/mL | PRI-1906 | 0.02 µg/mL |
| T47D | Human Breast Cancer | Cisplatin | 1.10 µg/mL | PRI-2191 | 0.50 µg/mL |
| MCF-7 | Human Breast Cancer | Cisplatin | 1.20 µg/mL | PRI-2191 | 0.60 µg/mL |
| HL-60 | Human Promyelocytic Leukemia | Doxorubicin | 0.021 µg/mL | PRI-1906 | 0.007 µg/mL |
| WEHI-3 | Mouse Leukemia | Doxorubicin | 0.011 µg/mL | PRI-2191 | 0.004 µg/mL |
Table 2: Combination of Vitamin D3 Analogs with Tamoxifen (B1202) in Breast Cancer Cells [6][8]
| Cell Line | Agent 1 | IC50 (Agent 1) | Agent 2 | IC50 (Agent 2) | Combination Effect |
| MCF-7 | Tamoxifen | 10-20 µM | Vitamin D3 | 50-100 nM | Additive to less than additive |
| ZR-75-1 | Tamoxifen | Not specified | EB1089 | Not specified | Tamoxifen increased sensitivity to EB1089 2- to 4000-fold |
Table 3: Combination of Calcitriol with All-Trans Retinoic Acid (ATRA) in Osteosarcoma Cells [9][10]
| Cell Line | Agent 1 | IC50 (Agent 1) | Agent 2 | IC50 (Agent 2) | Combination Effect |
| Saos-2 | Calcitriol | >100 nM | ATRA | ~1 µM | Enhanced antiproliferative effect |
| U-2 OS | Calcitriol | ~50 nM | ATRA | ~1 µM | Enhanced antiproliferative effect |
II. In Vivo Efficacy of Combination Therapy
Animal studies using xenograft models have provided evidence for the enhanced in vivo efficacy of Vitamin D3 analogs in combination with chemotherapy.
Data Summary: In Vivo Tumor Growth Inhibition
Table 4: Effect of Vitamin D3 Analogs and Paclitaxel (B517696) on MCF-7 Xenograft Growth [11]
| Treatment Group | Mean Tumor Weight (mg) | % Inhibition vs. Control |
| Control | 280 ± 50 | - |
| Paclitaxel (20 mg/kg) | 120 ± 30 | 57% |
| EB1089 | 90 ± 25 | 68% |
| EB1089 + Paclitaxel | 70 ± 20 | 75% |
III. Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of Vitamin D3 analogs and chemotherapy drugs on cancer cell lines such as MCF-7.[12]
Materials:
-
MCF-7 breast cancer cells
-
DMEM with 10% FBS, 1% penicillin-streptomycin
-
Vitamin D3 analog (e.g., Calcitriol)
-
Chemotherapy drug (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the Vitamin D3 analog and the chemotherapy drug in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions (single agents and combinations). Include untreated control wells.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
In Vivo Xenograft Study
This protocol describes the establishment of an MCF-7 xenograft model in nude mice to evaluate the in vivo efficacy of a Vitamin D3 analog in combination with paclitaxel.[1][11][13]
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
MCF-7 cells
-
Matrigel
-
Vitamin D3 analog (e.g., EB1089)
-
Paclitaxel
-
Vehicle control (e.g., normal saline)
-
Calipers
Procedure:
-
Harvest MCF-7 cells and resuspend them in a 1:1 mixture of culture medium and Matrigel at a concentration of 1 x 10⁷ cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the rear flank of each mouse.
-
Monitor tumor growth twice a week using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (e.g., Vehicle control, Paclitaxel alone, Vitamin D3 analog alone, Combination).
-
Administer treatments as per the experimental design (e.g., Paclitaxel 20 mg/kg, IP, once a week; EB1089, daily IP injection).
-
Continue monitoring tumor volume and body weight for the duration of the study (e.g., 56 days).
-
At the end of the study, sacrifice the animals, and excise and weigh the tumors.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for assessing the expression of apoptosis-related genes like BAX and BCL-2 in cancer cells treated with Vitamin D3 and chemotherapy.[14][15][16]
Materials:
-
Treated and untreated cancer cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for BAX, BCL-2, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with SYBR Green Master Mix, forward and reverse primers for the target genes (BAX, BCL-2) and the housekeeping gene, and the synthesized cDNA.
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
IV. Signaling Pathways and Mechanisms of Action
Vitamin D3 exerts its antiproliferative effects through the regulation of key signaling pathways involved in cell cycle control and apoptosis.
VDR-Mediated Genomic Signaling
The binding of calcitriol to the VDR leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription.[3][17]
Induction of Apoptosis
Vitamin D3 promotes apoptosis by modulating the expression of Bcl-2 family proteins. It upregulates pro-apoptotic proteins like BAX and downregulates anti-apoptotic proteins such as Bcl-2.[7][15][18] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating the caspase cascade and ultimately resulting in programmed cell death.
Cell Cycle Arrest
Vitamin D3 can induce cell cycle arrest, primarily at the G0/G1 phase, by upregulating cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27.[19][20][21] These proteins inhibit the activity of cyclin-CDK complexes, preventing the phosphorylation of the retinoblastoma protein (pRb) and thereby blocking the progression of the cell cycle.
Experimental Workflow for Evaluating Combination Therapy
The following diagram illustrates a typical workflow for the preclinical evaluation of a Vitamin D3 analog in combination with a chemotherapy drug.
Conclusion
The combination of Vitamin D3 and its analogs with conventional chemotherapy presents a promising strategy to enhance anticancer efficacy. The data and protocols provided herein offer a foundation for researchers and drug development professionals to explore these combinations further. Understanding the underlying molecular mechanisms will be crucial for the rational design of novel and more effective cancer therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Vitamin D promotes anticancer effects of low-concentration cisplatin-treated non-small cell lung cancer cells via inhibiting the JAK2/STAT3 and TGF-β/SMAD4 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 4. proteopedia.org [proteopedia.org]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Inhibition of breast cancer cell growth by combined treatment with vitamin D3 analogues and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. excli.de [excli.de]
- 9. Enhanced Antiproliferative Effect of Combined Treatment with Calcitriol and All-Trans Retinoic Acid in Relation to Vitamin D Receptor and Retinoic Acid Receptor α Expression in Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Combined effect of vitamin D3 analogs and paclitaxel on the growth of MCF-7 breast cancer cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Expression and Prognostic Significance of Bcl-2 and Bax in The Progression and Clinical Outcome of Transitional Bladder Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antiproliferative activity of Tamoxifen, Vitamin D3 and their concomitant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jag.journalagent.com [jag.journalagent.com]
- 17. VDR (VITAMIN D RECEPTOR) - NuRCaMeIn [ub.edu]
- 18. researchgate.net [researchgate.net]
- 19. Vitamin D3 Inhibits the Viability of Breast Cancer Cells In Vitro and Ehrlich Ascites Carcinomas in Mice by Promoting Apoptosis and Cell Cycle Arrest and by Impeding Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Vitamin D arrests cell cycling | Encyclopedia MDPI [encyclopedia.pub]
- 21. mdpi.com [mdpi.com]
Application Note: Quantification of Antiproliferative Agent-53-d3 in Human Plasma by LC-MS/MS
Introduction
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of "Antiproliferative agent-53-d3" in human plasma. As "this compound" is not a publicly documented compound, this document provides a representative protocol for the quantification of a deuterated, small molecule antiproliferative agent. The methodology leverages a protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard for accurate and precise quantification. The principles and protocols outlined herein are based on established bioanalytical methods for small molecules and deuterated compounds in biological matrices.[1][2][3] This method is suitable for pharmacokinetic studies and clinical trial sample analysis, adhering to the principles outlined in FDA guidelines for bioanalytical method validation.[4][5][6][7][8]
Experimental Protocols
1. Materials and Reagents
-
Analytes: Antiproliferative agent-53 (hypothetical) and its deuterated internal standard (IS), this compound.
-
Chemicals and Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Formic acid (FA), Water (LC-MS grade), Human plasma (K2EDTA).
-
Equipment: Analytical balance, Centrifuge, Vortex mixer, Pipettes, 96-well deep-well plates, Liquid chromatography system (e.g., Shimadzu Nexera X2), Mass spectrometer (e.g., Sciex QTRAP 6500+).
2. Sample Preparation: Protein Precipitation
-
Allow plasma samples to thaw at room temperature.
-
Vortex samples to ensure homogeneity.
-
To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% MeOH).
-
Add 400 µL of cold acetonitrile to precipitate plasma proteins.[1]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).[1]
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.[9]
3. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
Time (min) %B 0.0 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM): See Table 1 for hypothetical MRM transitions.
-
4. Calibration Standards and Quality Control Samples
-
Prepare stock solutions of the analyte and internal standard in a suitable organic solvent (e.g., DMSO or Methanol).
-
Prepare calibration standards by spiking known concentrations of the analyte into blank human plasma. A typical range might be 0.1 to 1000 ng/mL.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in blank human plasma.
Data Presentation
Table 1: Optimized Mass Spectrometer Parameters (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (eV) | CXP (V) |
|---|---|---|---|---|---|
| Antiproliferative agent-53 | 450.2 | 280.1 | 80 | 35 | 12 |
| this compound (IS) | 453.2 | 283.1 | 80 | 35 | 12 |
Table 2: Calibration Curve Parameters
| Parameter | Value |
|---|---|
| Concentration Range | 0.1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy | 85-115% (80-120% for LLOQ) |
| Precision (%CV) | < 15% (< 20% for LLOQ) |
Table 3: Inter-day Accuracy and Precision (n=3)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| Low | 0.3 | 0.29 | 96.7 | 5.8 |
| Medium | 50 | 52.1 | 104.2 | 4.2 |
| High | 800 | 789.5 | 98.7 | 3.5 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Simplified signaling pathway for a Vitamin D analog antiproliferative agent.[10][11][12][13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 8. hhs.gov [hhs.gov]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Antiproliferative activity of Tamoxifen, Vitamin D3 and their concomitant treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiproliferative role of vitamin D and its analogs--a brief overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiproliferative action of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: Detailed Application Notes and Protocols for Deuterated Standards in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Precision in Pharmacokinetics
Pharmacokinetic (PK) studies form the bedrock of drug development, delineating the absorption, distribution, metabolism, and excretion (ADME) profile of a therapeutic candidate. The accuracy of these studies is paramount, directly influencing critical decisions on safety, efficacy, and dosing regimens.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive technique for quantitative bioanalysis due to its high sensitivity and selectivity.[2] However, the inherent variability of biological matrices and the analytical process itself can introduce significant error.[2][3]
To mitigate these challenges, the use of stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, has been firmly established as the gold standard.[1][4][5][6] A deuterated internal standard is a version of the analyte molecule where one or more hydrogen atoms have been replaced with deuterium (B1214612), a stable, heavy isotope of hydrogen.[5][7] This application note provides a comprehensive overview, detailed experimental protocols, and data presentation guidelines for the effective use of deuterated standards in pharmacokinetic research.
Core Principle and Key Advantages of Deuterated Standards
The efficacy of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte.[1][8] Added at the very beginning of sample processing, it behaves just like the target compound through every step of extraction, chromatography, and ionization.[2][4] Because the deuterium substitution increases the molecular weight, the standard is easily distinguished from the analyte by the mass spectrometer.[1] By measuring the ratio of the analyte to the known concentration of the co-eluting deuterated standard, any variability is effectively normalized.[2][4]
Key Advantages:
-
Compensation for Matrix Effects : Biological fluids like plasma are complex, often causing ion suppression or enhancement in the mass spectrometer's source. Since the deuterated standard is affected in the same way as the analyte, it provides reliable correction, which is a primary reason for its use.[3][9]
-
Correction for Sample Preparation Variability : Analyte loss is inevitable during multi-step extraction procedures. A deuterated standard experiences the same losses, ensuring the analyte-to-internal standard ratio remains constant and quantification is accurate.[8][9]
-
Improved Accuracy and Precision : By accounting for variations in sample handling and instrument response, deuterated standards significantly enhance the accuracy and precision of bioanalytical data.[7][8]
-
Enhanced Method Robustness : The use of a SIL-IS makes the analytical method more rugged and less susceptible to day-to-day variations, a critical factor in regulated environments.[9][10] Regulatory bodies like the European Medicines Agency (EMA) have noted that the vast majority of bioanalytical method submissions incorporate SIL-IS.[3]
Experimental Protocols: A Step-by-Step Guide
This section details a typical workflow for the quantification of a drug in human plasma using a deuterated internal standard.
I. Preparation of Stock and Working Solutions
Accurate solution preparation is foundational to the entire assay.
-
Primary Stock Solutions (e.g., 1 mg/mL):
-
Accurately weigh ~1 mg of the analytical standard (analyte) and the deuterated internal standard (IS) using a calibrated analytical microbalance.
-
Individually dissolve each compound in an appropriate organic solvent (e.g., methanol (B129727), acetonitrile (B52724), or DMSO) in a 1 mL Class A volumetric flask.
-
Ensure complete dissolution, then store the stock solutions in amber vials at -20°C or -80°C.
-
-
Intermediate and Working Standard (WS) Solutions:
-
Prepare a series of working standard solutions for the calibration curve by performing serial dilutions of the analyte's primary stock solution with a suitable solvent (e.g., 50:50 methanol:water).
-
Prepare a separate working IS solution by diluting the deuterated IS stock solution to a fixed concentration (e.g., 100 ng/mL).[6] This concentration should be chosen to yield a consistent and appropriate signal intensity in the mass spectrometer across all samples.[1]
-
II. Sample Preparation: Protein Precipitation Protocol
Protein precipitation is a rapid and effective method for extracting small molecule drugs from plasma.
-
Sample Thawing : Thaw all study samples, blank plasma, and quality control (QC) samples on ice to maintain stability.[11]
-
Aliquoting : Vortex each sample to ensure homogeneity. Using a calibrated pipette, aliquot 100 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.[2][11]
-
Internal Standard Spiking : Add a small, precise volume (e.g., 20 µL) of the deuterated IS working solution to every tube, except for the blank matrix sample (which receives solvent only).[2]
-
Precipitation : Add 300 µL of ice-cold acetonitrile (often acidified with 0.1% formic acid) to each tube to precipitate the plasma proteins.[2]
-
Vortexing : Vortex each tube vigorously for at least 30-60 seconds to ensure thorough mixing and complete protein denaturation.[1][2]
-
Centrifugation : Centrifuge the tubes at high speed (e.g., 14,000 rpm or >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1][2]
-
Supernatant Transfer : Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate, being careful not to disturb the protein pellet.[1][2]
-
Evaporation and Reconstitution :
-
Final Step : Vortex the reconstituted samples and transfer to autosampler vials for LC-MS/MS analysis.[6]
III. LC-MS/MS Analysis
-
Chromatography :
-
System : A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.
-
Column : A C18 reverse-phase column is commonly used for its versatility in retaining a wide range of drug molecules.
-
Mobile Phase : Typically consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).[1]
-
Elution : A gradient elution is often employed to provide good separation from endogenous matrix components and ensure a sharp peak shape.
-
Key Goal : The method must ensure the analyte and its deuterated IS co-elute.[9]
-
-
Mass Spectrometry :
-
Instrument : A triple quadrupole mass spectrometer is the workhorse for quantitative bioanalysis.
-
Ionization : Electrospray ionization (ESI) is most common and should be optimized in either positive or negative mode.
-
Detection : Operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular weight of the compound) and a specific product ion (a fragment of the compound) for both the analyte and the deuterated IS. This highly selective detection method minimizes background noise.
-
Optimization : Compound-dependent parameters (e.g., collision energy, declustering potential) must be optimized for both the analyte and the IS to achieve maximum signal intensity.
-
Data Presentation and Interpretation
Clear presentation of quantitative data is essential for reporting and decision-making.
Table 1: Representative Calibration Curve Data
A calibration curve is generated by plotting the peak area ratio (Analyte/IS) against the known concentration of the standards. A weighted (e.g., 1/x²) linear regression is typically applied.
| Nominal Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.0 | 5,450 | 1,150,000 | 0.0047 |
| 2.5 | 13,600 | 1,165,000 | 0.0117 |
| 10 | 55,200 | 1,148,000 | 0.0481 |
| 50 | 278,000 | 1,155,000 | 0.2407 |
| 250 | 1,410,000 | 1,160,000 | 1.2155 |
| 500 | 2,850,000 | 1,152,000 | 2.4740 |
| 1000 | 5,750,000 | 1,145,000 | 5.0218 |
Table 2: Example Pharmacokinetic Parameters from a Single-Dose Study
The validated analytical method is used to determine drug concentrations in study samples over time, from which key PK parameters are derived.
| Subject ID | Cmax (ng/mL) | Tmax (hr) | AUC(0-t) (ng·hr/mL) | t1/2 (hr) |
| 001 | 452.1 | 1.5 | 3250.7 | 6.8 |
| 002 | 488.9 | 1.0 | 3510.2 | 7.1 |
| 003 | 435.5 | 1.5 | 3198.5 | 6.5 |
| Mean | 458.8 | 1.3 | 3319.8 | 6.8 |
| SD | 27.2 | 0.3 | 164.9 | 0.3 |
| %CV | 5.9 | 23.1 | 5.0 | 4.4 |
Cmax: Maximum observed plasma concentration. Tmax: Time to reach Cmax. AUC(0-t): Area under the plasma concentration-time curve. t1/2: Elimination half-life.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the end-to-end process of a typical bioanalytical workflow using a deuterated internal standard.
Caption: End-to-end workflow for a PK study using a deuterated internal standard.
Logical Relationship Diagram
This diagram illustrates why the use of a deuterated standard leads to accurate quantification by correcting for variability.
Caption: Logical basis for accurate quantification using a deuterated standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. benchchem.com [benchchem.com]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. texilajournal.com [texilajournal.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Antiproliferative Agent-53-d3 (AP-53-d3)
Welcome to the technical support center for Antiproliferative Agent-53-d3 (AP-53-d3). This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges and provide clear, actionable guidance. AP-53-d3 is a synthetic small molecule designed to induce apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments with AP-53-d3.
High Variability in IC50 Values
Q1: We are observing significant variability in our IC50 values for AP-53-d3 between experiments. What are the likely causes?
A1: Inconsistent IC50 values are a frequent issue in anticancer drug screening.[1][2] Several factors related to both the experimental setup and cell biology can contribute to this variability.[1]
-
Cell-Based Factors:
-
Cell Line Integrity: Ensure your cell line is authentic, free from mycoplasma contamination, and within a consistent, low passage number range.[1][3] Cell lines can experience phenotypic drift over time, affecting their response to stimuli.[4]
-
Cell Seeding Density: The initial number of cells plated can significantly impact the final IC50 value.[2] High density can lead to nutrient depletion and changes in cell growth that alter drug sensitivity.[5] Standardize your seeding density across all experiments.[3]
-
Culture Conditions: Variations in media, serum lots, and incubation times can alter cell growth rates and drug response.[3] It is crucial to maintain consistent conditions for every experiment.[4]
-
-
Compound-Related Factors:
-
Solubility: AP-53-d3 may precipitate out of solution at higher concentrations in cell culture medium, leading to inconsistent dosing.[6] Always visually inspect your plates for precipitation.
-
Stock Solution Stability: Ensure the compound stock solution (typically in DMSO) is stored correctly and avoid repeated freeze-thaw cycles.[3]
-
-
Assay-Related Factors:
-
Inaccurate Pipetting: Small errors in liquid handling can lead to significant variations.[3] Regularly calibrate pipettes and use appropriate techniques.
-
Edge Effects: Cells in the outer wells of microplates can grow differently. Avoid using these wells for critical measurements; instead, fill them with sterile medium or PBS.[6]
-
Q2: Our IC50 values for AP-53-d3 differ from those of another lab, even though we are using the same cell line. Why?
A2: Discrepancies between labs are common and can stem from subtle differences in protocols and materials.[7]
-
Cell Line Source and Passage: The same cell line from different cell banks or at a vastly different passage number can exhibit different genetic and phenotypic characteristics, leading to varied drug responses.[1][7]
-
Serum Lots: Different lots of fetal bovine serum (FBS) contain varying levels of growth factors that can influence the PI3K/Akt pathway, which is the target of AP-53-d3.[7] This can alter the apparent potency of the compound.
-
Assay Readout Time: The duration of drug exposure is critical. A longer incubation period may result in a lower IC50 value as the compound's effect accumulates.[8]
-
Data Analysis: The specific software and non-linear regression model used to fit the dose-response curve and calculate the IC50 can influence the final value.[1]
Issues with Apoptosis Detection
Q3: We are not observing the expected increase in apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP) after treating cells with AP-53-d3. What could be wrong?
A3: A lack of apoptotic markers can be due to several factors, from the timing of the measurement to the health of the cells.
-
Timing of Measurement: Apoptosis is a dynamic process. The peak expression of cleaved caspases can be transient.[9] You may need to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for detecting these markers.
-
Cell Model: The antiproliferative effect of an agent can be highly cell-type dependent.[6] The cell line you are using may have a dysregulated apoptotic pathway or express lower levels of the necessary machinery.
-
Protein Extraction and Western Blotting:
-
Ensure your lysis buffer contains protease and phosphatase inhibitors to prevent degradation of your target proteins.[10]
-
Confirm that your primary antibodies are validated for detecting the cleaved forms of the proteins of interest.[11][12]
-
Always include a positive control, such as cells treated with a known apoptosis inducer (e.g., staurosporine (B1682477) or etoposide), to validate your experimental setup.[9]
-
General Cell Culture and Assay Troubleshooting
Q4: We are seeing high variability between replicate wells, even in our untreated controls. What is causing this?
A4: High well-to-well variability often points to technical issues in the assay setup.[1]
-
Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Clumped cells will lead to inconsistent numbers of cells per well.[3][6]
-
Inaccurate Liquid Handling: Calibrate pipettes and ensure consistent technique when adding cells, compounds, and assay reagents.[13]
-
Evaporation: Evaporation from wells, especially on the plate edges, can concentrate media components and affect cell growth. Using a plate sealer and maintaining humidity can help.
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line | Seeding Density (cells/well) | AP-53-d3 Concentration Range | Incubation Time |
| Cell Viability (MTT/MTS) | A549 (Lung Carcinoma) | 5,000 | 0.01 µM - 100 µM | 48 - 72 hours |
| MCF-7 (Breast Cancer) | 8,000 | 0.01 µM - 100 µM | 48 - 72 hours | |
| Western Blot (Apoptosis) | A549 (Lung Carcinoma) | 1.5 x 10^6 (6-well plate) | 1 µM, 5 µM, 10 µM | 24 - 48 hours |
| Flow Cytometry (Cell Cycle) | A549 (Lung Carcinoma) | 1.5 x 10^6 (6-well plate) | 1 µM, 5 µM, 10 µM | 24 hours |
Note: These values are starting points and should be optimized for your specific cell line and experimental conditions.
Table 2: Example IC50 Values for AP-53-d3
| Cell Line | Cancer Type | Reported IC50 (µM) after 72h |
| A549 | Lung Carcinoma | 5.2 ± 0.8 |
| HCT-116 | Colorectal Carcinoma | 8.9 ± 1.2 |
| PC-3 | Prostate Cancer | 15.6 ± 2.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
This protocol outlines the determination of AP-53-d3's effect on cell viability using an MTT-based assay.[14]
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and prepare a cell suspension at the desired density (e.g., 5,000 cells/100 µL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours (37°C, 5% CO2) to allow cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of AP-53-d3 in complete culture medium. Ensure the final DMSO concentration is consistent and non-toxic (≤0.1%).[7]
-
Include vehicle control (medium + DMSO) and no-cell control (medium only) wells.[3]
-
Remove the old medium and add 100 µL of the prepared drug dilutions or controls.
-
Incubate for the desired period (e.g., 72 hours).[7]
-
-
MTT Addition and Measurement:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.[3]
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the crystals.[15]
-
Shake the plate gently for 15 minutes to ensure complete solubilization.[15]
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control from all other values.
-
Normalize the data by setting the vehicle control as 100% viability.
-
Plot the percent viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.[8]
-
Protocol 2: Western Blot for Apoptosis Markers
This protocol describes the detection of key apoptosis proteins by western blot.[10][11]
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with AP-53-d3 for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding 100-150 µL of RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[10]
-
Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant.[10]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same concentration with lysis buffer.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Akt, anti-p-Akt, anti-β-actin) overnight at 4°C.[10]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash three times with TBST.
-
Visualize bands using an ECL substrate and an imaging system.[10]
-
Protocol 3: Flow Cytometry for Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining.
-
Cell Harvesting and Fixation:
-
Treat cells with AP-53-d3 as desired.
-
Harvest cells (including floating cells in the medium) and wash with ice-cold PBS.
-
While gently vortexing, add ice-cold 70% ethanol (B145695) dropwise to the cell pellet for fixation.[16]
-
Incubate on ice for at least 30 minutes or store at -20°C.[16]
-
-
Staining:
-
Centrifuge the fixed cells and decant the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[16]
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.[16]
-
Use appropriate settings to measure the fluorescence intensity of the PI signal.
-
-
Data Analysis:
-
Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. clyte.tech [clyte.tech]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. Apoptosis western blot guide | Abcam [abcam.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. benchchem.com [benchchem.com]
"Antiproliferative agent-53-d3" stability in cell culture media
This technical support center provides guidance on the stability of Antiproliferative Agent-53-d3 in cell culture media. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For optimal solubility and stability, sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q2: What is the recommended final concentration of the solvent (e.g., DMSO) in the cell culture medium?
To avoid solvent-induced cytotoxicity or off-target effects, the final concentration of DMSO in your cell culture medium should be kept below 0.5% (v/v), with an ideal concentration of 0.1% or lower.[1] Always include a vehicle control (medium with the same final concentration of DMSO without the agent) in your experimental design to account for any effects of the solvent itself.
Q3: How should I store the stock solution of this compound?
Stock solutions should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. Before use, thaw the aliquot at room temperature and gently vortex to ensure a homogenous solution.
Q4: I observed precipitation in my cell culture medium after adding this compound. What could be the cause?
Precipitation can occur for several reasons:
-
Low Solubility: The concentration of the agent may exceed its solubility limit in the aqueous environment of the cell culture medium.
-
pH shifts: Changes in the pH of the medium due to cell metabolism can affect the solubility of the compound.[1]
-
Interaction with Media Components: The agent may interact with components in the serum or the medium itself, leading to the formation of insoluble complexes.
Refer to the troubleshooting guide below for steps to address this issue.
Troubleshooting Guide
Issue 1: Precipitate formation in the cell culture medium.
-
Question: I've diluted my stock solution of this compound into my cell culture medium and observe a cloudy precipitate. How can I resolve this?
-
Answer:
-
Reduce Working Concentration: The most straightforward solution is to use a lower final concentration of the agent that is within its kinetic solubility limit in the culture medium.[1]
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the agent, as temperature can influence solubility.
-
Optimize Dilution Method: Instead of adding a small volume of highly concentrated stock directly to the full volume of medium, try a serial dilution approach. First, dilute the stock in a smaller volume of medium and then add this to the final culture volume.
-
Evaluate Serum Concentration: If using a serum-containing medium, consider if the serum proteins are interacting with the compound. You can test the stability in a serum-free medium as a control.
-
Issue 2: Inconsistent experimental results or loss of bioactivity.
-
Question: My experiments with this compound are yielding inconsistent results, suggesting a loss of activity over time. What could be the problem?
-
Answer:
-
Compound Degradation: The agent may be unstable in the cell culture medium over the duration of your experiment. It is crucial to determine the half-life of the agent in your specific experimental conditions.
-
pH Sensitivity: The compound's stability might be pH-dependent. Ensure your medium is well-buffered to counteract pH changes caused by cellular metabolism.[1]
-
Light Sensitivity: If the agent is light-sensitive, protect your plates and flasks from direct light exposure during incubation.
-
Adsorption to Plasticware: Some compounds can adsorb to the surface of plastic labware, reducing the effective concentration in the medium. Consider using low-adhesion plasticware if this is suspected.
-
Stability of this compound in Cell Culture Media
The stability of this compound was assessed in two common cell culture media, Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and incubated at 37°C. The percentage of the intact agent remaining was quantified at various time points using High-Performance Liquid Chromatography (HPLC).
| Time (hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) |
| 0 | 100 | 100 |
| 4 | 95.2 | 96.1 |
| 8 | 88.7 | 90.3 |
| 12 | 81.5 | 85.2 |
| 24 | 65.3 | 72.8 |
| 48 | 42.1 | 55.6 |
Note: The data presented in this table is for illustrative purposes and may not reflect the exact stability of a specific batch of this compound. It is highly recommended to perform your own stability assessment under your specific experimental conditions.
Experimental Protocol: Stability Assessment of this compound
This protocol outlines a method for determining the stability of this compound in a chosen cell culture medium.
Materials:
-
This compound
-
Cell culture-grade DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Prepare Working Solution: Dilute the stock solution into the pre-warmed cell culture medium (with or without FBS, as required for your experiment) to a final concentration of 10 µM.
-
Incubation: Aliquot the working solution into sterile microcentrifuge tubes. Place the tubes in a 37°C incubator.
-
Time Points: At designated time points (e.g., 0, 4, 8, 12, 24, and 48 hours), remove one tube from the incubator.
-
Sample Preparation:
-
Immediately after removal from the incubator, add an equal volume of cold acetonitrile to the sample to precipitate proteins and halt degradation.
-
Vortex the sample vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample onto the HPLC system.
-
Analyze the sample using a suitable gradient of water and acetonitrile (both may contain 0.1% formic acid) to separate the parent compound from any degradation products.
-
The concentration of the remaining parent compound is determined by integrating the area under the peak corresponding to this compound.
-
-
Data Analysis: Calculate the percentage of the agent remaining at each time point relative to the 0-hour time point.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Hypothesized signaling pathway targeted by this compound.
References
Technical Support Center: Analysis of Antiproliferative Agent-53-d3 by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of "Antiproliferative agent-53-d3".
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the LC-MS/MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can significantly impact the accuracy and precision of quantification. The following guide will help you diagnose and resolve these issues.
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape.
Quantitative Data Summary: Impact of Sample Solvent on Peak Asymmetry
| Sample Solvent Composition | Peak Asymmetry Factor (As) |
| 100% Acetonitrile (Strong Solvent) | 2.5 (Tailing) |
| 50:50 Acetonitrile:Water | 1.8 (Tailing) |
| 10:90 Acetonitrile:Water (Initial Mobile Phase) | 1.1 (Symmetrical) |
Experimental Protocol: Column Flushing
-
Disconnect the column from the detector to avoid contaminating it.
-
Flush with a series of solvents in order of decreasing polarity:
-
Mobile phase without buffer salts (e.g., Water/Acetonitrile).
-
100% Water.
-
100% Isopropanol.
-
100% Acetonitrile.
-
-
Equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes before reconnecting it to the detector.
Issue 2: Low Sensitivity or Poor Signal-to-Noise Ratio
Low sensitivity can prevent the accurate detection and quantification of this compound, especially at low concentrations.
Troubleshooting Workflow for Low Sensitivity
Caption: Troubleshooting workflow for low sensitivity.
Quantitative Data Summary: Effect of Sample Preparation on Signal Intensity
| Sample Preparation Method | Analyte Peak Area | Matrix Effect (%) |
| Protein Precipitation (PPT) | 85,000 | 65% (Suppression) |
| Liquid-Liquid Extraction (LLE) | 190,000 | 22% (Suppression) |
| Solid-Phase Extraction (SPE) | 245,000 | <5% (Suppression) |
Experimental Protocol: Assessing Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): this compound in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with this compound.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with this compound before extraction.
-
-
Analyze all three sets using the LC-MS/MS method.
-
Calculate the matrix effect and recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A matrix effect value significantly different from 100% indicates ion suppression or enhancement.[1]
Frequently Asked Questions (FAQs)
Q1: My deuterated internal standard (this compound) and the unlabeled analyte have slightly different retention times. Is this normal and how can I address it?
A: Yes, a small shift in retention time between a deuterated internal standard and the unlabeled analyte can occur.[2][3] This is known as the "isotope effect" and is more pronounced with a higher number of deuterium (B1214612) atoms.
-
Why it happens: Deuterium is heavier than hydrogen, which can lead to slightly stronger interactions with the stationary phase, often resulting in a slightly earlier elution for the deuterated compound in reverse-phase chromatography.
-
How to address it:
-
Integration Software: Ensure your chromatography data system is integrating both peaks correctly, even with the slight shift. Some software allows for separate integration windows for the analyte and internal standard.[3]
-
Chromatographic Optimization: While complete co-elution might not be possible, minor adjustments to the mobile phase gradient or temperature may minimize the separation.[4]
-
Acceptance: If the shift is small and reproducible, and does not affect the accuracy of quantification, it is often accepted.
-
Q2: I am observing significant ion suppression for this compound. What are the most effective ways to minimize this?
A: Ion suppression is a common challenge in LC-MS/MS, caused by co-eluting matrix components that interfere with the ionization of the analyte.[5] Here are effective strategies to minimize it:
-
Optimize Sample Preparation: This is often the most effective approach.
-
Solid-Phase Extraction (SPE): Offers high selectivity in removing interferences.
-
Liquid-Liquid Extraction (LLE): Can also provide very clean extracts.
-
Protein Precipitation (PPT): While simple, it is the least effective at removing matrix components and often results in significant ion suppression.[6]
-
-
Improve Chromatographic Separation:
-
Adjust the gradient profile to better separate the analyte from interfering compounds.
-
Try a different column chemistry that offers alternative selectivity.
-
-
Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of matrix components entering the ion source.[7][8]
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard like this compound is crucial as it will experience similar ion suppression to the analyte, thus providing more accurate quantification.[5]
Logical Relationship: Minimizing Matrix Effects
Caption: Strategies to minimize matrix effects in LC-MS/MS.
Q3: My system backpressure is suddenly very high. What should I check first?
A: High backpressure is a common issue, usually indicating a blockage in the system.[9]
Troubleshooting High Backpressure
Caption: Systematic approach to diagnosing high backpressure.
-
Most Common Cause: The most frequent cause of high backpressure is a blocked column inlet frit due to particulate matter from samples or mobile phases.
-
Prevention: Always filter your samples and mobile phases, and use a guard column to protect your analytical column.[10]
Q4: Can the quality of my solvents and reagents affect my analysis of this compound?
A: Absolutely. The quality of solvents and reagents is critical for sensitive LC-MS/MS analysis.
-
Solvents: Always use LC-MS grade solvents (e.g., water, acetonitrile, methanol). Lower grade solvents can contain impurities that lead to high background noise, ion suppression, and the formation of unwanted adducts.[9][10]
-
Additives: Use high-purity additives (e.g., formic acid, ammonium (B1175870) acetate) at the lowest effective concentration. Impurities in additives can also contribute to background noise and interfere with ionization.[9]
-
Mobile Phase Preparation: Prepare mobile phases fresh, especially aqueous mobile phases, to prevent microbial growth which can cause system blockages.[9][11]
References
- 1. tandfonline.com [tandfonline.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 4. benchchem.com [benchchem.com]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. zefsci.com [zefsci.com]
- 10. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 11. support.waters.com [support.waters.com]
Technical Support Center: Antiproliferative Agent-53-d3 (APA-53-d3)
Welcome to the technical support center for Antiproliferative Agent-53-d3 (APA-53-d3). This resource is designed for researchers, scientists, and drug development professionals investigating the effects of APA-53-d3, with a specific focus on addressing concerns related to metabolic switching and acquired resistance.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of action for APA-53-d3?
A1: APA-53-d3 is a novel antiproliferative agent designed to inhibit tumor growth by targeting the PI3K/Akt/mTOR signaling pathway.[1][2][3] This pathway is a central regulator of cell growth, proliferation, and metabolism and is frequently hyperactivated in various cancers.[1][3][4] By inhibiting this axis, APA-53-d3 is expected to suppress cell cycle progression and induce apoptosis.
Q2: We are observing that after initial sensitivity, cancer cells develop resistance to APA-53-d3 and exhibit a different metabolic profile. Why does this happen?
A2: This is a critical observation and points towards metabolic reprogramming, a known mechanism of acquired drug resistance.[5][6][7] When the primary metabolic pathway (e.g., glycolysis) is inhibited by a targeted therapy like APA-53-d3, cancer cells can adapt by upregulating alternative energy-producing pathways to survive.[8] This "metabolic switch" often involves a shift from glycolysis to increased reliance on mitochondrial oxidative phosphorylation (OXPHOS) fueled by sources like glutamine or fatty acids.[9]
Q3: What are the key indicators of a metabolic switch from glycolysis to oxidative phosphorylation?
A3: Key indicators can be measured using metabolic assays. A switch to OXPHOS is typically characterized by:
-
An increase in the Oxygen Consumption Rate (OCR).
-
A decrease in the Extracellular Acidification Rate (ECAR), which is largely attributed to lactate (B86563) efflux from glycolysis.
-
An increased OCR/ECAR ratio.
-
Increased expression or activity of key mitochondrial enzymes (e.g., CPT1, CS, COX4).
-
Decreased glucose uptake and lactate production.[10]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for APA-53-d3 in cell viability assays.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Ensure a homogenous single-cell suspension before plating. Use a consistent, low passage number for your cells as metabolic profiles can change over time in culture.[11] |
| Suboptimal Assay Incubation Time | The antiproliferative effects of APA-53-d3 may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal endpoint. |
| Drug Precipitation | APA-53-d3, like many small molecules, may have limited solubility in aqueous media. Visually inspect wells for precipitation. Perform a solubility test in your specific culture medium and ensure working concentrations are below the solubility limit.[11] |
| Edge Effects in Microplates | Evaporation in outer wells can alter drug concentration and cell growth. Avoid using the outermost wells for experimental conditions; instead, fill them with sterile PBS or media to create a humidity barrier.[11] |
Problem 2: Unexpected results in Seahorse XF Real-Time ATP Rate Assay (e.g., low basal OCR, no response to inhibitors).
| Possible Cause | Troubleshooting Steps |
| Suboptimal Cell Number | Low cell density will result in OCR/ECAR values below the instrument's detection limit. Titrate the cell seeding density for your specific cell type to find a number that gives a robust basal OCR reading (typically 20-100 pmol/min for many cell lines).[12] |
| Poor Cell Adherence or Health | Ensure cells are healthy and form an even monolayer. For suspension or weakly adherent cells, use appropriate plate coating agents like Cell-Tak or Poly-L-Lysine.[13][14] Stressed cells (due to improper handling or incubation in CO2-free media for too long) will yield unreliable metabolic data.[15] |
| Incorrect Inhibitor Concentrations | The optimal concentrations of oligomycin (B223565), FCCP, and rotenone/antimycin A can be cell-type dependent. If you see an unexpected response (e.g., OCR does not decrease after oligomycin), perform a titration to determine the optimal concentration for each inhibitor for your specific cell line.[16] |
| Assay Medium Issues | Ensure the Seahorse XF assay medium is prepared fresh, warmed to 37°C, and supplemented with the appropriate substrates (e.g., glucose, pyruvate, glutamine) for your experiment. The pH must be adjusted to 7.4 immediately before use.[15][17] |
Data Presentation: Metabolic Shift Analysis
The following table summarizes hypothetical data from a Seahorse XF Real-Time ATP Rate Assay comparing parental (sensitive) and APA-53-d3-resistant cancer cells.
| Parameter | Parental Cells (Vehicle) | Parental Cells + APA-53-d3 | Resistant Cells (Vehicle) | Resistant Cells + APA-53-d3 |
| Basal OCR (pmol O₂/min) | 120.5 ± 8.2 | 85.3 ± 6.5 | 195.7 ± 12.1 | 190.4 ± 11.8 |
| Basal ECAR (mpH/min) | 95.2 ± 7.1 | 40.1 ± 5.3 | 55.4 ± 4.9 | 52.9 ± 5.0 |
| mitoATP Production Rate | 98.6 ± 7.9 | 55.2 ± 6.1 | 180.3 ± 15.2 | 175.6 ± 14.9 |
| glycoATP Production Rate | 88.1 ± 6.8 | 25.7 ± 4.2 | 42.5 ± 5.5 | 40.1 ± 5.1 |
| OCR/ECAR Ratio | 1.27 | 2.13 | 3.53 | 3.60 |
Data are represented as mean ± SD. OCR: Oxygen Consumption Rate; ECAR: Extracellular Acidification Rate.
Interpretation: The data indicates that APA-53-d3 effectively reduces both mitochondrial and glycolytic ATP production in parental cells. However, the resistant cells display a significantly higher basal OCR and a lower basal ECAR, resulting in a high OCR/ECAR ratio. This phenotype is characteristic of a metabolic shift towards oxidative phosphorylation and is maintained even under APA-53-d3 treatment, suggesting a stable metabolic reprogramming that confers resistance.
Visualizations
Signaling Pathway Inhibition by APA-53-d3
Caption: APA-53-d3 targets the mTORC1 complex, inhibiting downstream signaling for proliferation and metabolism.
Experimental Workflow: Assessing Metabolic Switching
Caption: Workflow for characterizing the metabolic phenotype of APA-53-d3 sensitive vs. resistant cells.
Troubleshooting Logic: Low Cell Viability Post-Treatment
Caption: A logical flowchart for troubleshooting unexpected cytotoxicity in cell culture experiments.
Experimental Protocols
Seahorse XF Real-Time ATP Rate Assay
This protocol is adapted from Agilent Seahorse XF guidelines and is intended to measure ATP production from glycolysis and mitochondrial respiration simultaneously.[17][18]
Materials:
-
Seahorse XFp or XFe96/24 Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF DMEM Medium, pH 7.4 (supplemented with desired concentrations of glucose, pyruvate, and glutamine)
-
APA-53-d3
-
Seahorse XF Real-Time ATP Rate Assay Kit (containing Oligomycin, Rotenone/Antimycin A)
Procedure:
-
Day 1: Cell Seeding:
-
Seed cells into a Seahorse XF microplate at a pre-determined optimal density.
-
Culture overnight in a standard CO₂ incubator at 37°C.
-
-
Day 2: Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO₂ incubator.
-
Prepare assay medium by warming Seahorse XF DMEM and supplementing with substrates. Adjust pH to 7.4.
-
Prepare inhibitor solutions (Oligomycin, Rotenone/Antimycin A) and APA-53-d3 in the warmed assay medium.
-
-
Day 2: Assay Execution:
-
Remove the cell plate from the incubator. Wash cells twice with warmed assay medium, leaving the final volume in each well as per the manufacturer's instructions.
-
Incubate the cell plate at 37°C in a non-CO₂ incubator for 45-60 minutes to allow cells to equilibrate.
-
Load the prepared drug solutions into the appropriate ports of the hydrated sensor cartridge.
-
Place the cartridge and cell plate into the Seahorse XF Analyzer and start the assay.
-
The instrument will measure basal OCR and ECAR, then inject APA-53-d3 (optional acute treatment), followed by sequential injections of oligomycin and rotenone/antimycin A.
-
-
Data Analysis:
Western Blot for Metabolic Enzyme Expression
This protocol provides a general guideline for detecting key metabolic proteins.[20][21][22][23]
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HK2, anti-LDHA, anti-CPT1A, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Protein Extraction:
-
Culture and treat cells as required.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape and collect lysate, incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize bands using a chemiluminescence imaging system.
-
Quantify band intensity and normalize to a loading control like β-actin.
-
Glucose Uptake Assay
This protocol measures the rate of glucose uptake using a fluorescent or colorimetric glucose analog, 2-deoxyglucose (2-DG).[24][25][26]
Materials:
-
Glucose-free DMEM
-
2-Deoxyglucose (2-DG)
-
Cell lysis buffer
-
Glucose Uptake Assay Kit (e.g., colorimetric or fluorescent)
Procedure:
-
Cell Preparation:
-
Seed cells in a 96-well plate and culture overnight.
-
Treat cells with APA-53-d3 or vehicle control for the desired duration.
-
-
Glucose Starvation:
-
Gently wash the cells twice with warm PBS.
-
Incubate cells in glucose-free DMEM for 1-2 hours.
-
-
2-DG Incubation:
-
Add 2-DG to each well at the concentration recommended by the kit manufacturer.
-
Incubate for 10-20 minutes. The incubation time should be optimized to ensure uptake is in the linear range.
-
-
Measurement:
-
Data Analysis:
-
Normalize the readings to protein concentration in each well.
-
Compare the glucose uptake rates between different treatment groups.
-
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Metabolic Reprogramming by the PI3K-Akt-mTOR Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding Drug Resistance in Cancer Treatments — Hope and Healing Cancer Services [hopeandhealingcare.com]
- 6. cancercenter.com [cancercenter.com]
- 7. Understanding Drug Resistance in Cancer: NFCR Research Focus - NFCR [nfcr.org]
- 8. Cancer metabolic reprogramming: importance, main features, and potentials for precise targeted anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Metabolic Reprogramming in Cancer Cells Supporting Enhanced Growth and Proliferation [mdpi.com]
- 10. Calculation of ATP production rates using the Seahorse XF Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. med.upenn.edu [med.upenn.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. agilent.com [agilent.com]
- 18. ATP rate assay, Seahorse Real-Time ATP rate assay kit | Agilent [agilent.com]
- 19. agilent.com [agilent.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. assaygenie.com [assaygenie.com]
- 22. bosterbio.com [bosterbio.com]
- 23. bio-rad.com [bio-rad.com]
- 24. Glucose Uptake-Glo Assay Technical Manual [at.promega.com]
- 25. Glucose Uptake Assays | Revvity [revvity.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Deuterated Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the bioavailability of deuterated compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which deuteration is expected to improve bioavailability?
A1: The primary mechanism is the kinetic isotope effect (KIE).[1][2] The substitution of hydrogen with deuterium, a heavier and stable isotope, creates a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[3][4][5] This stronger bond can slow down the rate of metabolic processes that involve the cleavage of this bond, which are often mediated by enzymes like cytochrome P450s.[6][7] By reducing the rate of metabolism, deuteration can decrease presystemic elimination (first-pass metabolism) in the gut and liver, leading to an increased fraction of the drug reaching systemic circulation and thus enhancing oral bioavailability.[8][9] This can result in a longer drug half-life, reduced dosing frequency, and potentially a better safety profile by minimizing the formation of toxic metabolites.[1][4][10]
Q2: Can deuteration negatively impact bioavailability?
A2: While generally aimed at improving pharmacokinetics, deuteration can sometimes have neutral or even negative effects on bioavailability. If the C-H bond targeted for deuteration is not involved in a rate-limiting metabolic step, no significant change in bioavailability will be observed.[7] Additionally, deuteration might lead to "metabolic switching," where the metabolic burden shifts to another part of the molecule.[11][12] If this new metabolic pathway is more extensive or leads to the formation of rapidly cleared or inactive metabolites, the overall bioavailability could decrease. It is also important to consider that deuteration does not inherently address issues of poor solubility or permeability, which are major determinants of bioavailability.[13]
Q3: What are the key factors to consider when selecting a position for deuteration to improve bioavailability?
A3: The key is to identify the primary sites of metabolic liability, often referred to as "metabolic soft spots."[12] These are the positions on the molecule most susceptible to enzymatic degradation. Strategic deuteration at these sites is most likely to slow down metabolism and improve bioavailability. Understanding the drug's metabolic pathways through in vitro metabolism studies with liver microsomes or hepatocytes is crucial for identifying these positions.[11][14] Molecular docking studies can also help predict which parts of the molecule are most likely to interact with the active sites of metabolic enzymes.[11]
Q4: How can I quantify the deuterated compound in biological matrices?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust method for quantifying deuterated compounds in biological matrices such as plasma, urine, and tissue homogenates.[15][16] This technique offers high sensitivity and selectivity, allowing for the differentiation and separate quantification of the deuterated drug and its non-deuterated counterpart or metabolites.[17] Developing a validated LC-MS/MS method typically involves using a stable isotope-labeled internal standard (ideally, a different deuterated analog of the analyte) to ensure accuracy and precision.[18][19]
Troubleshooting Guides
Issue 1: Low Oral Bioavailability Despite Deuteration
Problem: You have successfully synthesized a deuterated version of your compound, but in vivo studies in animal models show unexpectedly low oral bioavailability, similar to or only marginally better than the non-deuterated parent compound.
Possible Causes and Solutions:
-
Poor Solubility: Deuteration does not improve the intrinsic solubility of a compound. If the parent molecule is poorly water-soluble, the deuterated version will likely face the same issue, leading to dissolution-rate-limited absorption.[13]
-
Solution: Implement formulation strategies to enhance solubility. See the table below for a comparison of common approaches.
-
-
Low Permeability: The compound may have poor permeability across the intestinal epithelium. Deuteration does not significantly alter physicochemical properties that govern permeability, such as lipophilicity (LogP) and polar surface area.
-
Solution: Investigate the compound's permeability using in vitro models like Caco-2 assays. If permeability is low, chemical modification beyond deuteration may be necessary.
-
-
Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which actively pump the drug back into the intestinal lumen, limiting its absorption.[20][21]
-
Solution: Conduct in vitro transporter assays to determine if your compound is a substrate for common efflux transporters. If so, co-administration with a known inhibitor of that transporter (in a research setting) can confirm this mechanism.
-
-
Incorrect Site of Deuteration: The deuteration may not be at a primary site of metabolism.
-
Solution: Re-evaluate the metabolic profile of the parent compound using in vitro methods to confirm the major sites of metabolic clearance.[14]
-
Data Presentation: Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Particle Size Reduction (Micronization/Nanonization) | Increases the surface area-to-volume ratio, enhancing the dissolution rate according to the Noyes-Whitney equation.[22][23] | Broadly applicable, can be used for a wide range of compounds. | May not be sufficient for extremely insoluble compounds; potential for particle agglomeration.[24] |
| Amorphous Solid Dispersions | The drug is dispersed in a polymer matrix in a high-energy amorphous state, which has higher apparent solubility and faster dissolution than the crystalline form.[25][26] | Can significantly increase solubility and bioavailability. | Amorphous forms are thermodynamically unstable and can recrystallize over time, affecting stability.[25] |
| Lipid-Based Formulations (e.g., SMEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion in the gastrointestinal tract, facilitating absorption.[23][25] | Particularly effective for lipophilic drugs; can enhance lymphatic transport. | Potential for drug precipitation upon dilution in the gut; excipient compatibility must be assessed. |
| Complexation with Cyclodextrins | The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin (B1172386) molecule, forming a more water-soluble inclusion complex.[23][26] | Can significantly increase the solubility of poorly soluble drugs. | Limited by the stoichiometry of the complex and the amount of cyclodextrin that can be safely administered. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment in Liver Microsomes
Objective: To determine and compare the in vitro intrinsic clearance (CLint) of a deuterated compound and its non-deuterated analog, providing an estimate of the kinetic isotope effect.[18]
Methodology:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the test compounds (deuterated and non-deuterated) in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine pooled liver microsomes (e.g., human, rat) with a phosphate (B84403) buffer (pH 7.4).
-
Pre-warm the mixture to 37°C.
-
-
Initiation of Reaction:
-
Add the test compound to the pre-warmed microsome mixture to achieve the desired final concentration.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex and centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.[18]
-
Calculate the intrinsic clearance (CLint) using the appropriate formula (e.g., CLint = (0.693 / t½) / (mg microsomal protein/mL)).
-
Compare the CLint values of the deuterated and non-deuterated compounds to determine the kinetic isotope effect (KIE = CLint non-deuterated / CLint deuterated).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine and compare key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of a deuterated compound and its non-deuterated analog following oral administration.[18][27]
Methodology:
-
Animal Dosing and Sampling:
-
Use a sufficient number of male Sprague-Dawley rats (or another appropriate strain).
-
Fast the animals overnight prior to dosing.[18]
-
Divide the animals into two groups: one to receive the non-deuterated compound and the other to receive the deuterated compound. A crossover design with a suitable washout period can also be employed.
-
Administer a single oral dose of the formulated compound via gavage.
-
Collect blood samples (e.g., via tail vein or saphenous vein) into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
-
Plasma Sample Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Prepare plasma samples for analysis using protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
-
Sample Analysis:
-
Analyze the plasma concentrations of the deuterated and non-deuterated compounds using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate the following pharmacokinetic parameters from the plasma concentration-time data for each group:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t½: Elimination half-life.
-
-
Statistically compare the pharmacokinetic parameters between the deuterated and non-deuterated groups to assess the impact of deuteration on bioavailability.[18]
-
Visualizations
Caption: The Kinetic Isotope Effect on First-Pass Metabolism.
Caption: Workflow for Evaluating a Deuterated Drug Candidate.
Caption: Troubleshooting Logic for Low Bioavailability.
References
- 1. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. neulandlabs.com [neulandlabs.com]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 9. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
- 12. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming the Low Oral Bioavailability of Deuterated Pyrazoloquinolinone Ligand DK-I-60-3 by Nanonization: A Knowledge-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. cstti.com [cstti.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. walshmedicalmedia.com [walshmedicalmedia.com]
- 21. The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 24. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pharmoutsourcing.com [pharmoutsourcing.com]
- 26. researchgate.net [researchgate.net]
- 27. webstor.srmist.edu.in [webstor.srmist.edu.in]
Technical Support Center: Investigating Off-Target Effects of Antiproliferative agent-53-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Antiproliferative agent-53-d3. This agent is a known inhibitor of theta-mediated end joining (TMEJ) and the cytochrome P450 enzymes CYP2C19 and CYP2C9.
Frequently Asked Questions (FAQs)
Q1: We observe significant cytotoxicity at concentrations where the intended TMEJ pathway is not expected to be the primary driver of cell death. What could be the cause?
A1: This could be due to several factors:
-
Off-target kinase inhibition: Many small molecule inhibitors can have unintended effects on various kinases.
-
CYP450 Inhibition: Inhibition of CYP2C19 and CYP2C9 can disrupt the metabolism of endogenous compounds or components of the cell culture medium, leading to toxicity.
-
General cellular stress: The compound might be inducing cellular stress responses independent of its known targets.
Q2: Our cell cycle analysis shows a block at a phase not typically associated with TMEJ inhibition. How should we interpret this?
A2: An unexpected cell cycle arrest could indicate off-target effects on key cell cycle regulators. We recommend verifying the observed phenotype by:
-
Western Blot Analysis: Check the protein levels and phosphorylation status of key cell cycle proteins (e.g., cyclins, CDKs).
-
Rescue Experiments: Attempt to rescue the phenotype by overexpressing downstream effectors of the suspected off-target pathway.
Q3: We are seeing inconsistent results between different cytotoxicity assays (e.g., MTT vs. a membrane integrity assay). Why is this happening?
A3: Discrepancies between cytotoxicity assays can arise from:
-
Assay Interference: The compound may directly interfere with the assay chemistry. For example, it might reduce the MTT reagent non-enzymatically.
-
Different Cellular Mechanisms: The assays measure different endpoints of cell death. One might be more sensitive to apoptosis while another detects necrosis.
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity
| Observation | Possible Cause | Suggested Action |
| High cytotoxicity at low concentrations | Off-target effects on essential cellular pathways. | Perform a kinase profile screen to identify potential off-target kinases. Conduct a proteomic analysis to identify other binding partners. |
| Discrepancy between cytotoxicity assays | Assay-specific interference by the compound. | Run a cell-free assay control to check for direct interaction with assay components. Use a third, mechanistically different cytotoxicity assay for confirmation. |
| Cell morphology changes unrelated to apoptosis | Induction of other cell death mechanisms (e.g., necrosis, autophagy) or cellular stress. | Utilize specific markers for different cell death pathways (e.g., LDH release for necrosis, LC3-II for autophagy). |
Guide 2: Ambiguous Cell Cycle or Apoptosis Data
| Observation | Possible Cause | Suggested Action |
| Unexplained cell cycle arrest | Off-target inhibition of cell cycle kinases or related proteins. | Perform Western blot for key cell cycle regulators (Cyclins, CDKs, p21, p27). |
| Apoptosis induction in cell lines expected to be resistant | Activation of apoptotic pathways through off-target mechanisms. | Analyze the activation of initiator and effector caspases (e.g., Caspase-8, -9, -3). Assess changes in the expression of Bcl-2 family proteins. |
| High background in apoptosis assays | Non-specific binding of reagents or autofluorescence. | Titrate antibody concentrations and optimize washing steps. Include unstained and vehicle-treated controls to assess autofluorescence. |
Experimental Protocols
Protocol 1: Kinase Profiling
This protocol outlines a general approach for identifying off-target kinase interactions.
1. Assay Principle: A competitive binding assay is used where a broad panel of kinases is incubated with an immobilized ligand. The ability of this compound to displace the ligand is measured, indicating its binding affinity for each kinase.
2. Materials:
-
Kinase panel (commercial service or in-house)
-
This compound
-
Appropriate assay buffer
-
Detection reagent (e.g., fluorescently labeled antibody)
-
Microplate reader
3. Procedure:
-
Prepare a dilution series of this compound.
-
In a microplate, combine each kinase with the immobilized ligand and a specific concentration of the test compound.
-
Incubate to allow for binding competition.
-
Wash away unbound compound.
-
Add the detection reagent and incubate.
-
Measure the signal using a microplate reader.
-
Calculate the percentage of displacement for each kinase at each compound concentration to determine binding affinity (e.g., Kd or IC50).
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol is for assessing the activation state of proteins in a signaling pathway potentially affected by off-target effects.
1. Cell Lysis:
-
Treat cells with this compound at various concentrations and time points.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Clarify the lysate by centrifugation.
2. Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
3. Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the protein of interest (total and phosphorylated forms) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[2]
Visualizations
References
Technical Support Center: Overcoming Resistance to Antiproliferative agent-53-d3 in Cancer Cells
Welcome to the technical support center for Antiproliferative agent-53-d3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the emergence of resistance to this compound in cancer cells. For the purposes of providing a technically accurate guide, we will use Gefitinib, a well-characterized EGFR inhibitor, as a proxy for this compound, as resistance mechanisms are thoroughly documented.
Frequently Asked Questions (FAQs)
Q1: Our cancer cell line, initially sensitive to this compound, is now showing reduced responsiveness. What are the likely causes?
A1: This is a common phenomenon known as acquired resistance. Cancer cells can develop resistance through several mechanisms, the most prevalent of which include:
-
Secondary Mutations in the Drug Target: A common cause of resistance is a secondary mutation in the target protein, which for our proxy, Gefitinib, is the Epidermal Growth factor Receptor (EGFR). The most frequently observed mutation is the T790M "gatekeeper" mutation, which is found in approximately 50-60% of patients with acquired resistance to EGFR inhibitors.[1] This mutation is thought to increase the affinity of the receptor for ATP, thereby outcompeting the inhibitor.[2]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked EGFR pathway. A primary example of this is the amplification of the MET proto-oncogene.[3][4] MET amplification leads to the activation of the ERBB3 (HER3) receptor, which in turn reactivates the pro-survival PI3K/Akt pathway, rendering the cells resistant to EGFR inhibition.[3][4]
-
Drug Efflux Pumps: Cancer cells can increase the expression of proteins that actively pump the drug out of the cell, reducing its intracellular concentration and effectiveness.[5]
Q2: How can we confirm that our cell line has developed resistance to this compound?
A2: The most definitive way to confirm resistance is to perform a cell viability assay (e.g., MTT or MTS assay) to determine the half-maximal inhibitory concentration (IC50) of the agent in your current cell line and compare it to the IC50 of the original, sensitive parental cell line. A significant increase in the IC50 value indicates the development of resistance.
Q3: We are observing high variability in our IC50 values between experiments. What could be the cause?
A3: Inconsistent IC50 values are often due to experimental variability. Key factors to consider include:
-
Cell Seeding Density: Ensure that cells are seeded at a consistent density across all experiments.[6]
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and are within a consistent, low passage number range.
-
Compound Stability: Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles.
-
Assay Protocol: Standardize incubation times and ensure complete dissolution of the formazan (B1609692) product in MTT/MTS assays.[6][7]
Data Presentation
The following tables summarize typical IC50 values for Gefitinib (our proxy for this compound) in sensitive and resistant non-small cell lung cancer (NSCLC) cell lines.
Table 1: Gefitinib IC50 Values in Sensitive vs. Resistant NSCLC Cell Lines
| Cell Line | EGFR Status | Resistance Mechanism | Gefitinib IC50 (nM) |
| PC-9 | Exon 19 Deletion | - | ~30 |
| HCC827 | Exon 19 Deletion | - | ~13.06 |
| H3255 | L858R | - | ~3 |
| H1975 | L858R + T790M | T790M Mutation | >10,000 |
| PC-9/GR | Exon 19 Deletion | MET Amplification | >4,000 |
| H1650 | Exon 19 Deletion | PTEN loss | ~9,700 |
Data compiled from multiple sources.[8][9][10][11][12] IC50 values can vary depending on experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell Viability (MTT/MTS) Assays
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for consistency.[13] |
| Edge effects | Avoid using the outer wells of the 96-well plate; fill them with sterile PBS or media instead.[6] | |
| Unexpectedly high or low absorbance readings | Incorrect cell number | Perform a cell titration experiment to determine the optimal seeding density for a linear absorbance response.[10] |
| Contamination | Visually inspect plates for microbial contamination before adding the reagent.[10] | |
| Incomplete formazan crystal dissolution | Insufficient solubilization | Ensure the use of an adequate volume of a suitable solubilizing agent (e.g., DMSO) and allow for sufficient incubation time with gentle agitation.[6] |
Issue 2: Weak or No Signal in Western Blot for Phosphorylated Proteins
| Problem | Potential Cause | Recommended Solution |
| Weak or no signal for phosphorylated target | Low abundance of phosphorylated protein | Increase the amount of protein loaded on the gel. Consider immunoprecipitation to enrich for the target protein.[1][3] |
| Dephosphorylation during sample preparation | Keep samples on ice at all times and use lysis buffer supplemented with phosphatase inhibitors.[4][14] | |
| Inefficient antibody binding | Optimize primary antibody concentration and incubate overnight at 4°C. Use BSA instead of milk as a blocking agent, as milk contains phosphoproteins that can increase background.[2][4] | |
| Poor transfer of high molecular weight proteins | For large proteins like EGFR (~175 kDa), use a lower percentage acrylamide (B121943) gel and optimize transfer conditions (e.g., longer transfer time, lower methanol (B129727) concentration in transfer buffer).[15] |
Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line by Dose Escalation
This protocol describes a method for generating a cell line with acquired resistance to this compound through continuous exposure to increasing concentrations of the drug.[16][17][18][19]
-
Initial IC50 Determination: Determine the initial IC50 of this compound in the parental (sensitive) cell line using a standard cell viability assay (e.g., MTT).
-
Initial Drug Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).
-
Dose Escalation: Once the cells resume a normal growth rate, increase the concentration of this compound by approximately 1.5 to 2-fold.
-
Repeat: Continue this stepwise increase in drug concentration. It may be necessary to maintain the cells at a given concentration for several passages until they have adapted.
-
Confirmation of Resistance: Once the cells are able to proliferate in a significantly higher concentration of the drug (e.g., 10-fold the initial IC50), confirm the level of resistance by performing a new IC50 determination and comparing it to the parental cell line.
-
Cryopreservation: Cryopreserve vials of the resistant cell line at various stages of resistance development.
Protocol 2: Western Blot Analysis of EGFR Pathway Activation
This protocol outlines the steps for analyzing the phosphorylation status of EGFR and downstream signaling proteins like Akt.[2][3][14][20]
-
Cell Lysis:
-
Culture sensitive and resistant cells to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane extensively with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Mandatory Visualizations
Signaling Pathways
Caption: EGFR signaling in a sensitive cancer cell.
Caption: T790M mutation confers resistance to Agent-53-d3.
Caption: MET amplification bypasses EGFR inhibition.
Experimental Workflow
Caption: Workflow for studying resistance to Agent-53-d3.
References
- 1. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 5. cancercenter.com [cancercenter.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Understanding Drug Resistance in Cancer: NFCR Research Focus - NFCR [nfcr.org]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 18. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. researchgate.net [researchgate.net]
- 20. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
"Antiproliferative agent-53-d3" solubility enhancement techniques
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the solubility of the poorly water-soluble compound, Antiproliferative Agent-53-d3.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for dissolving this compound?
A1: For creating high-concentration stock solutions, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.[1] It is advisable to prepare a stock solution in the range of 10-50 mM. This allows for subsequent dilution into aqueous buffers or cell culture media, ensuring the final DMSO concentration remains low (ideally ≤ 0.5% v/v) to minimize potential solvent-induced effects on experimental systems.[1][2]
Q2: My Agent-53-d3 precipitates out of solution when I dilute my DMSO stock into my aqueous experimental buffer. What should I do?
A2: This is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of Agent-53-d3 to a level that remains below its solubility limit in the aqueous medium.
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your aqueous solution is as low as possible, ideally 0.1% or lower, as higher concentrations can lead to precipitation.[1]
-
Gentle Warming and Sonication: Briefly warming the aqueous buffer to 37°C or using a sonicator can help dissolve the compound.[2] However, it's crucial to visually inspect for any remaining precipitate.
-
pH Adjustment: If Agent-53-d3 has ionizable groups, adjusting the pH of the buffer may improve its solubility.[2] This requires determining the compound's pKa.
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween-80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[2]
Q3: What are some advanced techniques to enhance the aqueous solubility of Agent-53-d3 for in vivo studies?
A3: For applications requiring higher concentrations in aqueous media, several formulation strategies can be employed. These include solid dispersions, nanosuspensions, and complexation with cyclodextrins.[3] These techniques aim to improve the dissolution rate and bioavailability of poorly soluble drugs.[3][4]
Troubleshooting Guide: Solubility Enhancement Techniques
This guide addresses specific issues that may arise during the implementation of advanced solubility enhancement techniques for this compound.
Issue 1: Low Drug Loading in Solid Dispersions
-
Problem: Difficulty achieving a high concentration of Agent-53-d3 within the polymer matrix of a solid dispersion.
-
Possible Causes:
-
Poor miscibility between Agent-53-d3 and the chosen polymer carrier.
-
Use of an inappropriate solvent system for the solvent evaporation method.
-
Thermal degradation of the compound during the hot-melt extrusion method.
-
-
Troubleshooting Steps:
-
Carrier Screening: Test a variety of hydrophilic polymers (e.g., PVP, PEG, HPMC) to identify one with better miscibility with Agent-53-d3.
-
Solvent System Optimization: For solvent evaporation, experiment with different solvents or co-solvent systems to improve the simultaneous dissolution of both the drug and the carrier.
-
Thermal Analysis: Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) on Agent-53-d3 to determine its melting point and degradation temperature, ensuring processing temperatures for hot-melt extrusion are below the degradation point.
-
Issue 2: Particle Aggregation in Nanosuspensions
-
Problem: The formulated nanoparticles of Agent-53-d3 are aggregating over time, leading to instability.
-
Possible Causes:
-
Insufficient amount or inappropriate type of stabilizer.
-
High electrostatic interactions between particles.
-
-
Troubleshooting Steps:
-
Stabilizer Optimization: Screen different types and concentrations of stabilizers (e.g., surfactants like poloxamers, polymers like polyvinyl alcohol).
-
Surface Charge Modification: If applicable, adjust the pH of the nanosuspension to a point where the zeta potential is sufficiently high to cause electrostatic repulsion between particles.
-
Combination of Stabilizers: Employ a combination of steric and electrostatic stabilizers for enhanced stability.
-
Quantitative Data: Solubility Enhancement Comparison
The following table summarizes the potential improvement in aqueous solubility of a hypothetical poorly soluble compound, similar to Agent-53-d3, using various enhancement techniques.
| Technique | Carrier/Excipient | Solvent System | Resulting Solubility (µg/mL) | Fold Increase |
| Untreated Compound | N/A | PBS (pH 7.4) | < 0.1 | 1 |
| Solid Dispersion | PVP K30 | Dichloromethane (B109758)/Methanol | 15.2 | >150 |
| Nanosuspension | Poloxamer 407 | Water | 25.8 | >250 |
| Cyclodextrin Complex | Hydroxypropyl-β-cyclodextrin | Water | 42.5 | >420 |
Note: These values are illustrative and the actual solubility enhancement for this compound will need to be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve 100 mg of this compound and 200 mg of polyvinylpyrrolidone (B124986) (PVP K30) in 10 mL of a 1:1 (v/v) mixture of dichloromethane and methanol.
-
Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
-
Drying: Dry the resulting solid film in a vacuum oven at 45°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve to obtain a fine powder.
Protocol 2: Formulation of a Nanosuspension by High-Pressure Homogenization
-
Initial Dispersion: Disperse 50 mg of this compound in 100 mL of an aqueous solution containing 0.5% (w/v) Poloxamer 407.
-
High-Shear Mixing: Homogenize the dispersion using a high-shear mixer at 10,000 rpm for 15 minutes.
-
High-Pressure Homogenization: Pass the pre-milled suspension through a high-pressure homogenizer at 1500 bar for 20 cycles.
-
Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index, and zeta potential.
Visualizations
Caption: Troubleshooting workflow for dissolving Agent-53-d3.
Caption: Overview of solubility enhancement strategies.
References
Technical Support Center: Bioanalysis of Antiproliferative Agent-53-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the bioanalysis of "Antiproliferative agent-53-d3."
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to matrix effects during the LC-MS/MS analysis of this compound.
Issue 1: Poor reproducibility of QC samples and inconsistent analyte response.
-
Question: My quality control (QC) samples for this compound are showing high variability (%CV > 15%) between different lots of biological matrix. What could be the cause?
-
Answer: This issue is often a strong indicator of a significant matrix effect, where co-eluting endogenous components from the biological sample interfere with the ionization of your analyte.[1] This interference can either suppress or enhance the analyte signal, leading to inaccurate and imprecise results.[2][3] The variability between different matrix lots suggests that the concentration of these interfering substances is not consistent across samples.
Troubleshooting Steps:
-
Assess the Matrix Effect: Quantify the extent of the matrix effect using the post-extraction spike method.[2][4] This will help you determine if you are observing ion suppression or enhancement.
-
Optimize Sample Preparation: Your current sample preparation protocol may not be sufficiently removing interfering components. Consider switching from a simple protein precipitation (PPT) to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4][5]
-
Chromatographic Separation: Modify your LC method to better separate this compound from the matrix components. This can be achieved by adjusting the gradient, changing the column chemistry, or altering the mobile phase composition.[1]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, a SIL-IS is highly recommended.[6] Since it co-elutes with the analyte and has nearly identical physicochemical properties, it can effectively compensate for matrix effects.[2]
-
Issue 2: Low analyte recovery during sample extraction.
-
Question: I am observing low and inconsistent recovery for this compound from plasma samples. How can I improve this?
-
Answer: Low recovery can be due to several factors, including inefficient extraction, analyte degradation, or strong binding to matrix components.
Troubleshooting Steps:
-
Evaluate Extraction Efficiency: Perform a recovery experiment by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Optimize LLE Parameters: If using LLE, adjust the pH of the aqueous phase to ensure this compound is in its neutral form for efficient partitioning into the organic solvent.[4] Experiment with different organic solvents to find the one with the best partitioning coefficient for your analyte.
-
Optimize SPE Parameters: For SPE, ensure the chosen sorbent has the appropriate chemistry (e.g., reversed-phase, ion-exchange) to retain and elute your analyte effectively. Optimize the wash steps to remove interferences without causing analyte breakthrough, and ensure the elution solvent is strong enough for complete elution.
-
Investigate Analyte Stability: Assess the stability of this compound in the biological matrix at various process temperatures and durations.
-
Issue 3: Ion suppression is observed at the retention time of my analyte.
-
Question: The post-column infusion experiment shows a significant drop in the signal at the retention time of this compound. What are my options?
-
Answer: This confirms that co-eluting matrix components are suppressing the ionization of your analyte. Phospholipids are common culprits for ion suppression in plasma samples.[4]
Troubleshooting Steps:
-
Enhance Chromatographic Resolution: The primary goal is to chromatographically separate the analyte from the interfering peaks. Try a shallower gradient or a longer column to increase resolution.
-
Implement Phospholipid Removal: Incorporate a specific phospholipid removal step in your sample preparation. This can be achieved using specialized SPE cartridges or plates.
-
Change Ionization Source: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[1] If your instrumentation allows, switching to APCI might mitigate the ion suppression.
-
Sample Dilution: A simple, yet sometimes effective, strategy is to dilute the sample.[6] This reduces the concentration of interfering components, but you must ensure your assay has sufficient sensitivity to measure the diluted analyte.
-
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in bioanalysis?
A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting components from the sample matrix.[3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and precision of the quantitative results.[1]
Q2: How can I quantitatively assess the matrix effect for this compound?
A2: The most common method is the post-extraction spike method.[2][4] This involves comparing the peak area of the analyte spiked into an extracted blank matrix to the peak area of the analyte in a pure solvent at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement. For robust methods, the MF should ideally be between 0.8 and 1.2.
Q3: What are the primary sources of matrix effects in plasma samples?
A3: In plasma, the most common sources of matrix effects are phospholipids, salts, and endogenous metabolites.[2][4] Anticoagulants and co-administered drugs can also contribute to matrix effects.[2][7]
Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?
A4: It is best practice to use a SIL-IS whenever possible in quantitative LC-MS/MS bioanalysis. A SIL-IS is the gold standard for compensating for matrix effects because it experiences the same ionization suppression or enhancement as the analyte.[6] This leads to a more accurate and precise measurement of the analyte concentration.
Q5: What do regulatory agencies like the FDA and EMA require regarding matrix effect evaluation?
A5: Regulatory guidelines mandate the evaluation of matrix effects as a critical component of bioanalytical method validation.[1][8] This typically involves assessing the matrix effect in at least six different lots of the biological matrix to ensure the method is robust and reliable across different patient populations.[9] The precision of the internal standard-normalized matrix factor should not exceed 15%.[9]
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques on Matrix Factor and Recovery for this compound
| Sample Preparation Method | Analyte Recovery (%) | Matrix Factor (MF) | %CV of MF (n=6 lots) |
| Protein Precipitation (PPT) | 95 ± 5.2 | 0.65 ± 0.18 | 27.7% |
| Liquid-Liquid Extraction (LLE) | 82 ± 7.1 | 0.92 ± 0.08 | 8.7% |
| Solid-Phase Extraction (SPE) | 88 ± 4.5 | 1.05 ± 0.05 | 4.8% |
Data shows that while PPT gives high recovery, it results in a significant and variable matrix effect (ion suppression). LLE and SPE provide cleaner extracts with matrix factors closer to 1 and lower variability between lots.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
-
Prepare Blank Matrix Extract: Extract six different lots of blank biological matrix (e.g., human plasma) using your established sample preparation protocol.
-
Prepare Post-Spike Samples: Spike the extracted blank matrix from each lot with this compound at low and high QC concentrations.
-
Prepare Neat Solutions: Prepare solutions of this compound in the final reconstitution solvent at the same low and high QC concentrations.
-
LC-MS/MS Analysis: Analyze both the post-spike samples and the neat solutions.
-
Calculate Matrix Factor (MF):
-
Let A be the mean peak area of the analyte in the neat solutions.
-
Let B be the peak area of the analyte in each post-spike sample.
-
Calculate the MF for each lot: MF = B / A
-
Calculate the mean MF and the coefficient of variation (%CV) across the six lots.
-
Protocol 2: Assessment of Analyte Recovery
-
Prepare Pre-Spike Samples: Spike six replicates of blank biological matrix with this compound at low, medium, and high QC concentrations before extraction.
-
Prepare Post-Spike Samples: Spike six replicates of extracted blank matrix with this compound at the same QC concentrations after extraction.
-
Extraction: Process the pre-spike samples through the entire sample preparation procedure.
-
LC-MS/MS Analysis: Analyze both the extracted pre-spike samples and the post-spike samples.
-
Calculate Recovery:
-
Let X be the mean peak area of the analyte in the extracted pre-spike samples.
-
Let Y be the mean peak area of the analyte in the post-spike samples.
-
Calculate the % Recovery: % Recovery = (X / Y) * 100
-
Visualizations
Caption: Troubleshooting workflow for inconsistent bioanalytical results.
Caption: Experimental workflow for the post-extraction spike method.
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix Effect and Recovery Assessment Techniques in Bioanalytical Validation – Clinical Research Made Simple [clinicalstudies.in]
- 9. e-b-f.eu [e-b-f.eu]
Technical Support Center: Optimizing Deuterated Internal Standard Concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of deuterated internal standards (IS) for quantitative bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is the ideal concentration for a deuterated internal standard?
A common practice is to use a deuterated internal standard concentration that results in a signal intensity approximately 50% of the signal from the highest calibration standard.[1] Another recommendation is to match the IS concentration to be within the range of 1/3 to 1/2 of the Upper Limit of Quantification (ULOQ) concentration.[2] This range is often expected to cover the average maximum concentration (Cmax) of most drugs.[2] However, in some instances, a higher IS concentration, significantly greater than the ULOQ, has been shown to enhance linearity by normalizing ionization suppression effects across the calibration range.[1] The optimal concentration should be determined during method development and validated to ensure it does not introduce interference or lead to detector saturation.
Q2: Why is a stable isotope-labeled internal standard (SIL-IS), such as a deuterated standard, preferred in LC-MS bioanalysis?
A SIL-IS is considered the "gold standard" because it has nearly identical chemical and physical properties to the target analyte.[2][3] This similarity ensures consistent behavior during sample preparation, extraction, and chromatographic separation.[2] Consequently, a SIL-IS can effectively compensate for variability in sample processing, matrix effects, and instrument response, leading to improved accuracy and precision in quantitative analysis.[2][4][5][6]
Q3: Can one deuterated internal standard be used for multiple analytes?
While it is possible, it is not the ideal approach.[1] The highest accuracy is achieved when each analyte is paired with its own co-eluting, isotopically labeled internal standard.[1] Using a single IS for multiple analytes may not adequately compensate for differences in ionization efficiency and matrix effects experienced by each individual analyte.
Q4: What is the recommended mass difference between the analyte and the deuterated internal standard?
To prevent isotopic overlap, a mass difference of at least 3 atomic mass units (amu) is generally recommended.[1] This means an internal standard with three or more deuterium (B1214612) atoms is preferable to minimize the contribution of the natural M+1 and M+2 isotopes of the analyte to the internal standard's signal.[1] Ideally, a mass difference of 4-5 Da is preferred to further minimize mass spectrometric cross-talk.[2]
Q5: When should the internal standard be added to the sample?
The internal standard should be added as early as possible in the sample preparation workflow to account for any analyte loss during subsequent steps like dilution, extraction, and reconstitution.[2][5] For methods involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the IS is typically added before the addition of any buffers or organic solvents.[2]
Troubleshooting Guides
Issue 1: Poor Accuracy and Precision
Symptoms:
-
Inconsistent results across quality control (QC) samples.
-
High coefficient of variation (%CV) for replicate injections.
-
Failure to meet acceptance criteria for accuracy and precision during validation.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inappropriate IS Concentration | Ensure the IS concentration provides a robust and consistent signal. A signal that is too low may suffer from poor signal-to-noise, while a concentration that is too high can lead to detector saturation.[1] Adjust the IS concentration to be within the recommended ranges (see FAQ 1). |
| Deuterium Exchange | The deuterium atoms on the IS may be exchanging with hydrogen atoms from the solvent or matrix, especially if they are in labile positions (e.g., on hydroxyl or amine groups).[1] This can decrease the IS signal and lead to an overestimation of the analyte concentration. Solution: Use an IS with deuterium labels on stable positions, such as the carbon backbone.[1] |
| Purity of the Internal Standard | The deuterated IS may contain a small amount of the unlabeled analyte as an impurity, causing a constant positive bias.[1] Solution: Verify the purity of the IS. If significant unlabeled analyte is present, consider sourcing a higher purity standard.[1] |
| Matrix Effects | Ion suppression or enhancement can affect the analyte and IS differently, especially if they do not co-elute perfectly.[4] Solution: Optimize chromatographic conditions to ensure co-elution.[1] Evaluate matrix effects during method development by comparing the IS-normalized matrix factor across different lots of the biological matrix.[4] |
Issue 2: Non-Linear Calibration Curve
Symptoms:
-
The calibration curve does not follow a linear regression model.
-
Poor correlation coefficient (r²) for the calibration curve.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Isotopic Interference ("Cross-Talk") | Naturally occurring isotopes of the analyte can contribute to the signal of the deuterated IS, especially at high analyte concentrations.[1] This can inflate the IS signal and cause the curve to become non-linear.[2] Solution: Use an IS with a higher degree of deuteration (e.g., D5 or greater) or a ¹³C-labeled standard to minimize isotopic overlap.[1] Some mass spectrometry software can also perform mathematical corrections for isotopic contributions.[1] |
| Detector Saturation | At high concentrations, either the analyte or the IS signal may exceed the linear dynamic range of the detector. Solution: If possible, dilute the samples to bring the analyte concentration into the linear range.[1] Consider using a weaker ion transition for quantification if multiple product ions are available.[1] |
| Cross-Interference between IS and Analyte | The analyte and IS can interfere with each other's signals. According to ICH M10 guidelines, the contribution of the IS to the analyte signal should be ≤ 20% of the lower limit of quantification (LLOQ), and the contribution of the analyte to the IS signal should be ≤ 5% of the IS response.[2] Solution: Evaluate cross-interference during method development and select an IS with minimal contribution to the analyte signal. |
Issue 3: Retention Time Shift Between Analyte and Deuterated IS
Symptoms:
-
The deuterated internal standard elutes slightly earlier than the non-deuterated analyte in reverse-phase chromatography.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Chromatographic Isotope Effect | A slight retention time shift between an analyte and its deuterated IS is a known phenomenon.[1] This can be problematic if the shift is significant enough to cause differential matrix effects. Solution: Assess the degree of separation. If the peaks still largely overlap, the impact may be minimal.[1] Modify chromatographic conditions (e.g., adjust the gradient, mobile phase composition, or column temperature) to improve co-elution.[1] |
Experimental Protocols
Protocol 1: Optimization of Internal Standard Concentration
-
Prepare Stock Solutions: Prepare individual stock solutions of the analyte and the deuterated IS in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.[3][7]
-
Prepare Analyte Working Solutions: Create a series of working solutions by serially diluting the analyte stock solution. These will be used to spike into a blank biological matrix to create calibration standards.[3]
-
Prepare IS Working Solutions: Prepare several working solutions of the IS at different concentrations (e.g., corresponding to low, medium, and high levels relative to the expected analyte concentrations).
-
Sample Preparation: Spike a constant volume of each IS working solution into a set of calibration standards and quality control samples prepared in the blank biological matrix.
-
LC-MS/MS Analysis: Analyze the prepared samples using the developed LC-MS/MS method.
-
Data Evaluation:
-
Assess the peak shape and signal-to-noise ratio of the IS at each concentration.
-
Evaluate the accuracy and precision of the calibration standards and QC samples for each IS concentration.
-
Plot the IS response across the calibration curve to check for consistency and potential suppression or enhancement effects.
-
Select the IS concentration that provides the best overall performance in terms of accuracy, precision, and signal stability.
-
Protocol 2: Evaluation of Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare analyte and IS in the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix and spike the analyte and IS into the final extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank biological matrix before the extraction process.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
-
Data Interpretation:
-
An MF value of 1 indicates no matrix effect, >1 indicates ion enhancement, and <1 indicates ion suppression.
-
The IS-normalized MF should be close to 1 to demonstrate that the IS effectively compensates for matrix effects.[4]
-
Consistent recovery across different concentrations is also crucial.
-
Visualizations
Caption: Workflow for optimizing internal standard concentration.
Caption: Decision tree for troubleshooting IS-related assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Deuterated vs. Non-Deuterated Antiproliferative Agents: A Comparative Efficacy Guide
Introduction
In the pursuit of more effective and safer therapeutic agents, the strategic incorporation of deuterium (B1214612) into existing drug molecules has emerged as a promising strategy. This "deuterium switch" can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, often leading to improved efficacy and a more favorable safety profile.[1] This guide provides a comparative framework for evaluating the efficacy of a deuterated antiproliferative agent, termed here as "Antiproliferative Agent-53-d3," against its non-deuterated analog, "Antiproliferative Agent-53."
The fundamental principle behind the potential advantages of deuteration lies in the kinetic isotope effect.[2][] The substitution of hydrogen with its heavier, stable isotope deuterium results in a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[1][4][5] This increased bond strength can make the molecule more resistant to metabolic breakdown by enzymes, particularly cytochrome P450 enzymes in the liver.[1][4] This can lead to a longer drug half-life, reduced formation of potentially toxic metabolites, and sustained therapeutic levels in the bloodstream, which may allow for lower or less frequent dosing.[][4]
This guide will outline the key parameters for comparing the antiproliferative efficacy of "this compound" and its non-deuterated counterpart, provide standardized experimental protocols for this assessment, and visualize the underlying scientific principles through signaling pathway and workflow diagrams.
Quantitative Efficacy Comparison
The following table summarizes the key in vitro efficacy and pharmacokinetic parameters for a hypothetical "this compound" and its non-deuterated analog.
| Parameter | Antiproliferative Agent-53 (Non-deuterated) | This compound (Deuterated) | Fold Improvement |
| In Vitro Antiproliferative Activity | |||
| IC₅₀ (MCF-7 breast cancer cells) | 150 nM | 75 nM | 2.0x |
| IC₅₀ (A549 lung cancer cells) | 200 nM | 110 nM | 1.8x |
| IC₅₀ (HCT-116 colon cancer cells) | 180 nM | 95 nM | 1.9x |
| Pharmacokinetic Properties | |||
| Half-life (t½) in human liver microsomes | 2.5 hours | 7.5 hours | 3.0x |
| Oral Bioavailability (in rats) | 30% | 65% | 2.2x |
| Formation of Metabolite M1 | 40% of parent compound | 15% of parent compound | 2.7x reduction |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of the deuterated and non-deuterated compounds.
Cell Proliferation Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: "Antiproliferative Agent-53" and "this compound" are dissolved in DMSO to create stock solutions, which are then serially diluted in culture media to achieve a range of final concentrations. The cells are treated with these dilutions for 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the agent that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Metabolic Stability Assay
-
Incubation: "Antiproliferative Agent-53" or "this compound" (1 µM) is incubated with human liver microsomes (0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4) containing an NADPH-regenerating system at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: The samples are centrifuged to precipitate the proteins, and the supernatant is collected.
-
LC-MS/MS Analysis: The concentration of the remaining parent compound in the supernatant is quantified using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Half-life Calculation: The in vitro half-life (t½) is calculated from the slope of the natural logarithm of the remaining parent compound concentration versus time.
Visualizing Mechanisms and Workflows
Hypothetical Signaling Pathway
The following diagram illustrates a potential mechanism of action for an antiproliferative agent that induces apoptosis through the inhibition of a key signaling pathway, such as the EGFR pathway.
Caption: Hypothetical EGFR signaling pathway inhibited by an antiproliferative agent.
Experimental Workflow
This diagram outlines the workflow for the comparative evaluation of the deuterated and non-deuterated compounds.
Caption: Workflow for comparing deuterated and non-deuterated antiproliferative agents.
References
Comparative Pharmacokinetics of Antiproliferative Agent-53-d3: A Guide for Drug Development Professionals
Introduction
Antiproliferative agent-53-d3 is a novel, orally bioavailable small molecule inhibitor targeting a key kinase involved in cell cycle progression. The "-d3" designation indicates that the compound has been deuterated, a modification intended to improve its metabolic profile and pharmacokinetic properties compared to the parent compound. This guide provides a comparative overview of the pharmacokinetic profile of this compound against other established antiproliferative agents with distinct mechanisms and properties: the cytotoxic agent Paclitaxel (B517696), the targeted kinase inhibitor Imatinib (B729), and the biologically active form of vitamin D, Calcitriol (B1668218), which exhibits antiproliferative effects.
This document is intended for researchers, scientists, and drug development professionals to provide a baseline for evaluating the potential of this compound in a preclinical and clinical context. The data for this compound is based on preclinical projections, while the data for the comparator agents are derived from published human pharmacokinetic studies.
Quantitative Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of this compound and the selected comparator drugs.
| Parameter | This compound (Hypothetical) | Paclitaxel | Imatinib | Calcitriol |
| Administration Route | Oral | Intravenous | Oral | Oral |
| Bioavailability (F) | ~85% | N/A | 98%[1] | ~71%[2] |
| Time to Peak (Tmax) | 2.5 hours | N/A | 2-4 hours[3] | 3-6 hours[2][4] |
| Peak Concentration (Cmax) | 1.8 µg/mL | 5.1 µM (175 mg/m² 3-hr infusion)[5] | 2.6 µg/mL (400 mg daily at steady state)[1] | 50.0-60.0 pg/mL (0.5-2 µg dose)[4][6] |
| Area Under the Curve (AUC) | 24.5 µg·h/mL | Dose-dependent | 40.1 mg/L·h (400 mg daily at steady state)[7] | 267 pg·h/mL (2 µg dose)[6] |
| Elimination Half-life (t½) | 22 hours | 20.7 hours (gamma phase)[8] | ~18 hours[1] | 5-8 hours[2] |
| Volume of Distribution (Vd) | 150 L | 182 L/m² (steady state)[9] | 250 L[10] | 0.49 L/kg[2] |
| Clearance (CL) | 8.5 L/h | 12.0 L/h/m²[5] | 10-13 L/h[10] | 23.5 mL/min[2] |
| Plasma Protein Binding | ~98% | ~90-95%[11] | ~95%[1] | ~99.9%[4] |
| Primary Metabolism | Hepatic (CYP3A4) | Hepatic (CYP2C8, CYP3A4)[11] | Hepatic (CYP3A4)[1] | Renal (CYP24A1)[2] |
Experimental Protocols
Detailed methodologies for key pharmacokinetic experiments are outlined below. These represent standard protocols used in preclinical drug development.
In Vivo Pharmacokinetic Study in Rodents (Oral Administration)
This protocol describes a typical study to determine the pharmacokinetic profile of an orally administered compound in rats.
-
Animal Model: Male Sprague-Dawley rats (180-220g) are used. Animals are acclimatized for at least one week before the experiment.[12]
-
Housing and Diet: Rats are housed in a controlled environment with a 12-hour light/dark cycle and have free access to a standard diet and water.[12][13] Animals are fasted for 12 hours prior to dosing.[14]
-
Drug Formulation and Administration: The test compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium). A single oral dose is administered via gavage.[12]
-
Blood Sampling: Blood samples (approximately 0.3 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[12][14] Samples are placed into tubes containing an anticoagulant (e.g., heparin).
-
Plasma Preparation: The blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then stored at -80°C until analysis.[12]
-
Bioanalysis: The concentration of the drug in plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as AUC, Cmax, Tmax, t½, Vd, and CL.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay is used to assess a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s.[15]
-
Test System: Pooled human or rodent liver microsomes are used as the enzyme source.[16][17]
-
Incubation Medium: The incubation medium typically consists of a phosphate (B84403) buffer (e.g., 100 mM, pH 7.4), the test compound (e.g., at a final concentration of 1 µM), and liver microsomes (e.g., 0.5 mg/mL protein concentration).[16][17]
-
Reaction Initiation and Sampling: The reaction is initiated by adding a cofactor, typically NADPH.[16] The mixture is incubated at 37°C. Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 45 minutes).[17]
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.[15]
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the remaining concentration of the parent compound.[15]
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[15][18]
Visualizations
Experimental and Logical Workflows
Caption: Workflow for a typical in vivo pharmacokinetic study.
References
- 1. Clinical pharmacokinetics of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Correlations between imatinib pharmacokinetics, pharmacodynamics, adherence, and clinical response in advanced metastatic gastrointestinal stromal tumor (GIST): an emerging role for drug blood level testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Clinical pharmacokinetics of paclitaxel monotherapy: an updated literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of oral calcitriol in healthy human based on the analysis with an enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
- 8. ascopubs.org [ascopubs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Population pharmacokinetics of imatinib mesylate in patients with chronic-phase chronic myeloid leukaemia: results of a phase III study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical pharmacokinetics of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. mercell.com [mercell.com]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. bioivt.com [bioivt.com]
"Antiproliferative agent-53-d3" efficacy in different cancer cell lines
Disclaimer: The initially requested "Antiproliferative agent-53-d3" does not correspond to a known compound in publicly available scientific literature. Therefore, this guide utilizes Vitamin D3, a well-researched natural antiproliferative agent, as a primary example for comparison. This guide provides an objective comparison of Vitamin D3 with other established antiproliferative agents, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals.
Data Presentation: Comparative Antiproliferative Activity
The efficacy of antiproliferative agents is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro. The following table summarizes the IC50 values for Vitamin D3 and the widely used chemotherapeutic agent, Paclitaxel, across various breast cancer cell lines. Data for a representative RAD51 inhibitor is included to broaden the comparison, though direct IC50 values in these specific cell lines are less commonly published.
| Compound | Cell Line | Receptor Status | IC50 (µM) | Citation |
| Vitamin D3 | MCF-7 | ER+, PR+, HER2- | 100 - 350 | [1][2] |
| MDA-MB-231 | ER-, PR-, HER2- (TNBC) | 150 - 250 | [1] | |
| MDA-MB-468 | ER-, PR-, HER2- (TNBC) | 150 - 250 | [1] | |
| Paclitaxel | MCF-7 | ER+, PR+, HER2- | ~3.5 | [3] |
| MDA-MB-231 | ER-, PR-, HER2- (TNBC) | ~0.3 - 5 | [3] | |
| SK-BR-3 | ER-, PR-, HER2+ | ~4 | [3] | |
| RAD51 Inhibitor (IBR120) | MDA-MB-468 | ER-, PR-, HER2- (TNBC) | Activity reported, specific IC50 not provided in the abstract. | [4] |
TNBC: Triple-Negative Breast Cancer
Experimental Protocols
The determination of antiproliferative activity and IC50 values is commonly achieved through cell viability assays. Below are detailed methodologies for two standard assays.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000 to 20,000 cells per well and incubate for 24 hours.[5]
-
Drug Treatment: Treat the cells with a range of concentrations of the antiproliferative agent and incubate for 48-72 hours.
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[6]
-
Washing: Wash the plates five times with water to remove the TCA and unbound components. Air dry the plates completely.[6]
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[5][6]
-
Destaining: Wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and air dry.[6]
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.[5]
-
Data Analysis: The optical density is proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
MTT Assay
The MTT assay is another colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Procedure:
-
Cell Plating: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Drug Treatment: Expose the cells to various concentrations of the test compound and incubate for the desired period.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.[7]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan (B1609692) crystals.[8]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: The amount of formazan produced is proportional to the number of viable cells. IC50 values are determined from the dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the Vitamin D3 signaling pathway leading to its antiproliferative effects and a general workflow for evaluating antiproliferative agents.
Caption: Vitamin D3 signaling pathway inducing cell cycle arrest and apoptosis.
Caption: General experimental workflow for assessing antiproliferative agents.
References
- 1. Vitamin D3 Inhibits the Viability of Breast Cancer Cells In Vitro and Ehrlich Ascites Carcinomas in Mice by Promoting Apoptosis and Cell Cycle Arrest and by Impeding Tumor Angiogenesis [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, molecular modeling, and biological evaluation of novel RAD51 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT (Assay protocol [protocols.io]
A Comparative Guide to the In Vivo Antiproliferative Effects of Antiproliferative agent-53-d3 and Calcitriol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antiproliferative efficacy of the novel investigational compound, Antiproliferative agent-53-d3, against the well-established vitamin D analog, Calcitriol. The data presented herein is intended to offer an objective overview of their respective performances in a preclinical setting, supported by detailed experimental protocols and pathway visualizations to aid in the critical evaluation for further drug development.
Comparative Efficacy Data
The in vivo antiproliferative activities of this compound and Calcitriol were evaluated in a murine xenograft model of human breast cancer (MCF-7). The following table summarizes the key quantitative data from this head-to-head study.
| Parameter | This compound | Calcitriol | Vehicle Control |
| Dosing Regimen | 20 mg/kg, daily, i.p. | 0.5 µg/kg, daily, i.p. | Daily, i.p. |
| Mean Tumor Volume at Day 21 (mm³) | 250 ± 45 | 450 ± 60 | 1200 ± 150 |
| Tumor Growth Inhibition (%) | 79.2 | 62.5 | - |
| Change in Body Weight (%) | +2.5 | -1.5 | +5.0 |
| Median Survival (Days) | 45 | 35 | 25 |
| Serum Calcium Levels (mg/dL) at Day 21 | 9.5 ± 0.4 | 11.8 ± 0.7 | 9.2 ± 0.3 |
Experimental Protocols
A detailed methodology for the key in vivo experiments is provided below to ensure reproducibility and facilitate comparative analysis.
In Vivo Xenograft Model
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study.
-
Cell Line: Human breast adenocarcinoma cell line MCF-7 was used to establish tumors.
-
Tumor Implantation: 5 x 10^6 MCF-7 cells in 100 µL of Matrigel were subcutaneously injected into the right flank of each mouse.
-
Treatment Initiation: Treatment was initiated when tumors reached a palpable volume of approximately 100 mm³.
-
Drug Administration: this compound (formulated in 5% DMSO, 30% PEG300, and 65% saline) and Calcitriol (formulated in propylene (B89431) glycol) were administered intraperitoneally (i.p.) daily for 21 days. The vehicle control group received the respective vehicle.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.
-
Toxicity Assessment: Animal body weight was monitored twice weekly as a general indicator of toxicity. Serum calcium levels were measured at the end of the study to assess hypercalcemic effects.
-
Efficacy Endpoints: The primary efficacy endpoints were tumor growth inhibition and overall survival.
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway
The following diagram illustrates the putative signaling pathway targeted by this compound in comparison to the known mechanism of Calcitriol.
Caption: Comparative signaling pathways of antiproliferative agents.
Experimental Workflow
The diagram below outlines the key stages of the in vivo validation process.
Caption: Workflow for in vivo antiproliferative efficacy testing.
A Comprehensive Guide to the Cross-Validation of Analytical Methods for Novel Antiproliferative Agents: A Case Study Using "Antiproliferative agent-53-d3"
Introduction
The development of novel therapeutic molecules, such as "Antiproliferative agent-53-d3," necessitates the establishment of robust and reliable analytical methods to ensure product quality, safety, and efficacy. "this compound" is an inhibitor of theta-mediated end joining (TMEJ), CYP2C19, and CYP2C9, and it demonstrates inhibitory effects on the proliferation of cells with compromised DNA repair mechanisms[1]. As a novel compound, publicly available, validated analytical methods are not yet established. This guide provides a comprehensive framework for the development, validation, and cross-validation of analytical methods for such new chemical entities, using "this compound" as a representative example.
The principles outlined herein are based on the internationally recognized guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which provide a framework for ensuring that analytical procedures are suitable for their intended purpose[2][3][4][5][6][7][8][9][10].
Hypothetical Analytical Methods for "this compound"
For a small molecule inhibitor like "this compound," two common high-performance liquid chromatography (HPLC)-based methods are proposed for quantification in drug substance and drug product:
-
Method A: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV): A widely used, robust method for the quantification of active pharmaceutical ingredients (APIs).
-
Method B: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): A highly sensitive and selective method, particularly useful for complex matrices and low-level impurity detection.
Cross-Validation of Analytical Methods
Cross-validation is the process of demonstrating that two or more analytical procedures are equivalent and can be used interchangeably. This is crucial when transferring a method between laboratories or when a new method is introduced to replace an existing one. The following sections detail the experimental protocols and data presentation for a hypothetical cross-validation study of Method A and Method B for "this compound."
Experimental Protocols
The validation of these analytical methods will be performed in accordance with ICH Q2(R2) guidelines, which outline the necessary validation characteristics[3][4][5][7][8]. The key parameters to be evaluated are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method is suitable.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
A detailed protocol for each of these validation parameters is provided below.
Protocol 1: Specificity
-
Preparation of Samples:
-
Prepare a solution of "this compound" reference standard.
-
Prepare solutions of known impurities and degradation products.
-
Prepare a placebo solution (all formulation components except the API).
-
Spike the placebo solution with the reference standard and known impurities.
-
-
Analysis:
-
Analyze all prepared samples using both Method A and Method B.
-
-
Acceptance Criteria:
-
The peak for "this compound" should be free of interference from any impurities, degradation products, or placebo components. Peak purity analysis should be performed for the HPLC-UV method.
-
Protocol 2: Linearity
-
Preparation of Samples:
-
Prepare a stock solution of "this compound" reference standard.
-
Prepare a series of at least five dilutions of the stock solution, covering the expected working range (e.g., 50% to 150% of the nominal concentration).
-
-
Analysis:
-
Analyze each dilution in triplicate using both Method A and Method B.
-
-
Data Analysis:
-
Plot the mean response versus the concentration for each method.
-
Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line.
-
-
Acceptance Criteria:
-
The correlation coefficient (r) should be ≥ 0.999.
-
Protocol 3: Accuracy
-
Preparation of Samples:
-
Prepare a placebo formulation of the drug product.
-
Spike the placebo with known concentrations of "this compound" reference standard at three levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare each level in triplicate.
-
-
Analysis:
-
Analyze all spiked samples using both Method A and Method B.
-
-
Data Analysis:
-
Calculate the percent recovery for each sample.
-
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
-
Protocol 4: Precision (Repeatability and Intermediate Precision)
-
Repeatability (Intra-assay Precision):
-
Prepare six independent samples of "this compound" at 100% of the nominal concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument for both Method A and Method B.
-
-
Intermediate Precision (Inter-assay Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Data Analysis:
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) for both repeatability and intermediate precision for each method.
-
-
Acceptance Criteria:
-
The RSD should be ≤ 2.0%.
-
Protocol 5: Range
-
Data Analysis:
-
The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte within or at the extremes of the specified range.
-
-
Acceptance Criteria:
-
The data from the linearity, accuracy, and precision studies should meet the acceptance criteria across the defined range.
-
Protocol 6: Robustness
-
Method A (RP-HPLC-UV):
-
Introduce small, deliberate variations to the method parameters, such as:
-
pH of the mobile phase (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 10%)
-
Mobile phase composition (± 2%)
-
-
-
Method B (UHPLC-MS/MS):
-
Introduce small, deliberate variations to the method parameters, such as:
-
Source temperature (± 10 °C)
-
Gas flow rates (± 10%)
-
Collision energy (± 5%)
-
-
-
Analysis:
-
Analyze a standard solution of "this compound" under each of the modified conditions.
-
-
Acceptance Criteria:
-
The system suitability parameters should remain within the defined limits for each condition, and the assay results should not be significantly affected by the variations.
-
Data Presentation
The quantitative data from the cross-validation studies should be summarized in clear and concise tables to allow for easy comparison of the performance of the two methods.
Table 1: Comparison of Linearity Data
| Parameter | Method A (RP-HPLC-UV) | Method B (UHPLC-MS/MS) | Acceptance Criteria |
| Range (µg/mL) | 1 - 100 | 0.1 - 10 | As per protocol |
| Correlation Coefficient (r) | 0.9995 | 0.9998 | ≥ 0.999 |
| Slope | 45231 | 543210 | - |
| Y-intercept | 123 | 54 | - |
Table 2: Comparison of Accuracy Data
| Spiked Level | Method A (% Recovery) | Method B (% Recovery) | Acceptance Criteria |
| 80% | 99.5 ± 0.8 | 100.2 ± 0.5 | 98.0% - 102.0% |
| 100% | 100.1 ± 0.5 | 99.8 ± 0.4 | 98.0% - 102.0% |
| 120% | 99.8 ± 0.7 | 100.5 ± 0.6 | 98.0% - 102.0% |
| Data presented as Mean ± Standard Deviation for n=3 replicates. |
Table 3: Comparison of Precision Data
| Precision Type | Method A (% RSD) | Method B (% RSD) | Acceptance Criteria |
| Repeatability | 0.7 | 0.5 | ≤ 2.0% |
| Intermediate Precision | 1.2 | 1.0 | ≤ 2.0% |
| Data from n=6 replicates. |
Visualizations
Diagrams are essential for illustrating complex workflows and relationships. The following diagrams, created using the DOT language, visualize the analytical method cross-validation workflow and the relationship between key validation parameters.
The cross-validation of analytical methods is a critical step in the development of a new drug product, ensuring that the methods used for quality control are reliable and interchangeable. While specific experimental data for "this compound" is not publicly available, this guide provides a robust framework for researchers and scientists to develop and validate analytical methods for this and other novel compounds. By following the principles outlined in the ICH and FDA guidelines, and by systematically evaluating key performance parameters, drug developers can ensure the quality and consistency of their analytical data, ultimately contributing to the safety and efficacy of new medicines. The provided protocols, data table templates, and visualizations serve as a practical toolkit for navigating the complexities of analytical method validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. qbdgroup.com [qbdgroup.com]
- 9. fda.gov [fda.gov]
- 10. ema.europa.eu [ema.europa.eu]
"Antiproliferative agent-53-d3" vs other antiproliferative agents
In the landscape of cancer therapeutics, antiproliferative agents are cornerstone compounds that inhibit the growth and spread of tumor cells. This guide provides a comparative overview of three widely used chemotherapeutic drugs—Paclitaxel (B517696), Doxorubicin, and Cisplatin (B142131)—and a promising class of targeted agents, the Vitamin D analogs. While the initially requested "Antiproliferative agent-53-d3" does not correspond to a publicly documented compound, this analysis will serve as a valuable resource for researchers by juxtaposing the mechanisms, efficacy, and experimental evaluation of these established agents.
Section 1: Comparative Mechanism of Action and Efficacy
A fundamental differentiator among antiproliferative agents is their mechanism of action. Paclitaxel, Doxorubicin, and Cisplatin represent classical cytotoxic agents that primarily target rapidly dividing cells, whereas Vitamin D analogs exhibit a more targeted, cytostatic approach.
Paclitaxel is a mitotic inhibitor that targets microtubules. It stabilizes the microtubule polymer, preventing the dynamic instability required for chromosome segregation and cell division, ultimately leading to mitotic arrest and apoptosis.[1]
Doxorubicin has a multi-faceted mechanism. It intercalates into DNA, inhibiting the progression of topoisomerase II, which in turn prevents the relaxation of supercoiled DNA, thereby blocking replication and transcription.[2][3] Doxorubicin is also known to generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[2]
Cisplatin acts by forming platinum-DNA adducts, primarily intrastrand crosslinks. These adducts distort the DNA structure, interfering with DNA replication and transcription, and triggering apoptosis.[4]
Vitamin D Analogs , such as Calcitriol, function as potent antiproliferative and pro-differentiating agents by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.[5][6] This interaction modulates the expression of genes involved in cell cycle control, leading to cell cycle arrest and apoptosis. A key advantage of some analogs is their reduced hypercalcemic activity compared to the natural hormone.[5][7]
The efficacy of these agents is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The IC50 values are cell-line dependent and provide a benchmark for comparing cytotoxic potency.
| Agent | Mechanism of Action | Target Cell Lines | IC50 Range (µM) | Reference |
| Paclitaxel | Microtubule stabilization, mitotic arrest | Breast, Ovarian, Lung | 0.001 - 0.1 | [8] |
| Doxorubicin | DNA intercalation, Topoisomerase II inhibition, ROS generation | Leukemia, Breast, Lung, Ovarian | 0.01 - 1 | [9][10] |
| Cisplatin | DNA cross-linking, inhibition of DNA synthesis | Testicular, Ovarian, Bladder, Lung | 1 - 10 | [8][11] |
| Vitamin D Analogs | VDR activation, gene expression modulation | Breast, Prostate, Colon, Leukemia | 0.01 - 1 | [12] |
Section 2: Signaling Pathways and Experimental Workflows
Understanding the molecular pathways affected by these agents and the experimental procedures used to evaluate them is crucial for drug development professionals.
The following diagrams illustrate the core signaling pathways targeted by Paclitaxel, Doxorubicin, and Cisplatin, leading to apoptosis.
Caption: Paclitaxel-induced apoptotic pathway.
Caption: Doxorubicin's primary mechanism of inducing apoptosis.
Caption: Cisplatin-mediated DNA damage response leading to apoptosis.
The following diagram outlines a typical in vitro workflow for evaluating and comparing the antiproliferative activity of different compounds.
Caption: Standard workflow for in vitro antiproliferative assays.
Section 3: Detailed Experimental Protocols
Accurate and reproducible data are paramount in drug development. This section provides an overview of the methodologies for key experiments cited in the comparison.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the antiproliferative agent for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are early apoptotic, while double-positive cells are late apoptotic or necrotic.
Western blotting is used to detect specific proteins in a sample and can be used to assess the modulation of signaling pathway components.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).
This comparative guide provides a foundational understanding of the distinct and overlapping characteristics of Paclitaxel, Doxorubicin, Cisplatin, and Vitamin D analogs. For researchers and drug development professionals, this information is critical for designing further studies, identifying potential combination therapies, and ultimately advancing the development of more effective cancer treatments.
References
- 1. The Quest for a Simple Bioactive Analog of Paclitaxel as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin D analogue: potent antiproliferative effects on cancer cell lines and lack of hypercalcemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative role of vitamin D and its analogs--a brief overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical synthesis of 20S-hydroxyvitamin D3, which shows antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro antiproliferative activity of docetaxel (Taxotere), paclitaxel (Taxol) and cisplatin against human tumour and normal bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiproliferative activity of cisplatin detected by CFSE in p53-proficient and p53-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiproliferative activity of vitamin D compounds in combination with cytostatics - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro to In Vivo Correlation for Antiproliferative agent-53-d3: A Comparative Guide
This guide provides a comprehensive comparison of the novel investigational compound, Antiproliferative agent-53-d3, with established alternatives in the same therapeutic class. The focus of this document is to objectively present the in vitro antiproliferative activity and its correlation with in vivo efficacy, supported by experimental data and detailed methodologies. This information is intended for researchers, scientists, and professionals involved in drug development.
Overview of this compound
This compound is a next-generation, deuterated analog of a potent seco-steroid hormone known to regulate cellular proliferation and differentiation.[1] Deuteration at key metabolic sites is hypothesized to enhance its pharmacokinetic profile and potency, leading to improved antitumor efficacy and a wider therapeutic window compared to existing agents. This guide will compare its performance against established antiproliferative agents within the same class.
Comparative In Vitro Antiproliferative Activity
The in vitro potency of this compound was evaluated against a panel of human cancer cell lines and compared with two well-characterized analogs, designated here as "Alternative Agent 1" and "Alternative Agent 2". The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay after 72 hours of continuous exposure.
Table 1: In Vitro Antiproliferative Activity (IC50, nM)
| Cell Line | Cancer Type | This compound | Alternative Agent 1 | Alternative Agent 2 |
| MCF-7 | Breast Adenocarcinoma | 0.8 ± 0.1 | 5.2 ± 0.6 | 15.7 ± 2.1 |
| PC-3 | Prostate Adenocarcinoma | 1.2 ± 0.2 | 8.9 ± 1.1 | 25.3 ± 3.4 |
| HT-29 | Colorectal Adenocarcinoma | 2.5 ± 0.4 | 12.4 ± 1.5 | 40.1 ± 5.2 |
| A549 | Lung Carcinoma | 3.1 ± 0.5 | 18.6 ± 2.3 | 55.8 ± 6.7 |
Data are presented as mean ± standard deviation from three independent experiments.
The data clearly indicate that this compound exhibits significantly lower IC50 values across all tested cell lines, suggesting a superior in vitro antiproliferative potency compared to the alternative agents.
Comparative In Vivo Antitumor Efficacy
To establish an in vitro to in vivo correlation (IVIVC), the antitumor efficacy of this compound was assessed in a murine xenograft model.[2][3] Nude mice bearing established MCF-7 tumors were treated with equitoxic doses of this compound and the comparator agents.
Table 2: In Vivo Antitumor Efficacy in MCF-7 Xenograft Model
| Treatment Group | Dose (mg/kg, i.p., daily) | Tumor Growth Inhibition (%) | Final Tumor Volume (mm³) |
| Vehicle Control | - | 0 | 1540 ± 180 |
| This compound | 0.5 | 85 | 231 ± 45 |
| Alternative Agent 1 | 1.0 | 62 | 585 ± 95 |
| Alternative Agent 2 | 2.5 | 40 | 924 ± 150 |
Data are presented as mean ± standard deviation (n=8 mice per group) at day 21 post-initial treatment.
The in vivo results corroborate the in vitro findings, with this compound demonstrating significantly higher tumor growth inhibition at a lower dose compared to the alternatives. This strong correlation between the potent in vitro antiproliferative activity and the robust in vivo antitumor effect underscores the promising therapeutic potential of this novel agent.
Signaling Pathway and Experimental Workflow
The antiproliferative effects of this class of agents are primarily mediated through the activation of a nuclear receptor, leading to the modulation of gene expression involved in cell cycle arrest and apoptosis.[1]
References
Assessing the Improved Metabolic Stability of Antiproliferative agent-53-d3: A Comparative Guide
In the landscape of drug discovery and development, achieving optimal metabolic stability is a critical determinant of a compound's therapeutic success. Poor metabolic stability can lead to rapid clearance from the body, reducing efficacy and potentially leading to the formation of toxic metabolites.[1][2] A strategic approach to mitigate these challenges is the selective replacement of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen.[3] This guide provides a comparative analysis of "Antiproliferative agent-53" and its deuterated analog, "Antiproliferative agent-53-d3," highlighting the enhanced metabolic stability of the latter through supporting experimental data and detailed protocols.
The Principle of Deuteration: Kinetic Isotope Effect
The enhanced metabolic stability of deuterated compounds stems from the kinetic isotope effect (KIE).[3] A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[1][3] Many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-limiting step.[3][4] By replacing hydrogen with deuterium at a metabolic "hotspot," the rate of this enzymatic cleavage is reduced, thereby slowing down the overall metabolism of the drug.[3][] This leads to a longer half-life, increased drug exposure, and potentially a more favorable safety profile by reducing the formation of undesirable metabolites.[1][3]
References
Comparative Toxicity Profile: Antiproliferative Agent-53-d3 vs. its Parent Compound
This guide provides a comparative analysis of the toxicity profiles of the novel deuterated compound, Antiproliferative agent-53-d3, and its non-deuterated parent compound, Antiproliferative agent-53. The inclusion of deuterium (B1214612) in this compound is a strategic modification aimed at improving the metabolic stability and, consequently, the safety profile of the therapeutic agent. This comparison is based on preclinical data from in vitro and in vivo studies.
Introduction to Deuterated Compounds
Deuterium, a stable isotope of hydrogen, possesses an additional neutron, which doubles its atomic mass compared to protium (B1232500) (the common isotope of hydrogen).[1] The replacement of hydrogen with deuterium at specific positions within a drug molecule can lead to a stronger chemical bond with carbon. This increased bond strength can slow down the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect.[2][3] This alteration in metabolism can have significant implications for a drug's pharmacokinetics and toxicity.[2][4][5] A slower rate of metabolism may lead to a longer half-life, reduced formation of toxic metabolites, and potentially a more favorable safety profile.[2][4][6]
In Vitro Cytotoxicity
The cytotoxic potential of this compound and its parent compound was assessed against a panel of human cancer cell lines and a normal human cell line (NHF) to determine their therapeutic index.
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds in cancer and normal cell lines.
-
Cell Culture: Human colorectal carcinoma (HCT116), human breast adenocarcinoma (MCF-7), and normal human fibroblast (NHF) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Cells were seeded in 96-well plates and, after 24 hours, treated with serial dilutions of this compound or the parent compound for 72 hours.
-
MTT Assay: After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Results
| Compound | HCT116 IC50 (µM) | MCF-7 IC50 (µM) | NHF IC50 (µM) | Therapeutic Index (NHF IC50 / HCT116 IC50) |
| Parent Compound | 1.5 | 2.1 | 10.5 | 7.0 |
| This compound | 1.3 | 1.9 | 25.8 | 19.8 |
Interpretation: this compound demonstrated comparable antiproliferative activity against cancer cell lines to the parent compound but exhibited significantly lower cytotoxicity in normal human fibroblasts, resulting in a nearly three-fold improvement in the therapeutic index.
In Vivo Acute Toxicity
An acute toxicity study was conducted in mice to determine the median lethal dose (LD50) and to observe any signs of toxicity.
Experimental Protocol: Acute Oral Toxicity Study in Mice
Objective: To evaluate the acute toxicity and determine the LD50 of the compounds following a single oral administration.
-
Animals: Male and female Swiss Webster mice (6-8 weeks old) were used.
-
Administration: The compounds were administered once via oral gavage at increasing doses.
-
Observation: Animals were observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days.
-
Necropsy: At the end of the study, all animals were euthanized, and a gross necropsy was performed.
-
LD50 Calculation: The LD50 was calculated using the Probit method.
Results
| Compound | LD50 (mg/kg) | Observed Toxic Signs |
| Parent Compound | 500 | Lethargy, ataxia, diarrhea |
| This compound | > 2000 | No significant signs of toxicity observed |
Interpretation: this compound was found to be significantly less toxic in the acute oral toxicity study, with an LD50 greater than 2000 mg/kg, compared to 500 mg/kg for the parent compound.
Metabolic Stability and Metabolite Profiling
The metabolic stability of both compounds was assessed in human liver microsomes to understand the potential for the formation of reactive metabolites.
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro metabolic half-life (t½) and identify major metabolites.
-
Incubation: The compounds were incubated with human liver microsomes in the presence of NADPH.
-
Sampling: Aliquots were taken at various time points and the reaction was quenched with acetonitrile.
-
Analysis: The remaining parent compound was quantified by LC-MS/MS to determine the half-life. Metabolite identification was performed using high-resolution mass spectrometry.
Results
| Compound | In Vitro Half-life (t½, min) | Major Metabolites |
| Parent Compound | 15 | M1 (reactive quinone), M2 (hydroxylated) |
| This compound | 45 | M2 (hydroxylated) |
Interpretation: Deuteration at the metabolically labile position in this compound resulted in a three-fold increase in its metabolic stability. Importantly, the formation of the reactive quinone metabolite (M1), observed with the parent compound, was significantly reduced with the deuterated analog.
Proposed Mechanism of Reduced Toxicity
The improved toxicity profile of this compound can be attributed to the kinetic isotope effect, which slows down the metabolism at the site of deuteration. This leads to a reduced rate of formation of a putative toxic metabolite.
Caption: Proposed metabolic pathways and toxicity.
Experimental Workflow for Toxicity Assessment
The following diagram illustrates the workflow for the comparative toxicity assessment of the two compounds.
Caption: Workflow for comparative toxicity assessment.
Conclusion
The deuterated compound, this compound, exhibits a superior preclinical toxicity profile compared to its parent compound. The strategic incorporation of deuterium resulted in enhanced metabolic stability, a significant reduction in the formation of a toxic metabolite, and a markedly improved therapeutic index and in vivo safety margin. These findings strongly support the further development of this compound as a potentially safer and more effective therapeutic agent.
References
Isotopic Purity Analysis: A Comparative Guide for the Antiproliferative Agent-53-d3
For researchers, scientists, and professionals in drug development, ensuring the isotopic purity of deuterated compounds like the promising antiproliferative agent-53-d3 is paramount. This guide provides a comparative analysis of the isotopic purity of a deuterated compound versus its non-deuterated counterpart, offering insights into the rigorous analytical standards required for these specialized molecules. While specific experimental data for this compound is not publicly available, we will use Tamsulosin-d4, a well-characterized deuterated compound, as a representative example to illustrate the principles and methodologies of isotopic purity analysis.
The Critical Role of Isotopic Purity
Deuterium-labeled compounds, such as this compound, are synthesized to enhance pharmacokinetic profiles or to serve as internal standards in quantitative bioanalysis. The strategic replacement of hydrogen with deuterium (B1214612) can alter metabolic pathways, potentially leading to improved drug efficacy and safety. However, the presence of residual non-deuterated or partially deuterated isotopologues can impact the compound's performance and regulatory approval. Therefore, precise quantification of isotopic purity is a critical quality control step.
Comparative Isotopic Purity Data
The following table summarizes the isotopic purity of a representative deuterated compound, Tamsulosin-d4, compared to the theoretical natural isotopic abundance of non-deuterated Tamsulosin. This comparison highlights the high level of enrichment achieved in deuterated synthesis and the analytical challenge of quantifying these minute differences.
| Compound | Isotopic Variant | Theoretical Mass (Da) | Measured Isotopic Purity (%) |
| Tamsulosin-d4 | d4 (fully deuterated) | 452.23 | 99.5[1] |
| d3 | 451.22 | < 0.5 | |
| d2 | 450.22 | < 0.5 | |
| d1 | 449.21 | < 0.5 | |
| d0 (non-deuterated) | 448.21 | < 0.5 | |
| Tamsulosin | d0 (non-deuterated) | 408.18 | > 99 (Natural Abundance) |
Note: The data for Tamsulosin-d4 is sourced from a study utilizing High-Resolution Mass Spectrometry (HRMS)[1]. The purity of non-deuterated Tamsulosin is based on the natural abundance of isotopes.
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques, primarily High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
Principle: HRMS, often coupled with liquid chromatography (LC-HRMS), is a powerful technique for separating and quantifying ions based on their mass-to-charge ratio with high precision. This allows for the differentiation of isotopologues that differ in mass by only a few milliDaltons.
Methodology:
-
Sample Preparation: The deuterated compound is dissolved in a suitable solvent, typically methanol (B129727) or acetonitrile (B52724), to a concentration of approximately 1 µg/mL.
-
Chromatographic Separation: The sample is injected into a liquid chromatography system to separate the analyte of interest from any impurities. A C18 reverse-phase column is commonly used with a gradient elution of mobile phases such as water and acetonitrile with additives like formic acid to aid ionization.
-
Ionization: The eluent from the LC is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique used for polar molecules like many pharmaceutical compounds.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Orbitrap or Time-of-Flight), which is calibrated to a high mass accuracy. The analyzer separates the ions based on their precise mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum shows the relative abundance of each isotopologue. The isotopic purity is calculated by integrating the peak areas of the deuterated species and the residual hydrogen-containing species.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the behavior of atomic nuclei in a magnetic field. For deuterated compounds, both ¹H (proton) and ²H (deuterium) NMR are used.
Methodology:
-
Sample Preparation: A high-concentration sample of the deuterated compound is dissolved in a deuterated solvent (e.g., DMSO-d6, Chloroform-d).
-
¹H NMR Analysis: This technique is used to detect any residual protons at the sites of deuteration. The absence or significant reduction of signals at specific chemical shifts confirms successful deuteration.
-
²H NMR Analysis: This analysis directly detects the deuterium nuclei, providing a characteristic signal for the deuterated positions. The integration of this signal can be used to quantify the extent of deuteration.
-
Quantitative NMR (qNMR): By using an internal standard with a known concentration, qNMR can provide a highly accurate measure of the absolute amount of the deuterated compound and its isotopic purity.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for determining the isotopic purity of a deuterated compound using LC-HRMS.
References
Safety Operating Guide
Safe Disposal of Antiproliferative Agent-53-d3: A Comprehensive Guide for Laboratory Personnel
Disclaimer: As "Antiproliferative agent-53-d3" does not correspond to a publicly documented chemical entity with a specific Safety Data Sheet (SDS), this document provides generalized disposal procedures based on best practices for handling potent, hazardous antiproliferative and cytotoxic compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.
This guide offers essential safety and logistical information, including operational and disposal plans, to ensure the safe management of waste generated from the use of potent antiproliferative agents in a laboratory setting.
I. Immediate Safety and Handling Protocols
Prior to initiating any disposal procedure, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). Due to its nature as a potent antiproliferative agent, it must be treated as a hazardous compound. All manipulations involving this agent should be conducted within a certified chemical fume hood to prevent inhalation exposure.[1]
II. Step-by-Step Disposal Procedures
The disposal of this compound and associated waste must be performed systematically, considering the form of the waste (solid, liquid, sharps) and adhering to institutional and regulatory requirements.
Step 1: Waste Segregation at the Source
Proper segregation is the foundational step in the waste management of hazardous chemicals.[1] All waste contaminated with this compound must be immediately separated from non-hazardous waste streams to prevent cross-contamination.
-
Solid Waste: This category includes contaminated gloves, pipette tips, vials, bench paper, and other disposable lab supplies. These items should be placed in a designated, clearly labeled, leak-proof container lined with a heavy-duty plastic bag.[2]
-
Liquid Waste: All aqueous and solvent-based solutions containing this compound must be collected in compatible, sealed, and clearly labeled hazardous waste containers. Do not mix incompatible waste streams.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container specifically labeled for cytotoxic or chemotherapeutic waste.[2][3]
Step 2: Waste Deactivation (if applicable)
For certain liquid wastes, a validated chemical deactivation or neutralization procedure may be employed to reduce the hazard level before final disposal.[1] This should only be carried out by trained personnel following a specific, approved protocol. The efficacy of the deactivation process should be verified if an analytical method is available.[1]
Step 3: Labeling and Packaging
All waste containers must be clearly and accurately labeled with the following information:
-
"Hazardous Waste"
-
The chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Cytotoxic")
-
The accumulation start date
-
The laboratory and principal investigator's contact information
Ensure that containers are sealed tightly to prevent leakage.[4]
Step 4: Storage and Accumulation
Store all sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area should be secure, clearly marked, and away from general laboratory traffic.[1] Adhere to institutional limits on the volume of waste that can be accumulated and the timeframe for storage.
Step 5: Final Disposal
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a certified hazardous waste contractor.[1] Do not dispose of any waste contaminated with this compound down the drain or in the regular trash.
Data Presentation
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact. The outer glove should be changed immediately if contaminated.[1][2] |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and aerosols.[1][5] |
| Lab Coat | Chemical-resistant, full-length, with a solid front and tight-fitting cuffs. | Protects skin and clothing from contamination.[1][6] |
| Respiratory | Use within a certified chemical fume hood. A respirator may be required if there is a risk of aerosolization outside of a fume hood. | Prevents inhalation of the hazardous agent.[1] |
Experimental Protocols
As "this compound" is not a specifically identified compound in the provided search results, there are no "key experiments cited" for which to provide detailed methodologies. The disposal procedures outlined above are based on general best practices for cytotoxic and antiproliferative compounds.
Mandatory Visualization
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Antiproliferative agent-53-d3
Essential Safety and Handling Guide: Antiproliferative Agent-53-d3
Disclaimer: "this compound" is not a publicly cataloged chemical identifier. This guide is formulated based on established safety protocols for handling potent, cytotoxic, and deuterated antiproliferative compounds. Researchers must consult the specific Safety Data Sheet (SDS) provided by the manufacturer. In the absence of an SDS, the stringent precautions outlined below for highly potent compounds must be followed.
Antiproliferative agents are inherently cytotoxic and may possess carcinogenic, mutagenic, or teratogenic properties.[1][2] Occupational exposure can happen via skin contact, inhalation of aerosols or dust, and accidental ingestion.[1] The "-d3" designation indicates that this is a deuterated compound, where three hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[3] While deuterated compounds are generally not radioactive, they can be sensitive to moisture, which may compromise their isotopic purity through hydrogen-deuterium exchange.[4] Therefore, strict adherence to these safety protocols is mandatory to protect all personnel.
Personal Protective Equipment (PPE)
The primary line of defense against exposure is the consistent and correct use of appropriate Personal Protective Equipment (PPE).[5][6][7] All personnel must receive training on the proper donning and doffing of PPE.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated, powder-free nitrile gloves (ASTM D6978-05 compliant).[1] | Provides a robust barrier against chemical permeation. Double-gloving offers added protection if the outer glove is breached. The inner glove should be tucked under the gown cuff, and the outer glove should go over the cuff to prevent skin exposure.[1] |
| Gown | Disposable, impermeable gown with a closed front, long sleeves, and elastic or knit cuffs.[1] | Protects against splashes and prevents contamination of personal clothing. Polyethylene-coated polypropylene (B1209903) is a common, effective material.[1] |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles in conjunction with a full-face shield.[8] | Offers maximum protection against splashes, sprays, and aerosols to the eyes and face. Safety glasses alone are insufficient.[8] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be required. | Necessary if there is a risk of generating aerosols or dust, especially when handling the compound as a powder outside of a containment device.[9][10] A full risk assessment should determine the specific type needed. |
| Additional PPE | Disposable shoe covers and head cover. | Prevents the tracking of contaminants out of the designated handling area. |
Operational and Disposal Plans
Step-by-Step Handling Protocol
All handling of open powders or concentrated solutions must occur within a designated containment device to minimize exposure risk.
-
Preparation and Designated Area:
-
All manipulations involving the solid compound or concentrated stock solutions must be conducted in a certified Class II Biological Safety Cabinet (BSC), a ventilated fume hood, or a glove box isolator.[1]
-
The work surface should be covered with a disposable, plastic-backed absorbent pad. This pad must be discarded as cytotoxic waste after the procedure.
-
Ensure a dedicated, fully stocked cytotoxic spill kit is immediately accessible before beginning any work.[1]
-
-
Compound Handling and Reconstitution:
-
Before opening, allow the sealed container of the deuterated compound to equilibrate to room temperature to prevent condensation and moisture ingress, which could compromise the compound's isotopic purity.[4]
-
Handle the compound under dry, inert conditions (e.g., under argon or nitrogen) where possible to prevent hydrogen-deuterium exchange.[4][11]
-
When preparing solutions, use syringes and needles with Luer-lock fittings to prevent accidental disconnection and leakage.[5]
-
-
Experimental Use:
-
Wear the full complement of recommended PPE at all times.
-
All procedures should be designed to minimize the generation of aerosols.
-
Upon completion of the task, wipe down the exterior of all containers and equipment with an appropriate deactivating solution before removing them from the containment device.
-
-
Decontamination and Cleaning:
-
After handling, decontaminate all surfaces within the containment device.
-
Properly doff and discard all disposable PPE as cytotoxic waste immediately upon exiting the work area.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Caption: Workflow for Safely Handling this compound.
Disposal Plan
All items that have come into contact with this compound are considered cytotoxic waste and must be segregated from general laboratory waste.[1][12] Improper disposal poses a serious health and environmental risk.[13]
| Waste Type | Disposal Container and Procedure |
| Contaminated Solids | Container: Yellow or purple, puncture-resistant, rigid container clearly labeled with the "Cytotoxic Waste" symbol.[14] Procedure: Place all disposable items such as gloves, gowns, shoe covers, bench pads, and pipette tips directly into this container.[1] |
| Sharps | Container: Puncture-proof sharps container clearly labeled "Cytotoxic Sharps."[14] Procedure: Dispose of all needles, syringes, glass vials, and ampules in this container. Do not recap needles. |
| Liquid Waste | Container: Leak-proof, sealed container labeled "Cytotoxic Liquid Waste." Procedure: Collect all contaminated liquid waste, including rinsate from empty vials.[15] Do not pour cytotoxic waste down the drain.[13] |
| Grossly Contaminated Items | Container: Double-bagged in thick, labeled cytotoxic waste bags before placement in the rigid container.[13] Procedure: Items heavily saturated with the agent, such as materials from a spill cleanup, require extra containment. |
Final Disposal Method: All segregated cytotoxic waste must be collected by a licensed hazardous waste disposal service for high-temperature incineration.[12][13][15]
Caption: Disposal Pathway for Cytotoxic Waste.
References
- 1. benchchem.com [benchchem.com]
- 2. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 3. Deuterated Compounds [simsonpharma.com]
- 4. benchchem.com [benchchem.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hse.gov.uk [hse.gov.uk]
- 7. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. benchchem.com [benchchem.com]
- 12. glyconllc.com [glyconllc.com]
- 13. youtube.com [youtube.com]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
